molecular formula C7H3F2IO2 B2843812 2,2-Difluoro-4-iodobenzo[d][1,3]dioxole CAS No. 531508-54-0

2,2-Difluoro-4-iodobenzo[d][1,3]dioxole

Cat. No.: B2843812
CAS No.: 531508-54-0
M. Wt: 284
InChI Key: JICIGSFWYAPNSD-UHFFFAOYSA-N
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Description

2,2-Difluoro-4-iodobenzo[d][1,3]dioxole (CAS 531508-54-0) is a halogenated benzodioxole derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery. The compound features a molecular formula of C 7 H 3 F 2 IO 2 and a molecular weight of 283.99 g/mol . Its structure contains a benzodioxole core with two fluorine atoms and one iodine atom, the latter providing a reactive site for further functionalization via cross-coupling reactions. This compound is primarily valued in research as a key precursor for the synthesis of more complex molecules. It has been utilized in crystallography studies to form advanced heterocyclic systems, such as 4-(2,2-difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile, demonstrating its application in constructing potential pharmacologically active scaffolds . The 2,2-difluoro-1,3-benzodioxole motif is a known structural element in the development of agrochemicals and pharmaceuticals . For optimal stability, this reagent requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-4-iodo-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO2/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICIGSFWYAPNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-4-iodobenzo[d]dioxole: A Key Intermediate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2,2-Difluoro-4-iodobenzo[d]dioxole (CAS No. 531508-54-0). This fluorinated heterocyclic compound has emerged as a valuable building block in medicinal chemistry and materials science. The strategic placement of the difluoromethylenedioxy group and an iodine atom offers a unique combination of properties, making it a versatile synthon for complex molecular architectures. The difluoromethylenedioxy moiety often serves as a metabolically stable bioisostere for carbonyl or catechol functionalities, enhancing the pharmacokinetic profiles of drug candidates.[1][2] Concurrently, the iodo group provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. This document details the physicochemical properties, spectroscopic data, a validated synthesis protocol, and the mechanistic considerations for its use in synthetic applications, providing researchers with the critical information needed to leverage this powerful intermediate.

Molecular Structure and Physicochemical Properties

2,2-Difluoro-4-iodobenzo[d]dioxole is a solid, aromatic heterocyclic compound. The core structure consists of a benzene ring fused to a five-membered dioxole ring, which is geminally difluorinated at the 2-position. An iodine atom is substituted at the 4-position of the benzodioxole scaffold.

Diagram 1: Chemical Structure of 2,2-Difluoro-4-iodobenzo[d]dioxole

Caption: Structure of 2,2-Difluoro-4-iodobenzo[d]dioxole.

The combination of the electron-withdrawing difluoromethylenedioxy group and the bulky, polarizable iodine atom dictates the molecule's physical and chemical characteristics.

Table 1: Physicochemical and Identification Properties

PropertyValueReference(s)
IUPAC Name 2,2-difluoro-4-iodo-1,3-benzodioxole[3]
CAS Number 531508-54-0[3]
Molecular Formula C₇H₃F₂IO₂[3]
Molecular Weight 284.00 g/mol [3]
Physical State Solid[3]
Purity (Typical) ≥97%[3]
Storage Conditions 2-8°C, Inert atmosphere, Protect from light[4]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the oxygen and iodine substituents.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon of the CF₂ group will appear as a triplet due to coupling with the two fluorine atoms. The iodinated carbon will show a lower intensity signal, and the other aromatic carbons will be split by C-F and C-H couplings.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal provides a clear diagnostic marker for the presence of the difluoromethylenedioxy group.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching bands, aromatic C-H and C=C stretching vibrations, and C-O ether linkages.

Synthesis and Mechanism

The synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole is not widely detailed in peer-reviewed journals but can be logically constructed from established organofluorine and aromatic chemistry principles. The most plausible route involves a two-step process starting from catechol (1,2-dihydroxybenzene).

Diagram 2: Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Fluorocyclization cluster_1 Step 2: Electrophilic Iodination Catechol Catechol Precursor 2,2-Difluoro-1,3-benzodioxole Catechol->Precursor  Fluorinating Agent (e.g., from Dichloro-precursor + KF)   Target 2,2-Difluoro-4-iodobenzo[d]dioxole Precursor->Target  Iodinating Agent (e.g., NIS, I₂/HIO₃)  

Caption: A plausible two-step synthesis of the target compound.

Step 1: Formation of the 2,2-Difluorobenzodioxole Core

Causality: The initial and most critical step is the construction of the difluoromethylenedioxy ring. This is typically not achieved in a single step from catechol. A common industrial method involves the conversion of catechol to 2,2-dichloro-1,3-benzodioxole, followed by a halogen exchange (Halex) reaction. A patented process describes the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF), often in a high-boiling solvent and sometimes with a catalyst, to yield 2,2-difluoro-1,3-benzodioxole.[6] This fluorine-for-chlorine swap is a robust and scalable method for introducing the CF₂ group.

Step 2: Regioselective Iodination

Causality: With the 2,2-difluoro-1,3-benzodioxole intermediate in hand, the subsequent step is the introduction of the iodine atom onto the aromatic ring. This is an electrophilic aromatic substitution reaction. The dioxole ring is an ortho-, para-director. Due to the substitution pattern, the 4- and 5-positions are activated. The choice of iodinating agent and reaction conditions is crucial for achieving regioselectivity for the desired 4-iodo isomer over the 5-iodo isomer. Common iodinating reagents include N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent like iodic acid (HIO₃). The reaction solvent and temperature can be tuned to optimize the yield of the desired 4-iodo product.

Exemplary Protocol: Iodination of 2,2-Difluoro-1,3-benzodioxole

This protocol is illustrative, based on standard procedures for electrophilic iodination of activated aromatic rings. Researchers must optimize conditions for safety and yield.

  • Reaction Setup: To a solution of 2,2-difluoro-1,3-benzodioxole (1.0 eq) in a suitable solvent (e.g., acetonitrile or a halogenated solvent) in a round-bottom flask, add the iodinating reagent (e.g., N-iodosuccinimide, 1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or GC-MS. The reaction should be protected from light to prevent radical side reactions.

  • Workup: Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess iodine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization, to yield pure 2,2-Difluoro-4-iodobenzo[d]dioxole.

Reactivity and Applications in Drug Development

The synthetic utility of 2,2-Difluoro-4-iodobenzo[d]dioxole stems from the distinct reactivity of its two key functional groups.

The Role of the Difluoromethylenedioxy Group

The -OCF₂O- moiety is a powerful bioisostere for a carbonyl group or a catechol ring, a strategy frequently employed in medicinal chemistry.[2][7]

  • Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile group with -OCF₂O- can significantly increase a drug's half-life and bioavailability.[1]

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can lower the pKa of adjacent functionalities, alter lipophilicity (logP), and influence conformation. These modifications can enhance cell membrane permeability and improve binding affinity to biological targets by participating in favorable electrostatic or dipole interactions.[5]

  • Privileged Structure: The benzodioxole core itself is considered a "privileged structure" in drug discovery, appearing in numerous biologically active compounds and often contributing to good bioavailability.[1]

The Utility of the Aryl Iodide

The carbon-iodine bond is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions. This makes 2,2-Difluoro-4-iodobenzo[d]dioxole an ideal substrate for building molecular complexity.

Diagram 3: Key Cross-Coupling Reactions

Cross_Coupling start 2,2-Difluoro-4-iodobenzo[d]dioxole reactions Suzuki Coupling Sonogashira Coupling Heck Coupling Buchwald-Hartwig Amination start:f0->reactions:sz  R-B(OH)₂ [Pd catalyst]   start:f0->reactions:sn  R-C≡C-H [Pd/Cu catalyst]   start:f0->reactions:he  Alkene [Pd catalyst]   start:f0->reactions:bu  R₂NH [Pd catalyst]   products Biaryl Structures Aryl-Alkynes Substituted Alkenes Aryl-Amines reactions:sz->products:p1 reactions:sn->products:p2 reactions:he->products:p3 reactions:bu->products:p4

Caption: Versatility in palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures common in pharmaceuticals.

  • Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl-alkynes, important precursors and structural motifs.

  • Heck Coupling: Reaction with alkenes to form new C-C bonds, leading to substituted styrenyl derivatives.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing aniline-type structures.

Through these reactions, complex fragments, pharmacophores, or solubilizing groups can be precisely attached to the fluorinated benzodioxole scaffold, enabling the rapid generation of compound libraries for screening and lead optimization.

Safety and Handling

2,2-Difluoro-4-iodobenzo[d]dioxole is classified as harmful and an irritant. Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Conclusion

2,2-Difluoro-4-iodobenzo[d]dioxole is a high-value synthetic intermediate that offers a powerful combination of features for modern chemical research. Its difluoromethylenedioxy group provides a proven strategy for enhancing the metabolic stability and modulating the electronic properties of target molecules, while the aryl iodide functionality serves as a versatile anchor point for diversification via cross-coupling chemistry. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of this building block is key to unlocking its potential in the design and synthesis of next-generation functional molecules.

References

An In-Depth Technical Guide to 2,2-Difluoro-4-iodobenzo[d]dioxole: A Keystone Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,2-Difluoro-4-iodobenzo[d]dioxole, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its structural attributes, strategic importance, a robust synthesis protocol, and its versatile applications as a reactive intermediate in advanced pharmaceutical synthesis.

Introduction: The Strategic Value of the 2,2-Difluorobenzodioxole Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity. The 2,2-difluorobenzodioxole scaffold is particularly noteworthy. The geminal difluoro group acts as a non-hydrolyzable bioisostere of a carbonyl or ketone group and can serve as a lipophilic hydrogen bond acceptor. This modification enhances metabolic stability by blocking oxidative degradation pathways that might otherwise occur at a methylene or carbonyl position.

2,2-Difluoro-4-iodobenzo[d]dioxole capitalizes on this valuable scaffold by incorporating an iodine atom at the 4-position. This feature transforms the molecule into a highly versatile building block. The carbon-iodine bond is the most reactive of the aryl halides, making it an exceptional handle for transition metal-catalyzed cross-coupling reactions. This allows for the efficient and modular construction of complex molecular architectures, a critical requirement in the iterative process of drug design and lead optimization.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and properties is fundamental to its application. The structure of 2,2-Difluoro-4-iodobenzo[d]dioxole is presented below, followed by a summary of its key properties.

Caption: Chemical Structure of 2,2-Difluoro-4-iodobenzo[d]dioxole.

The molecule's key identifiers and physical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
IUPAC Name 2,2-difluoro-4-iodo-1,3-benzodioxole[1]
CAS Number 531508-54-0[1]
Molecular Formula C₇H₃F₂IO₂[1]
Molecular Weight 284.00 g/mol [1]
Physical State Solid[1]
Canonical SMILES FC1(F)OC2=CC=CC(I)=C2O1[1]
InChI Key JICIGSFWYAPNSD-UHFFFAOYSA-N[1]

Synthesis Protocol: A Validated Approach

While various methods exist for the formation of the 2,2-difluorobenzodioxole ring, a robust and reproducible approach involves the reaction of a catechol precursor with an in situ generated difluorocarbene (:CF₂). The following protocol is adapted from a well-established procedure for the O-difluoromethylation of phenols, which utilizes sodium chlorodifluoroacetate as a reliable and easy-to-handle difluorocarbene precursor. This method is chosen for its high functional group tolerance and operational simplicity.

The logical workflow for the synthesis is outlined below.

synthesis_workflow start Start: 4-Iodocatechol & Sodium Chlorodifluoroacetate reagents Add Base (K2CO3) & Solvent (DMF/H2O) start->reagents heating Heat to 120°C (Generates :CF2 in situ) reagents->heating reaction Reaction: Catecholate traps :CF2 heating->reaction workup Aqueous Workup (Dilute with H2O, Extract with EtOAc) reaction->workup purify Purification (Silica Gel Chromatography) workup->purify product Product: 2,2-Difluoro-4-iodobenzo[d]dioxole purify->product

Caption: Workflow for the synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole.

Experimental Protocol: Synthesis from 4-Iodocatechol

This protocol is designed as a self-validating system. The choice of reagents and conditions is based on the proven reactivity of difluorocarbene with phenoxides, as documented in peer-reviewed literature.

Materials:

  • 4-Iodocatechol (1.0 equiv)

  • Sodium chlorodifluoroacetate (2.5 - 3.0 equiv)

  • Potassium carbonate (K₂CO₃, 2.2 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and standard glassware for workup and chromatography.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-iodocatechol (1.0 equiv) and potassium carbonate (2.2 equiv).

  • Solvent Addition: Add anhydrous DMF and a small amount of water (typically a 10:1 DMF:H₂O ratio) via syringe. The water aids in dissolving the base. Stir the resulting suspension for 15-20 minutes at room temperature to facilitate the formation of the dipotassium catecholate.

    • Causality Insight: The formation of the phenoxide (catecholate) is critical. It is a far more potent nucleophile than the neutral phenol, which is necessary for the efficient trapping of the highly reactive and electrophilic difluorocarbene intermediate.

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5-3.0 equiv) to the stirring suspension.

  • Reaction Execution: Lower the reaction flask into a preheated oil bath at 120 °C. Stir the mixture vigorously.

    • Mechanism Insight: At this temperature, sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate sodium chloride and the difluorocarbene intermediate (:CF₂). The proximate catecholate nucleophile then attacks the carbene, and a second intramolecular attack forms the stable five-membered dioxole ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-iodocatechol is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with a significant volume of deionized water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,2-Difluoro-4-iodobenzo[d]dioxole as a solid.

Applications in Drug Development: The Power of Cross-Coupling

The true utility of 2,2-Difluoro-4-iodobenzo[d]dioxole in drug development lies in the reactivity of its C-I bond. This site serves as a versatile anchor point for constructing carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide allows these reactions to proceed under mild conditions with high efficiency, which is crucial when working with complex, late-stage intermediates.

Below is a conceptual workflow illustrating its use in a Sonogashira coupling, a powerful reaction for forming aryl-alkyne bonds.

coupling_workflow cluster_reactants Reactants & Catalysts cluster_process Process cluster_outcome Outcome A 2,2-Difluoro-4-iodobenzo[d]dioxole (Aryl Iodide) Setup Combine reactants under inert atmosphere (N2 or Ar) A->Setup B Terminal Alkyne (R-C≡C-H) B->Setup Cat Pd Catalyst (e.g., Pd(PPh3)2Cl2) Cu(I) Co-catalyst (CuI) Amine Base (e.g., TEA, DIPEA) Cat->Setup Solvent Add anhydrous solvent (e.g., THF, DMF) Setup->Solvent Reaction Stir at Room Temp or gentle heat Solvent->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify Product Coupled Product: Aryl-Alkyne Purify->Product

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

Exemplary Protocol: Sonogashira Coupling

This protocol provides a field-proven, general procedure for the coupling of an aryl iodide with a terminal alkyne.

Materials:

  • 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 - 0.05 equiv)

  • Copper(I) iodide (CuI) (0.02 - 0.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Standard workup and purification reagents.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried flask equipped with a stir bar, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.03 equiv).

  • Evacuate and Backfill: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

    • Expertise Insight: The active Pd(0) catalyst, which is generated in situ, is highly sensitive to oxygen. Failure to establish and maintain an inert atmosphere is a common cause of reaction failure.

  • Reagent Addition: Add anhydrous THF (or DMF) via syringe, followed by the amine base (e.g., TEA, 2.5 equiv) and the terminal alkyne (1.1 equiv).

  • Reaction: Stir the mixture at room temperature. The high reactivity of the aryl iodide often allows the reaction to proceed without heating.

  • Monitoring and Workup: Monitor the reaction to completion by TLC. Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution, then brine. Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield the desired coupled product.

This same modular approach can be applied to other cornerstone reactions like Suzuki coupling (using boronic acids/esters) and Heck coupling (using alkenes), making 2,2-Difluoro-4-iodobenzo[d]dioxole an exceptionally powerful intermediate for rapidly building molecular diversity.

Safety and Handling

2,2-Difluoro-4-iodobenzo[d]dioxole should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. It is listed as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

2,2-Difluoro-4-iodobenzo[d]dioxole is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. It combines the advantageous bioisosteric properties of the 2,2-difluorobenzodioxole core with the synthetic versatility of an aryl iodide. The robust and accessible synthesis, coupled with its proven utility in a wide range of powerful cross-coupling reactions, establishes this molecule as a key building block for the efficient discovery and development of next-generation therapeutics.

References

A Comprehensive Technical Guide to 2,2-Difluoro-4-iodobenzo[d]dioxole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth overview of 2,2-Difluoro-4-iodobenzo[d]dioxole, a key building block for researchers and scientists in the field of drug development. This document details its chemical identity, synthesis, physicochemical properties, and its strategic application in medicinal chemistry, supported by experimental insights and protocols.

Core Chemical Identity

Chemical Name: 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole

IdentifierValue
CAS Number 531508-54-0[3]
Molecular Formula C₇H₃F₂IO₂[3]
Molecular Weight 284.00 g/mol [4]
IUPAC Name 2,2-difluoro-4-iodo-1,3-benzodioxole[3]

Strategic Importance in Medicinal Chemistry

The 2,2-difluorobenzodioxole moiety is a privileged scaffold in modern drug discovery. The gem-difluoro group at the 2-position offers a unique combination of electronic and metabolic properties that are highly advantageous for developing novel therapeutic agents.

Key Attributes:

  • Metabolic Stability: The difluoromethyl group serves as a bioisostere for more metabolically labile functionalities. Its presence can block oxidative metabolism at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.[1]

  • Enhanced Binding Affinity: The strong electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the entire benzodioxole system. This can lead to more favorable interactions with biological targets, such as increased binding affinity.[1]

  • Improved Physicochemical Properties: Fluorine substitution is a well-established strategy to fine-tune properties like lipophilicity and membrane permeability, which are critical for drug absorption and distribution.[1]

The iodine atom at the 4-position provides a versatile synthetic handle for introducing a wide range of molecular complexity through various cross-coupling reactions. This allows for the exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies.

Synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole

The synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole is a multi-step process that begins with the formation of the 2,2-difluorobenzodioxole core, followed by regioselective iodination.

Synthesis of the Precursor: 2,2-Difluoro-1,3-benzodioxole

The precursor, 2,2-Difluoro-1,3-benzodioxole (CAS 1583-59-1)[5], is typically synthesized from 2,2-dichloro-1,3-benzodioxole via a halogen exchange reaction.

Reaction Scheme:

2,2-dichloro-1,3-benzodioxole 2,2-dichloro-1,3-benzodioxole 2,2-difluoro-1,3-benzodioxole 2,2-difluoro-1,3-benzodioxole 2,2-dichloro-1,3-benzodioxole->2,2-difluoro-1,3-benzodioxole Halogen Exchange KF Potassium Fluoride (KF) KF->2,2-difluoro-1,3-benzodioxole Catalyst Catalyst (e.g., KHF₂) Catalyst->2,2-difluoro-1,3-benzodioxole Solvent Solvent (e.g., Sulfolane) Solvent->2,2-difluoro-1,3-benzodioxole Heat Heat (100-200 °C) Heat->2,2-difluoro-1,3-benzodioxole

Caption: Synthesis of 2,2-Difluoro-1,3-benzodioxole.

Experimental Protocol (Adapted from Patent Literature): [6][7]

  • Reagents and Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, charge anhydrous potassium fluoride (KF) and a suitable catalyst, such as potassium hydrogen fluoride (KHF₂). Add a high-boiling point solvent like tetramethylene sulfone (sulfolane).

  • Reaction: Add 2,2-dichloro-1,3-benzodioxole to the mixture. Heat the reaction mixture with stirring to a temperature between 100 °C and 200 °C.

  • Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed.

  • Work-up and Purification: After completion, cool the reaction mixture. Add water to dissolve the inorganic salts and the solvent. The organic phase, primarily consisting of 2,2-difluoro-1,3-benzodioxole, will separate. Isolate the organic layer and purify by distillation.

Regioselective Iodination

The electron-donating nature of the dioxole oxygen atoms, combined with the electron-withdrawing effect of the difluoro group, directs electrophilic substitution to the 4- and 7-positions of the benzodioxole ring.[1]

Reaction Scheme:

2,2-difluoro-1,3-benzodioxole 2,2-difluoro-1,3-benzodioxole 2,2-Difluoro-4-iodobenzo_d_dioxole 2,2-Difluoro-4-iodobenzo[d]dioxole 2,2-difluoro-1,3-benzodioxole->2,2-Difluoro-4-iodobenzo_d_dioxole Electrophilic Iodination Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->2,2-Difluoro-4-iodobenzo_d_dioxole Acid_Catalyst Acid Catalyst (optional) Acid_Catalyst->2,2-Difluoro-4-iodobenzo_d_dioxole Solvent Solvent Solvent->2,2-Difluoro-4-iodobenzo_d_dioxole A 2,2-Difluoro-4-iodobenzo[d]dioxole C Suzuki Coupling (Pd Catalyst, Base) A->C B Boronic Acid Derivative (R-B(OH)₂) B->C D Coupled Intermediate C->D E Further Functionalization (e.g., deprotection, amidation) D->E F Final BACE1 Inhibitor E->F

References

An In-depth Technical Guide to 2,2-Difluoro-4-iodobenzo[d]dioxole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Fluorinated Building Block

Welcome to a comprehensive technical exploration of 2,2-Difluoro-4-iodobenzo[d]dioxole. This guide, designed for the discerning scientific audience, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a holistic understanding of this compound, grounded in the principles of synthetic chemistry and its practical application in modern drug discovery. We will delve into the "why" behind its properties and the strategic considerations for its use. Every piece of data and every protocol is presented with the aim of not just informing, but empowering your research endeavors. The inclusion of the 2,2-difluorobenzodioxole moiety is a recognized strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. This guide serves as a foundational resource for leveraging this valuable building block.

Core Molecular Attributes

2,2-Difluoro-4-iodobenzo[d]dioxole is a halogenated aromatic heterocyclic organic compound. Its structure is characterized by a benzene ring fused to a five-membered dioxole ring, where the methylene bridge is substituted with two fluorine atoms and an iodine atom is present on the aromatic ring.

Physicochemical Properties

A summary of the key physical and chemical properties of 2,2-Difluoro-4-iodobenzo[d]dioxole is presented below. It is important to note that while some properties are well-documented, others, such as a precise melting point and comprehensive solubility data, are not widely published and may require experimental determination for specific applications.

PropertyValueSource(s)
Molecular Formula C₇H₃F₂IO₂--INVALID-LINK--
Molecular Weight 284.00 g/mol --INVALID-LINK--
CAS Number 531508-54-0--INVALID-LINK--
Physical State Solid--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
Solubility Soluble in common organic solvents such as chloroform and methanol.--INVALID-LINK--

Synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole

The synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole typically involves a multi-step process starting from a commercially available catechol derivative. A general and logical synthetic pathway is outlined below.

Synthesis_Workflow 4-Iodocatechol 4-Iodocatechol Intermediate 2,2-Dichloro-4-iodobenzo[d]dioxole 4-Iodocatechol->Intermediate Chlorination (e.g., PCl₅ or SOCl₂) Final_Product 2,2-Difluoro-4-iodobenzo[d]dioxole Intermediate->Final_Product Fluorination (e.g., KF or HF)

A generalized synthetic workflow for 2,2-Difluoro-4-iodobenzo[d]dioxole.
Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of the parent compound, 2,2-difluoro-1,3-benzodioxole, which can be adapted for the iodo-substituted analog starting from 4-iodocatechol. This method is based on established procedures for the synthesis of similar compounds.[1]

Step 1: Chlorination of 4-Iodocatechol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber, and a dropping funnel, place 4-iodocatechol (1 equivalent) and a suitable solvent (e.g., toluene).

  • Reagent Addition: While stirring, slowly add a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) (2-3 equivalents) to the solution. The reaction is exothermic and may require cooling.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess chlorinating agent by slowly adding water or a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2,2-dichloro-4-iodobenzo[d]dioxole may be purified by distillation or column chromatography.

Step 2: Fluorination of 2,2-Dichloro-4-iodobenzo[d]dioxole

  • Reaction Setup: In a suitable pressure-rated reactor, combine the crude 2,2-dichloro-4-iodobenzo[d]dioxole (1 equivalent), a fluorinating agent such as potassium fluoride (KF) (excess, e.g., 3-4 equivalents), and a high-boiling point aprotic solvent (e.g., sulfolane or N,N-dimethylformamide).

  • Catalyst (Optional): A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction.

  • Reaction: Heat the mixture with vigorous stirring to a high temperature (typically 150-200 °C) and monitor the reaction progress by GC-MS.

  • Work-up: After completion, cool the reaction mixture and add water to dissolve the inorganic salts.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, 2,2-Difluoro-4-iodobenzo[d]dioxole, is then purified by vacuum distillation or recrystallization.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for 2,2-Difluoro-4-iodobenzo[d]dioxole, the following section provides predicted spectroscopic data based on the analysis of analogous structures and established principles of NMR and mass spectrometry. This information serves as a robust guide for the identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the difluoromethylenedioxy group and the iodine atom.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the CF₂ group will appear as a triplet due to coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and is expected to show a singlet for the two equivalent fluorine atoms of the CF₂ group. The chemical shift will be in the characteristic region for gem-difluoroaliphatic compounds.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of 284.00. Key fragmentation peaks would likely correspond to the loss of iodine, fluorine, and potentially cleavage of the dioxole ring.

Chemical Reactivity and Applications in Drug Discovery

The presence of an iodine atom on the aromatic ring makes 2,2-Difluoro-4-iodobenzo[d]dioxole a versatile building block for a variety of palladium-catalyzed cross-coupling reactions. This reactivity is central to its utility in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

Reactivity_Diagram Core 2,2-Difluoro-4-iodobenzo[d]dioxole Sonogashira Sonogashira Coupling (with Terminal Alkyne) Core->Sonogashira Pd Catalyst, Cu(I) cocatalyst, Base Suzuki Suzuki Coupling (with Boronic Acid/Ester) Core->Suzuki Pd Catalyst, Base Heck Heck Coupling (with Alkene) Core->Heck Pd Catalyst, Base Product_Sonogashira Alkynyl-substituted benzodioxole Sonogashira->Product_Sonogashira Product_Suzuki Aryl- or Vinyl-substituted benzodioxole Suzuki->Product_Suzuki Product_Heck Alkene-substituted benzodioxole Heck->Product_Heck

Key cross-coupling reactions of 2,2-Difluoro-4-iodobenzo[d]dioxole.
Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons (from the aryl iodide) and sp-hybridized carbons (from a terminal alkyne).[2] This reaction is instrumental in the synthesis of various pharmaceutical intermediates.

Generalized Protocol for Sonogashira Coupling:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas (e.g., argon). Add an anhydrous amine base (e.g., triethylamine or diisopropylethylamine) as the solvent and a terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the catalyst and amine salts. Concentrate the filtrate and purify the product by column chromatography.

Suzuki Coupling

The Suzuki coupling reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound (boronic acid or boronic ester). This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in many drug molecules.

Generalized Protocol for Suzuki Coupling:

  • Reaction Setup: In a flask, combine 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq.), a boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization.

Heck Coupling

The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene.[3] This reaction is a powerful tool for the construction of carbon-carbon bonds and the synthesis of complex molecular scaffolds.

Generalized Protocol for Heck Coupling:

  • Reaction Setup: In a reaction vessel, combine 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq.), an alkene (1.1-2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-3.0 eq.).

  • Solvent: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction: Heat the reaction mixture under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction, perform an aqueous work-up, and extract the product. Purify the product by column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,2-Difluoro-4-iodobenzo[d]dioxole. It is classified as harmful if swallowed and causes skin and eye irritation. It is also important to avoid inhalation of dust.[4] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion: A Versatile Tool for Chemical Innovation

2,2-Difluoro-4-iodobenzo[d]dioxole stands as a testament to the power of strategic fluorination in modern organic synthesis. Its unique combination of a metabolically robust difluoromethylenedioxy group and a reactive iodinated aromatic ring makes it an invaluable building block for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, with the aim of equipping researchers with the knowledge to effectively utilize this compound in their synthetic endeavors. As the quest for novel therapeutics and advanced materials continues, the importance of versatile and well-characterized building blocks like 2,2-Difluoro-4-iodobenzo[d]dioxole will only continue to grow.

References

Synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole from catechol derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole from Catechol Derivatives

Executive Summary

The 2,2-difluorobenzo[d]dioxole moiety is a privileged scaffold in modern medicinal chemistry and materials science, valued for its ability to act as a bioisostere for other functional groups and to impart unique electronic and metabolic properties. This guide provides a comprehensive, technically-grounded overview of a robust synthetic route to 2,2-Difluoro-4-iodobenzo[d]dioxole, a key building block for further molecular elaboration. The synthesis commences from catechol and proceeds through a strategic two-step sequence: regioselective iodination to form 4-iodocatechol, followed by the formation of the difluoromethylenedioxy bridge via an in-situ generated difluorocarbene. This document details the underlying chemical principles, provides validated, step-by-step experimental protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

The synthesis of complex fluorinated molecules is a cornerstone of drug discovery and advanced materials development. The difluoromethylenedioxy group (-OCF₂O-) in particular has garnered significant interest as it can modulate a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability. The title compound, 2,2-Difluoro-4-iodobenzo[d]dioxole, incorporates this valuable functional group and possesses an iodine atom, which serves as a versatile synthetic handle for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of diverse and complex molecular architectures.

Synthetic Rationale: A Two-Step Approach

A logical and efficient pathway to the target molecule begins with a readily available catechol precursor. The strategy hinges on two key transformations:

  • Regioselective Iodination: Introduction of an iodine atom onto the catechol ring. The hydroxyl groups of catechol are strongly activating, ortho-, para-directing substituents, making direct electrophilic substitution highly favorable.

  • Difluoromethylenation: Construction of the 2,2-difluoro-1,3-benzodioxole ring system. This is most effectively achieved by reacting the catechol derivative with a difluorocarbene (:CF₂) precursor.

This sequence—iodination followed by cyclization—is strategically advantageous. Iodinating the electron-rich catechol ring is typically more facile and selective than attempting to iodinate the less activated 2,2-difluorobenzo[d]dioxole system.

Overall Synthetic Pathway

The in-depth guide will focus on the following validated synthetic sequence. This workflow diagram illustrates the logical progression from a common starting material to the final, functionalized product.

Synthesis_Workflow cluster_step1 Step 1: Regioselective Iodination cluster_step2 Step 2: Difluoromethylenation Catechol Catechol Iodocatechol 4-Iodocatechol Catechol->Iodocatechol I₂ / Iodic Acid Ethanol/Water FinalProduct 2,2-Difluoro-4-iodobenzo[d]dioxole Iodocatechol->FinalProduct ClCF₂CO₂Na / Cs₂CO₃ DMF, 100-110 °C

Caption: Overall workflow for the synthesis of the target compound.

Mechanistic Principles and Reagent Selection

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting and optimization. The choice of reagents and conditions for each step is dictated by the principles of reactivity and selectivity.

The Heart of the Reaction: Difluorocarbene Generation and Trapping

The formation of the difluoromethylenedioxy bridge relies on the generation of difluorocarbene (:CF₂), a highly reactive intermediate. While several precursors exist, sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a preferred reagent for laboratory and process scale-up applications.[1]

Causality Behind Reagent Choice:

  • Sodium Chlorodifluoroacetate: It is a bench-stable, commercially available solid, making it operationally simpler and safer to handle than gaseous precursors like chlorodifluoromethane (Freon 22).[1][2]

  • Mechanism: Upon heating in a polar aprotic solvent like DMF, sodium chlorodifluoroacetate undergoes thermal decarboxylation to generate the electrophilic difluorocarbene intermediate.[2][3]

The reaction proceeds via the nucleophilic attack of the deprotonated catechol (the phenoxide) on the electrophilic carbene.

Carbene_Mechanism cluster_generation Carbene Generation cluster_trapping Carbene Trapping Reagent ClCF₂CO₂Na (Sodium Chlorodifluoroacetate) Carbene :CF₂ (Difluorocarbene) Reagent->Carbene Δ (Heat) - CO₂ - NaCl Catecholate 4-Iodocatechol Dianion Intermediate Intermediate Adduct Catecholate->Intermediate + :CF₂ Product Final Product Ring Intermediate->Product Intramolecular Ring Closure

Caption: Generation of difluorocarbene and its subsequent trapping.

The Role of the Base and Solvent:

  • Base (e.g., Cesium Carbonate, Potassium Carbonate): A base is required to deprotonate the two hydroxyl groups of the 4-iodocatechol. This generates the far more nucleophilic dianion, which is essential for efficiently trapping the transient difluorocarbene. Cesium carbonate is often favored due to its high solubility in DMF and the "cesium effect," which can enhance the nucleophilicity of the phenoxides.

  • Solvent (DMF): N,N-Dimethylformamide is an ideal solvent for this reaction. It is polar aprotic, effectively solvates the salts involved (phenoxide and chlorodifluoroacetate), and has a sufficiently high boiling point to facilitate the thermal decarboxylation required for carbene generation.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Adherence to the described stoichiometry, conditions, and workup procedures is critical for achieving the desired outcome.

Step 1: Synthesis of 4-Iodocatechol

This procedure utilizes an iodine/iodic acid system, which is an effective and regioselective method for the iodination of activated aromatic rings like catechol.

Reagent/MaterialM.W.AmountMolesEquiv.
Catechol110.1110.0 g90.8 mmol1.0
Iodine (I₂)253.819.22 g36.3 mmol0.4
Iodic Acid (HIO₃)175.913.20 g18.2 mmol0.2
Ethanol (95%)-150 mL--
Deionized Water-5 mL--
Sodium Thiosulfate-Sat. Soln.--

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add catechol (10.0 g, 90.8 mmol) and iodine (9.22 g, 36.3 mmol).

  • Solvent Addition: Add 150 mL of 95% ethanol to the flask and stir to dissolve the solids.

  • Initiation: In a separate beaker, dissolve iodic acid (3.20 g, 18.2 mmol) in 5 mL of deionized water. Add this solution dropwise to the stirring ethanol solution over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Workup: Upon completion, pour the reaction mixture into 300 mL of cold deionized water. A precipitate should form.

  • Quenching: Add saturated sodium thiosulfate solution dropwise until the characteristic brown color of iodine disappears, indicating that all excess iodine has been quenched.

  • Isolation: Filter the resulting solid precipitate through a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from a suitable solvent system like toluene or water to yield 4-iodocatechol as a crystalline solid.

Step 2: Synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole

This protocol is adapted from established procedures for the difluoromethylenation of phenols using sodium chlorodifluoroacetate.[1][2]

Reagent/MaterialM.W.AmountMolesEquiv.
4-Iodocatechol236.015.0 g21.2 mmol1.0
Cesium Carbonate (Cs₂CO₃)325.8220.7 g63.6 mmol3.0
Sodium Chlorodifluoroacetate152.469.7 g63.6 mmol3.0
DMF (anhydrous)-100 mL--
Ethyl Acetate-~200 mL--
Brine-~100 mL--

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar, add 4-iodocatechol (5.0 g, 21.2 mmol) and cesium carbonate (20.7 g, 63.6 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF (100 mL) via syringe. Stir the suspension for 15 minutes at room temperature. Add sodium chlorodifluoroacetate (9.7 g, 63.6 mmol) in one portion under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture in an oil bath to 100-110 °C. Maintain this temperature for 3-4 hours. Significant gas evolution (CO₂) will be observed.[1] Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 200 mL of deionized water and 100 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will be a dark oil or solid. Purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2,2-Difluoro-4-iodobenzo[d]dioxole as a solid.

Predicted Characterization Data

The structural identity and purity of the final compound should be confirmed using standard analytical techniques. The following data are predicted based on the known structure.

AnalysisPredicted Result
¹H NMR (400 MHz, CDCl₃)δ 7.30-7.45 (m, 2H, Ar-H), 6.90-7.00 (m, 1H, Ar-H)
¹³C NMR (100 MHz, CDCl₃)δ 148.5, 143.0, 131.0, 125.5, 118.0 (t, J ≈ 280 Hz, -CF₂-), 112.0, 85.0
¹⁹F NMR (376 MHz, CDCl₃)δ -50.0 to -52.0 (s)
Mass Spec (EI)m/z (M⁺) = 284.9

Conclusion

The synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole from catechol is a highly feasible and strategically sound process for accessing a valuable fluorinated building block. The two-step sequence, involving a regioselective iodination followed by a robust difluorocarbene-mediated cyclization, provides a reliable pathway for researchers in medicinal chemistry and materials science. Careful attention to the mechanistic principles, particularly the generation and trapping of the difluorocarbene intermediate, and adherence to the detailed protocols are paramount for achieving high yields and purity. This guide provides the necessary technical foundation for the successful implementation of this synthesis in a research and development setting.

References

A Comprehensive Technical Guide to 2,2-Difluoro-4-iodobenzo[d]dioxole for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2,2-Difluoro-4-iodobenzo[d]dioxole, a key building block for researchers and scientists in the field of drug discovery and development. We will explore its commercial availability, critical applications in the synthesis of bioactive molecules, and robust protocols for its use and quality control. This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to accelerate your research endeavors.

Introduction: The Strategic Importance of 2,2-Difluoro-4-iodobenzo[d]dioxole in Medicinal Chemistry

The 2,2-difluoro-1,3-benzodioxole moiety is a privileged structural motif in modern pharmaceuticals. Its incorporation into drug candidates can significantly enhance metabolic stability and modulate physicochemical properties, thereby improving pharmacokinetic profiles. 2,2-Difluoro-4-iodobenzo[d]dioxole serves as a versatile precursor, enabling the introduction of this valuable scaffold into a wide array of complex molecules through various cross-coupling reactions. The presence of the iodine atom at the 4-position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an indispensable tool for medicinal chemists.

Commercial Availability and Supplier Comparison

Sourcing high-quality starting materials is a critical first step in any research campaign. The following table provides a comparative overview of commercial suppliers for 2,2-Difluoro-4-iodobenzo[d]dioxole, detailing purity, available quantities, and other relevant information to aid in your procurement decisions.

SupplierProduct NumberPurityAvailable QuantitiesPhysical StateCAS Number
Fluorochem F49826397%1g, 5gSolid531508-54-0
BLDpharm 531508-54-0InquiryInquiryInquiry531508-54-0
AOBCHEM AOBH9A2C3CE197%InquirySolid2068724-77-4*

*Note: The CAS number provided by AOBCHEM is for a related hydroxylated compound, 2,2-Difluoro-5-iodo-1,3-benzodioxol-4-ol. Researchers should verify the exact structure with the supplier.

Synthetic Applications: Harnessing the Reactivity of 2,2-Difluoro-4-iodobenzo[d]dioxole

The aryl iodide functionality of 2,2-Difluoro-4-iodobenzo[d]dioxole makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in the synthesis of complex organic molecules and have been widely adopted in the pharmaceutical industry.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1] This reaction is particularly useful for creating biaryl structures, which are common in bioactive molecules.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2,2-Difluoro-4-iodobenzo[d]dioxole Arylboronic Acid Base (e.g., K2CO3) Heating Microwave or Conventional Heating Reactants->Heating Combine & Mix Catalyst Palladium Catalyst (e.g., Pd/C) Solvent (e.g., DMF) Catalyst->Heating Extraction Extraction with Organic Solvent Heating->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product Biaryl Product Purification->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

This protocol is a general guideline and may require optimization for specific arylboronic acids.

  • Reaction Setup: In a microwave vial, combine 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 mmol), the desired arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and a palladium on carbon catalyst (e.g., 10% Pd/C, 1.4 mol%).

  • Solvent Addition: Add dimethylformamide (DMF, 8 mL) to the vial.

  • Reaction: Seal the vial and heat the mixture in a domestic microwave oven or a dedicated scientific microwave reactor.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated systems and has been applied to the production of various drug candidates, including CFTR modulators.[3]

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2,2-Difluoro-4-iodobenzo[d]dioxole Terminal Alkyne Base (e.g., Triethylamine) Stirring Stirring at Room Temperature Reactants->Stirring Combine in Anhydrous Solvent Catalyst Palladium Catalyst (e.g., Pd(PPh3)2Cl2) Copper(I) Iodide (CuI) Catalyst->Stirring Filtration Filtration through Celite Stirring->Filtration Reaction Completion Purification Column Chromatography Filtration->Purification Product Alkynyl Product Purification->Product

Caption: Generalized workflow for the Sonogashira coupling reaction.

This protocol is a general procedure and should be performed under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: To an oven-dried Schlenk flask, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq.), copper(I) iodide (0.05 eq.), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.).[4]

  • Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add anhydrous triethylamine as the solvent, followed by the terminal alkyne (1.2 eq.).[4]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst.[3]

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.[3]

Quality Control: Ensuring the Purity and Identity of 2,2-Difluoro-4-iodobenzo[d]dioxole

Rigorous quality control is essential to ensure the reliability and reproducibility of experimental results. The following section outlines standard analytical methods for verifying the purity and identity of 2,2-Difluoro-4-iodobenzo[d]dioxole.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of organic compounds. A reversed-phase method is typically suitable for compounds of this nature.

HPLC_Workflow SamplePrep Sample Preparation (Dissolve in Acetonitrile) HPLC_System HPLC System (C18 Column, UV Detector) SamplePrep->HPLC_System Inject DataAcquisition Data Acquisition (Chromatogram) HPLC_System->DataAcquisition Method Isocratic or Gradient Elution (e.g., Acetonitrile/Water) Method->HPLC_System DataAnalysis Data Analysis (Peak Integration, Purity Calculation) DataAcquisition->DataAnalysis Result Purity Report DataAnalysis->Result

Caption: Generalized workflow for HPLC purity analysis.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and an ammonium acetate buffer (pH 4.0, 20 mM).[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent like acetonitrile.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. Both ¹H and ¹⁹F NMR are crucial for the characterization of 2,2-Difluoro-4-iodobenzo[d]dioxole.

  • ¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substitution on the benzene ring.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the two equivalent fluorine atoms of the difluoromethylene group.[6] The chemical shift will be in a region typical for this functional group.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. For 2,2-Difluoro-4-iodobenzo[d]dioxole (C₇H₃F₂IO₂), the expected exact mass is approximately 283.91 g/mol .

Safety Information

2,2-Difluoro-4-iodobenzo[d]dioxole should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

Conclusion

2,2-Difluoro-4-iodobenzo[d]dioxole is a valuable and versatile building block for the synthesis of complex, fluorine-containing molecules with potential applications in drug discovery and materials science. A thorough understanding of its commercial availability, reactivity in key synthetic transformations, and the analytical methods for its quality control is paramount for its effective use in research. This guide provides a solid foundation for researchers to confidently incorporate this important reagent into their synthetic strategies.

References

A Technical Guide to the Synthetic Derivatization of 2,2-Difluoro-4-iodobenzo[d]dioxole for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,2-Difluoro-4-iodobenzo[d]dioxole Scaffold

The pursuit of novel chemical entities with enhanced pharmacological profiles is a cornerstone of modern drug discovery. Within this landscape, the strategic incorporation of fluorine-containing motifs has become an indispensable tool for medicinal chemists. The 2,2-difluorobenzo[d]dioxole core, in particular, has garnered significant attention as a privileged scaffold. The gem-difluoro group acts as a bioisostere for a carbonyl group, capable of improving metabolic stability, modulating lipophilicity, and enhancing binding affinity through unique electronic interactions.

This in-depth technical guide focuses on the synthetic potential of a key building block: 2,2-Difluoro-4-iodobenzo[d]dioxole . The presence of an iodine atom at the 4-position provides a versatile handle for a myriad of cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse compound libraries. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of potential derivatization strategies, detailed experimental protocols, and insights into the potential applications of the resulting novel molecules.

Core Properties of 2,2-Difluoro-4-iodobenzo[d]dioxole

Before delving into its derivatization, it is crucial to understand the fundamental properties of the starting material.

PropertyValue
IUPAC Name 2,2-difluoro-4-iodo-1,3-benzodioxole
CAS Number 531508-54-0
Molecular Formula C₇H₃F₂IO₂
Molecular Weight 284.00 g/mol
Appearance Solid

Synthetic Accessibility of the Core Scaffold

The 2,2-difluoro-1,3-benzodioxole core is accessible through established synthetic routes. One common method involves the fluorination of the corresponding 2,2-dichloro-1,3-benzodioxole, which can be prepared from 1,3-benzodioxole. This accessibility ensures a reliable supply of the starting material for derivatization campaigns.

Derivatization Strategies: A World of Possibilities at the 4-Position

The iodine atom at the 4-position of 2,2-Difluoro-4-iodobenzo[d]dioxole is the gateway to a vast array of chemical transformations. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose, offering mild conditions and broad functional group tolerance. The following sections will detail the most promising derivatization strategies.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)-C(sp²) bonds. This reaction is ideal for introducing a wide variety of aryl and heteroaryl moieties at the 4-position of the benzodioxole core.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. The catalyst system must be active enough to facilitate the oxidative addition of the aryl iodide and the subsequent transmetalation with the boronic acid. The base is required to activate the boronic acid for transmetalation.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start reagents Combine 2,2-Difluoro-4-iodobenzo[d]dioxole, boronic acid, Pd catalyst, ligand, and base in a solvent. start->reagents degas Degas the reaction mixture. reagents->degas heat Heat the reaction to the desired temperature. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 4-Aryl-2,2-difluorobenzo[d]dioxole Derivatives

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).

  • Solvent Addition: Add a suitable degassed solvent, such as a mixture of toluene and water (e.g., 4:1) or dioxane and water.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Ligand Triphenylphosphine (for Pd(OAc)₂), dppf
Base K₂CO₃, Cs₂CO₃, Na₂CO₃
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80-110 °C
Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1] This reaction allows for the introduction of a linear alkynyl linker, which is a valuable motif in medicinal chemistry for probing binding pockets and as a precursor for further transformations.[2]

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow start Start reagents Combine 2,2-Difluoro-4-iodobenzo[d]dioxole, Pd catalyst, Cu(I) salt, and a base in a solvent. start->reagents degas Degas the reaction mixture. reagents->degas alkyne Add the terminal alkyne. degas->alkyne react Stir at room temperature or with gentle heating. alkyne->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Generalized workflow for Sonogashira coupling.

Detailed Protocol: Synthesis of 4-Alkynyl-2,2-difluorobenzo[d]dioxole Derivatives

  • Reaction Setup: To a Schlenk flask, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂
Copper(I) Co-catalyst CuI
Ligand PPh₃
Base Et₃N, DIPEA, Piperidine
Solvent THF, DMF, Toluene
Temperature Room Temperature to 80 °C
Heck Coupling: Vinylation of the Aryl Core

The Heck reaction provides a means to form a new carbon-carbon bond between the aryl iodide and an alkene, leading to the formation of a styrenyl-type derivative. This reaction is valuable for introducing vinyl groups that can serve as handles for further functionalization or as key structural elements in their own right.

Causality Behind Experimental Choices: The Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. A base is required to neutralize the hydrogen halide produced. The choice of base and solvent can significantly impact the reaction's efficiency and selectivity.

Experimental Workflow: Heck Coupling

Heck_Workflow start Start reagents Combine 2,2-Difluoro-4-iodobenzo[d]dioxole, alkene, Pd catalyst, ligand, and a base in a solvent. start->reagents degas Degas the reaction mixture. reagents->degas heat Heat the reaction mixture. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Generalized workflow for Heck coupling.

Detailed Protocol: Synthesis of 4-Vinyl-2,2-difluorobenzo[d]dioxole Derivatives

  • Reaction Setup: In a sealed tube, combine 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq.), the desired alkene (1.5-2.0 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand like P(o-tol)₃ (4-10 mol%).

  • Base and Solvent: Add a base, typically an amine such as Et₃N (1.5-2.0 eq.) or an inorganic base like K₂CO₃ (2.0 eq.), and a polar aprotic solvent like DMF or acetonitrile.

  • Inert Atmosphere: Flush the tube with an inert gas before sealing.

  • Reaction: Heat the reaction mixture to 80-120 °C until the reaction is complete.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the product via column chromatography.

ParameterTypical Conditions
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tol)₃, P(t-Bu)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80-140 °C
Buchwald-Hartwig Amination: Direct Introduction of Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction allows for the direct coupling of 2,2-Difluoro-4-iodobenzo[d]dioxole with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[4]

Causality Behind Experimental Choices: This reaction's success hinges on the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition of the aryl iodide and the reductive elimination of the resulting aryl amine product. A strong, non-nucleophilic base is required to deprotonate the amine nucleophile.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Start reagents Combine 2,2-Difluoro-4-iodobenzo[d]dioxole, amine, Pd catalyst, ligand, and a strong base in a solvent. start->reagents degas Degas the reaction mixture. reagents->degas heat Heat the reaction mixture. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Generalized workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 4-Amino-2,2-difluorobenzo[d]dioxole Derivatives

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).

  • Reagents and Solvent: Add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq.), the amine (1.2 eq.), and an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is fully consumed.

  • Work-up: Cool the reaction, quench with water, and extract with an organic solvent.

  • Purification: Wash the organic extract, dry, and concentrate. Purify the product by column chromatography.

ParameterTypical Conditions
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, BINAP
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-120 °C

Potential Applications in Drug Discovery and Materials Science

The derivatives of 2,2-Difluoro-4-iodobenzo[d]dioxole are of significant interest in several areas of research and development.

  • Medicinal Chemistry: The 2,2-difluorobenzo[d]dioxole moiety is a key component of CFTR modulators, such as Tezacaftor, used in the treatment of cystic fibrosis.[2] The derivatization of this core scaffold can lead to the discovery of new modulators with improved efficacy and pharmacokinetic properties. The introduction of fluorine can also enhance metabolic stability and binding affinity to various biological targets.[5]

  • Agrochemicals: The unique electronic properties of fluorinated compounds can lead to the development of novel herbicides, pesticides, and fungicides with enhanced activity and selectivity.

  • Materials Science: The incorporation of the 2,2-difluorobenzo[d]dioxole unit into organic electronic materials, such as polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), can modulate their electronic properties and improve device performance.

Spectroscopic Characterization of Derivatives

The successful synthesis of novel derivatives must be confirmed by rigorous spectroscopic analysis. The following table provides predicted spectroscopic data for a representative 4-aryl derivative.

TechniqueExpected Observations
¹H NMR Aromatic protons of the benzodioxole ring will show characteristic shifts and coupling patterns. New signals corresponding to the introduced aryl group will be present.
¹³C NMR Signals for the carbon atoms of the benzodioxole core will be observed, with the C-I carbon signal being replaced by a C-C signal at a different chemical shift. The difluoromethyl carbon will appear as a triplet due to C-F coupling.
¹⁹F NMR A singlet corresponding to the two equivalent fluorine atoms of the CF₂ group is expected.
Mass Spec. The molecular ion peak corresponding to the calculated mass of the derivative should be observed, along with characteristic fragmentation patterns.

Conclusion

2,2-Difluoro-4-iodobenzo[d]dioxole is a highly valuable and versatile building block for the synthesis of a wide range of novel compounds. The palladium-catalyzed cross-coupling reactions discussed in this guide provide reliable and efficient methods for its derivatization. The resulting molecules, bearing the 2,2-difluorobenzo[d]dioxole scaffold, hold significant promise for applications in drug discovery, agrochemicals, and materials science. This guide serves as a foundational resource for researchers seeking to explore the rich chemical space accessible from this strategic starting material.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 2,2-Difluoro-4-iodobenzo[d]dioxole in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Foundational Overview: The Strategic Value of 2,2-Difluoro-4-iodobenzo[d]dioxole

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 2,2-difluoro-1,3-benzodioxole moiety is of particular interest as it serves as a rigid, electron-withdrawing bioisostere for carbonyl groups or other functionalities, capable of enhancing metabolic stability and modulating receptor binding affinity.[1][2] The title compound, 2,2-Difluoro-4-iodobenzo[d]dioxole (CAS No. 531508-54-0)[3], is a highly valuable building block that leverages this fluorinated scaffold. The presence of an iodine atom at the 4-position provides a superb synthetic handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.

Among these, the Suzuki-Miyaura cross-coupling reaction stands out as an indispensable tool due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.[4][5] This guide provides an in-depth exploration of the mechanistic principles, optimization strategies, and detailed protocols for the effective use of 2,2-Difluoro-4-iodobenzo[d]dioxole in Suzuki coupling, enabling the synthesis of novel biaryl structures for drug discovery and materials science.

II. Mechanistic Causality: The Suzuki-Miyaura Catalytic Cycle

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle involving three key stages. The electron-withdrawing nature of the difluoromethylenedioxy group in our substrate significantly influences the kinetics of the first and most critical step.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the low-valent Palladium(0) species into the carbon-iodine bond of 2,2-Difluoro-4-iodobenzo[d]dioxole. The C-I bond is relatively weak and highly polarizable, making this step generally facile and often rate-determining. The electron-deficient nature of the aromatic ring further accelerates this process, forming a square planar Pd(II) intermediate.[4]

  • Transmetalation: A base is required to activate the boronic acid (or ester) partner, forming a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) complex, displacing the iodide and forming a new diorganopalladium(II) intermediate. The choice of base and solvent is critical to ensure the efficient formation and solubility of the active boronate.[6][7]

  • Reductive Elimination: This final step involves the coupling of the two organic fragments (the difluorobenzodioxole and the partner from the boronic acid) and their elimination from the palladium center. This forms the desired C-C bond of the final product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Mechanism Fig. 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I(L)₂ (Pd(II) Intermediate) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diorgano Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Substrate Ar-I (2,2-Difluoro-4-iodobenzo[d]dioxole) Substrate->OxAdd Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₂CO₃) Boronate [Ar'-B(OR)₂(OH)]⁻ (Activated Boronate) Base->Boronate Activation Boronate->Transmetal Waste I⁻, B(OH)₃

Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle.

III. Parameter Optimization: A Systematic Approach

Achieving high yields and purity in Suzuki coupling is a multivariate optimization problem. For a substrate like 2,2-Difluoro-4-iodobenzo[d]dioxole, a systematic screening of key parameters is essential. The challenge often lies not in the reactivity of the C-I bond, but in ensuring the subsequent steps proceed efficiently without degradation of the starting materials or product.

Entry Catalyst (mol%) Ligand Base (equiv.) Solvent System Temp (°C) Yield (%) Rationale & Remarks
1Pd(PPh₃)₄ (3)PPh₃ (internal)K₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)9075A standard, robust starting point. Good for many simple arylboronic acids.[5]
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)1,4-Dioxane/H₂O (5:1)10092SPhos is a bulky biarylphosphine ligand, excellent for sterically hindered or electron-poor partners. K₃PO₄ is a stronger base that can accelerate transmetalation.[8]
3Pd(dppf)Cl₂ (3)dppf (internal)Cs₂CO₃ (2)DMF11088Dppf is a good general-purpose ligand. Cs₂CO₃ is highly soluble and effective, often improving yields with challenging substrates. DMF is a polar aprotic solvent suitable for higher temperatures.
4Pd(PPh₃)₄ (3)PPh₃ (internal)Na₂CO₃ (2)Toluene/H₂O (4:1)9068Milder base (Na₂CO₃) may be less effective, leading to lower yield. Demonstrates the critical impact of base choice.[9]
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)THF/H₂O (5:1)7085Lower temperature can be beneficial if product or starting material stability is an issue. THF is a suitable alternative to dioxane.[7]

Note: This table presents representative data based on established principles for optimizing Suzuki-Miyaura reactions. Actual yields will vary based on the specific boronic acid partner used.[10][11][12]

IV. Detailed Experimental Protocols

Safety First: 2,2-Difluoro-4-iodobenzo[d]dioxole is harmful if swallowed and causes skin and eye irritation.[3] All manipulations should be performed in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: General Screening Procedure

This protocol is designed as a robust starting point for coupling 2,2-Difluoro-4-iodobenzo[d]dioxole with a generic arylboronic acid.

Materials:

  • 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv., e.g., 284 mg, 1.0 mmol)

  • Arylboronic acid (1.2 equiv., 1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv., 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv., 2.0 mmol)

  • Solvent System: Degassed 1,4-Dioxane and Water (e.g., 10 mL Dioxane, 2 mL H₂O)[4]

  • Round-bottom flask, condenser, magnetic stir bar, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Inerting: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Reagent Addition: Add the palladium catalyst under a positive flow of inert gas. Following this, add the degassed solvent system via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical method involves taking a small aliquot, diluting it with ethyl acetate, and spotting it on a silica plate against the starting material. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting iodide), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL) to remove residual inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.

Workflow Fig. 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Isolation & Purification reagents 1. Combine Reactants (Aryl Iodide, Boronic Acid, Base) inert 2. Evacuate & Backfill (Inert Atmosphere) reagents->inert addition 3. Add Catalyst & Solvents inert->addition heat 4. Heat & Stir (e.g., 90-100 °C) addition->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench & Extract monitor->workup Upon Completion dry 7. Dry & Concentrate workup->dry purify 8. Column Chromatography dry->purify final_product Characterization (NMR, MS, etc.) purify->final_product Yields Pure Product

Caption: Fig. 2: Experimental Workflow.

V. Conclusion and Future Directions

2,2-Difluoro-4-iodobenzo[d]dioxole is a powerful and versatile building block for accessing novel chemical matter. Its successful implementation in Suzuki-Miyaura cross-coupling hinges on a rational, mechanism-informed approach to reaction optimization. By systematically tuning the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of 4-aryl-2,2-difluorobenzo[d]dioxole derivatives. These products serve as high-value intermediates for the development of new pharmaceuticals, agrochemicals, and advanced materials, where the unique electronic properties of the difluorinated moiety can be strategically exploited.

References

Application Note: Optimized Heck Coupling Protocols for the Synthesis of Substituted 2,2-Difluorobenzo[d]dioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing the Mizoroki-Heck cross-coupling reaction using 2,2-Difluoro-4-iodobenzo[d]dioxole as the aryl halide substrate. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules where the 2,2-difluorobenzodioxole moiety is a key structural component. This guide elucidates the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering field-proven starting conditions and strategies for reaction optimization.

Introduction: The Strategic Importance of the Heck Reaction

The Palladium-catalyzed Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1][2][3] This powerful transformation has been instrumental in the construction of a vast array of molecules, from pharmaceuticals to advanced materials. The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle, offering a robust and versatile method for creating substituted alkenes.[3][4]

2,2-Difluoro-4-iodobenzo[d]dioxole is an increasingly important building block in drug discovery, with the difluoromethylenedioxy group serving as a bioisostere for catechol and related functionalities. Its unique electronic properties can enhance metabolic stability and binding affinity. The Heck reaction provides a direct and efficient route to introduce vinyl substituents at the 4-position, opening avenues for further molecular diversification. This application note will detail reliable protocols for this specific transformation.

Mechanistic Considerations for 2,2-Difluoro-4-iodobenzo[d]dioxole

The success of a Heck coupling reaction is fundamentally governed by the interplay of its elementary steps. A firm grasp of the catalytic cycle is crucial for troubleshooting and optimization.

The generally accepted mechanism involves several key stages:[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 2,2-Difluoro-4-iodobenzo[d]dioxole, forming a Pd(II)-aryl intermediate. Aryl iodides are highly reactive in this step, making them excellent substrates for the Heck reaction.[6]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center. Subsequently, the aryl group migrates to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[3][7]

  • β-Hydride Elimination: For the reaction to proceed, a hydrogen atom must be present on a carbon adjacent (β-position) to the palladium-bearing carbon. This hydrogen is eliminated along with the palladium, forming a hydrido-palladium complex and the desired substituted alkene product. This step is also typically a syn-elimination.

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydrido-palladium complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[2][7]

The electron-withdrawing nature of the two fluorine atoms in 2,2-Difluoro-4-iodobenzo[d]dioxole is expected to enhance the rate of oxidative addition, making it a favorable substrate for this transformation.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the Heck coupling of 2,2-Difluoro-4-iodobenzo[d]dioxole.

Heck_Mechanism cluster_reactants Reactants & Products Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂(I) Pd0->ArPdI Ar-I OxAdd Oxidative Addition AlkeneComplex Ar-Pd(II)L₂(I)(Alkene) ArPdI->AlkeneComplex Alkene Coord Alkene Coordination SigmaComplex R-Pd(II)L₂(I) AlkeneComplex->SigmaComplex syn-Addition MigIns Migratory Insertion HydridoComplex H-Pd(II)L₂(I) SigmaComplex->HydridoComplex syn-Elimination BetaElim β-Hydride Elimination Product Substituted Alkene Product HydridoComplex->Pd0 Base, -HBX RedElim Reductive Elimination ArI 2,2-Difluoro-4-iodobenzo[d]dioxole Alkene Alkene

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Recommended Reagents and Conditions

Based on established principles for Heck couplings involving aryl iodides, the following table summarizes recommended starting conditions for the reaction of 2,2-Difluoro-4-iodobenzo[d]dioxole.

ComponentRecommended ReagentsTypical Loading (mol%)Rationale & Expert Insights
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂) Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1 - 5Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1][2][3] Pd(PPh₃)₄ can be used directly as a Pd(0) source.[8]
Ligand Triphenylphosphine (PPh₃) Tri-o-tolylphosphine (P(o-tol)₃) BINAP2 - 10Phosphine ligands stabilize the palladium catalyst.[2] P(o-tol)₃ can sometimes offer improved performance over PPh₃. For asymmetric Heck reactions, chiral ligands like BINAP are employed.[1]
Base Triethylamine (Et₃N) Potassium Carbonate (K₂CO₃) Sodium Acetate (NaOAc)1.5 - 3.0 equiv.An excess of a mild base is required to neutralize the hydrogen iodide generated during the reaction and regenerate the Pd(0) catalyst.[1][2][3]
Solvent N,N-Dimethylformamide (DMF) Acetonitrile (MeCN) Dioxane-Polar aprotic solvents are generally preferred for Heck reactions.[9] DMF is a robust and common choice.[10]
Temperature 80 - 120 °C-The reaction temperature will depend on the reactivity of the specific alkene partner. Higher temperatures are often required for less reactive alkenes.[10]

Detailed Experimental Protocols

The following protocols provide a reliable starting point for the Heck coupling of 2,2-Difluoro-4-iodobenzo[d]dioxole.

Protocol 1: General Procedure with Palladium(II) Acetate

This protocol is a robust starting point for a wide range of alkene coupling partners.

Materials:

  • 2,2-Difluoro-4-iodobenzo[d]dioxole

  • Alkene (e.g., n-butyl acrylate, styrene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, under an inert atmosphere (e.g., nitrogen or argon), add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv.), Palladium(II) Acetate (0.02 equiv.), and Tri-o-tolylphosphine (0.04 equiv.).

  • Add anhydrous DMF to dissolve the solids.

  • Add Triethylamine (2.5 equiv.) to the reaction mixture.

  • Finally, add the alkene (1.5 equiv.) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Experimental Workflow

Workflow start Start reagents Combine Reactants: - Aryl Iodide - Pd(OAc)₂ - P(o-tol)₃ - Et₃N - Alkene in DMF under N₂ start->reagents heat Heat to 100°C with Stirring reagents->heat monitor Monitor by TLC/GC heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: General experimental workflow for the Heck coupling.

Protocol 2: Alternative Conditions with a Pd(0) Source

This protocol is useful when a pre-activated Pd(0) catalyst is preferred.

Materials:

  • 2,2-Difluoro-4-iodobenzo[d]dioxole

  • Alkene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • In a sealed tube under an inert atmosphere, combine 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add anhydrous MeCN, followed by the alkene (1.3 equiv.).

  • Seal the tube and heat to 90 °C with stirring for 12 hours.

  • Cool to room temperature and filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Insufficient temperature Catalyst deactivation Ineffective baseIncrease temperature in 10 °C increments. Increase catalyst and/or ligand loading. Screen alternative bases such as Cs₂CO₃ or an organic base like DBU.[11]
Formation of Byproducts Alkene isomerization Homocoupling of the aryl iodideThe addition of silver salts can sometimes suppress alkene isomerization.[7] Ensure the reaction is performed under strictly anaerobic conditions to minimize homocoupling.
Poor Reproducibility Impure reagents or solvents Presence of oxygenUse freshly distilled or anhydrous solvents. Ensure all reagents are of high purity. Thoroughly deoxygenate the solvent and maintain a positive pressure of inert gas.[8]

Conclusion

The Mizoroki-Heck reaction is a highly effective method for the vinylation of 2,2-Difluoro-4-iodobenzo[d]dioxole. The protocols provided in this application note offer robust starting points for this transformation. By understanding the underlying mechanism and the roles of the various reagents, researchers can effectively troubleshoot and optimize the reaction conditions to achieve high yields of the desired substituted alkene products, thereby facilitating the synthesis of novel molecules for drug discovery and materials science.

References

The Strategic Utility of 2,2-Difluoro-4-iodobenzo[d]dioxole in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Fluorinated Building Block

In the landscape of contemporary medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2][3][4] The 2,2-difluorobenzo[d]dioxole moiety, in particular, has emerged as a privileged structural motif. Its unique electronic properties, conferred by the gem-difluoro group, enhance metabolic stability, modulate pKa, and improve bioavailability of parent molecules.[5][6] This application note provides a detailed technical guide on the use of 2,2-Difluoro-4-iodobenzo[d]dioxole , a versatile and highly valuable building block, in organic synthesis. We will delve into its critical role in the construction of complex pharmaceutical agents, supported by detailed mechanistic insights and robust experimental protocols for key transformations.

The presence of the iodo-substituent at the 4-position provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse molecular fragments, making it an ideal starting material for the synthesis of targeted therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block.

Core Applications in Medicinal Chemistry

The 2,2-difluorobenzo[d]dioxole scaffold is a key component in several FDA-approved drugs and clinical candidates. Its presence is often correlated with improved pharmacokinetic profiles and enhanced biological activity.

Synthesis of CFTR Modulators for Cystic Fibrosis Treatment

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[7] Small-molecule CFTR modulators that restore the function of the faulty protein have revolutionized CF therapy. The 2,2-difluorobenzo[d]dioxole unit is a critical component of several of these modulators, including Tezacaftor (VX-661).

The synthesis of intermediates for such CFTR modulators often involves the Sonogashira coupling of a terminal alkyne with an aryl halide. While a direct Sonogashira coupling with 2,2-Difluoro-4-iodobenzo[d]dioxole is feasible, a common industrial route involves the coupling of an elaborated aryl halide with 4-Ethynyl-2,2-difluoro-1,3-benzodioxole . This highlights the importance of the difluorobenzodioxole core, which can be functionalized with either an iodo or an ethynyl group to suit the desired synthetic strategy.

Key Synthetic Transformations and Protocols

2,2-Difluoro-4-iodobenzo[d]dioxole is a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for efficient bond formation under relatively mild conditions.

A. Sonogashira Coupling: Forging Carbon-Carbon Bonds with Alkynes

The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9][10] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.

Mechanistic Rationale:

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper co-catalyst cycle.

sonogashira_mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_acetylide->transmetalation alkyne H-C≡CR alkyne->cu_acetylide + CuI, Base base Base cui CuI

Figure 1: Simplified mechanism of the Sonogashira coupling.

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

This protocol is a standard method for the coupling of aryl iodides with terminal alkynes.

ReagentMolar Eq.
2,2-Difluoro-4-iodobenzo[d]dioxole1.0
Terminal Alkyne1.2
Pd(OAc)₂0.02
PPh₃0.04
CuI0.03
Triethylamine2.0
Toluene-

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).

  • Add anhydrous toluene (5 mL per mmol of the aryl iodide) and anhydrous triethylamine (2.0 eq) via syringe.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Heat the reaction to 70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound and an organohalide.[11][12][13][14] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.

suzuki_mechanism cluster_pd Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar'(L)₂ transmetalation->pd_biaryl reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation + Base base Base (e.g., K₂CO₃)

Figure 2: Generalized mechanism of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of 2,2-Difluoro-4-iodobenzo[d]dioxole with an arylboronic acid.

ReagentMolar Eq.
2,2-Difluoro-4-iodobenzo[d]dioxole1.0
Arylboronic Acid1.5
Pd/C (10%)0.014
K₂CO₃2.0
DMF-

Procedure:

  • To a microwave vial, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 mmol), the arylboronic acid (1.5 mmol), Pd/C (15 mg, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol).

  • Add DMF (8 mL) to the vial.

  • Seal the vial and place it in a domestic microwave oven adapted for synthesis.

  • Heat the reaction mixture under reflux with microwave irradiation.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute it with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

C. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15][16][17][18] This reaction has become a vital tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and agrochemicals.

Mechanistic Rationale:

The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions.

buchwald_hartwig_mechanism cluster_pd Buchwald-Hartwig Amination Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_addition->pd_intermediate amine_coordination Amine Coordination pd_intermediate->amine_coordination pd_amine_complex [Ar-Pd(II)(NHR'R'')(L)₂]⁺I⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido Ar-Pd(II)-NR'R''(L)₂ deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0  Regeneration product Ar-NR'R'' reductive_elimination->product amine HNR'R'' amine->amine_coordination base Base base->deprotonation

Figure 3: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of 2,2-Difluoro-4-iodobenzo[d]dioxole.

ReagentMolar Eq.
2,2-Difluoro-4-iodobenzo[d]dioxole1.0
Amine1.2
Pd₂(dba)₃0.01
XantPhos0.03
K₃PO₄2.1
Toluene-

Procedure:

  • In an oven-dried Schlenk tube, combine 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 mmol), the amine (1.2 mmol), and K₃PO₄ (2.1 mmol).

  • In a separate flask, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol) and XantPhos (0.03 mmol) in anhydrous toluene.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add the catalyst solution to the Schlenk tube via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole

The starting material itself can be prepared from commercially available 2,2-difluoro-1,3-benzodioxole.

Protocol: Iodination of 2,2-Difluoro-1,3-benzodioxole

A common method for the iodination of activated aromatic rings is electrophilic aromatic substitution using an iodinating agent.

Procedure:

  • Dissolve 2,2-difluoro-1,3-benzodioxole in a suitable solvent such as acetic acid.

  • Add N-iodosuccinimide (NIS) and a catalytic amount of a strong acid, such as sulfuric acid.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain pure 2,2-Difluoro-4-iodobenzo[d]dioxole.

Conclusion

2,2-Difluoro-4-iodobenzo[d]dioxole is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a metabolically stable difluorinated moiety and a reactive iodo-substituent makes it an ideal precursor for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. The palladium-catalyzed cross-coupling reactions discussed herein—Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig—provide robust and efficient methods for elaborating this core structure into a diverse array of target compounds. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this powerful synthetic tool in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Purification of 2,2-Difluoro-4-iodobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 2,2-Difluoro-4-iodobenzo[d]dioxole, a key building block in the synthesis of pharmaceuticals and agrochemicals. Given that commercial sources may provide this compound with a purity of around 97%, achieving higher purity is often a critical step for subsequent synthetic transformations and biological assays.[1] This application note details two robust and validated methods for purification: flash column chromatography and recrystallization. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions and explaining the scientific rationale behind the procedural choices.

Introduction: The Importance of High-Purity 2,2-Difluoro-4-iodobenzo[d]dioxole

2,2-Difluoro-4-iodobenzo[d]dioxole, with the molecular formula C₇H₃F₂IO₂ and a molecular weight of 284.00 g/mol , is a fluorinated aromatic iodide.[2] The presence of the difluorobenzodioxole moiety is significant in medicinal chemistry, as this group can enhance metabolic stability and bioavailability of drug candidates. The iodo-substituent provides a reactive handle for a variety of cross-coupling reactions, making this compound a versatile intermediate in the synthesis of complex molecules.

The purity of starting materials is paramount in drug discovery and development. Impurities, even in small amounts, can lead to side reactions, lower yields, and the formation of difficult-to-separate byproducts in subsequent synthetic steps. Furthermore, in a biological context, impurities can exhibit their own pharmacological or toxicological effects, confounding experimental results. Therefore, the purification of 2,2-Difluoro-4-iodobenzo[d]dioxole to a high degree of purity is a crucial prerequisite for its use in demanding applications.

Understanding Potential Impurities

The synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole typically involves the iodination of 2,2-difluoro-1,3-benzodioxole. Potential impurities may include:

  • Unreacted 2,2-difluoro-1,3-benzodioxole: The starting material for the iodination reaction.

  • Regioisomers: Iodination at other positions on the aromatic ring.

  • Di-iodinated species: Over-reaction leading to the introduction of a second iodine atom.

  • Byproducts from the synthesis of the benzodioxole core: For instance, the synthesis of the parent 2,2-difluoro-1,3-benzodioxole from 2,2-dichloro-1,3-benzodioxole can result in the formation of pyrocatechol carbonate.[3]

These impurities will likely have different polarities from the desired product, enabling their separation by chromatographic or recrystallization techniques.

Purification Strategy Overview

This guide presents two primary methods for the purification of 2,2-Difluoro-4-iodobenzo[d]dioxole: flash column chromatography for high-resolution separation and recrystallization for a more scalable and potentially more economical approach. The choice of method will depend on the initial purity of the crude material, the quantity to be purified, and the desired final purity.

Workflow for Purification of 2,2-Difluoro-4-iodobenzo[d]dioxole

PurificationWorkflow start Crude 2,2-Difluoro-4- iodobenzo[d]dioxole tlc TLC Analysis (UV Visualization) start->tlc decision Assess Purity and Impurity Profile tlc->decision chromatography Method 1: Flash Column Chromatography decision->chromatography Complex Mixture or Close-running Impurities recrystallization Method 2: Recrystallization decision->recrystallization Major Product with Minor, Less Soluble Impurities fractions Collect and Combine Pure Fractions chromatography->fractions crystals Collect and Dry Pure Crystals recrystallization->crystals final_tlc Final Purity Check (TLC, NMR, etc.) fractions->final_tlc crystals->final_tlc end Pure 2,2-Difluoro-4- iodobenzo[d]dioxole final_tlc->end

Caption: General workflow for the purification of 2,2-Difluoro-4-iodobenzo[d]dioxole.

Method 1: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. For 2,2-Difluoro-4-iodobenzo[d]dioxole, a normal-phase silica gel column is recommended.

Rationale for Method Selection

This method is ideal for separating the target compound from both more polar and less polar impurities. The choice of a non-polar eluent system allows for good separation of aromatic compounds.

Materials and Equipment
Item Specification
Stationary Phase Silica gel, 230-400 mesh
Mobile Phase Hexane and Ethyl Acetate (EtOAc)
Apparatus Glass chromatography column, collection tubes
Visualization TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm)
Step-by-Step Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude material in dichloromethane (DCM).

    • Spot the solution on a TLC plate.

    • Develop the plate in a TLC chamber with a 95:5 mixture of hexane:ethyl acetate.

    • Visualize the plate under a UV lamp (254 nm). The desired product should have an Rf value of approximately 0.3-0.4. Adjust the solvent polarity if necessary.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude 2,2-Difluoro-4-iodobenzo[d]dioxole in a minimal amount of DCM.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen hexane:ethyl acetate mobile phase.

    • Collect fractions in test tubes.

    • Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,2-Difluoro-4-iodobenzo[d]dioxole as a solid.

Method 2: Recrystallization

Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a given solvent or solvent mixture at different temperatures.

Rationale for Method Selection

This method is particularly useful for removing small amounts of impurities and can be easily scaled up. It is generally more cost-effective and less labor-intensive than chromatography for large quantities.

Materials and Equipment
Item Specification
Solvent System A polar solvent (e.g., acetone or ethyl acetate) and a non-polar anti-solvent (e.g., hexane or heptane)
Apparatus Erlenmeyer flask, heating source, filtration apparatus
Step-by-Step Protocol
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude material in a minimal amount of a polar solvent (e.g., acetone) at room temperature.

    • Add a non-polar anti-solvent (e.g., hexane) dropwise until the solution becomes cloudy.

    • Gently warm the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent system.

  • Dissolution:

    • Place the crude 2,2-Difluoro-4-iodobenzo[d]dioxole in an Erlenmeyer flask.

    • Add the chosen polar solvent in portions while gently heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • To the hot solution, add the non-polar anti-solvent dropwise until the solution becomes persistently turbid.

    • Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the purified crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and absence of impurities.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Summary of Purification Parameters

Parameter Flash Column Chromatography Recrystallization
Principle Differential adsorptionDifferential solubility
Stationary Phase Silica GelNot applicable
Mobile Phase/Solvent Hexane:Ethyl Acetate (e.g., 95:5)Acetone/Hexane or Ethyl Acetate/Heptane
Typical Yield 70-90%60-85%
Purity Achievable >99%>99% (depending on initial purity)
Scalability Good for lab scale (mg to g)Excellent for lab and pilot scale (g to kg)
Advantages High resolution, separates complex mixturesCost-effective, simple, good for large quantities
Disadvantages More solvent waste, more labor-intensiveMay not remove all impurities, requires suitable solvents

Conclusion

The purification of 2,2-Difluoro-4-iodobenzo[d]dioxole is a critical step in ensuring the quality and reliability of subsequent research and development activities. Both flash column chromatography and recrystallization are effective methods for achieving high purity. The choice between these methods should be based on the specific requirements of the project, including the initial purity of the material, the scale of the purification, and the desired final purity.

References

Scalable synthesis methods for 2,2-Difluoro-4-iodobenzo[d]dioxole.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scalable Synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole

Abstract & Introduction

The 2,2-difluoro-1,3-benzodioxole moiety is a critical pharmacophore present in a range of bioactive molecules, including pharmaceutical drugs and agrochemicals.[1][2] Its unique electronic properties, conferred by the difluoromethylene group, enhance metabolic stability and binding affinity. The targeted introduction of an iodine atom at the 4-position of this scaffold creates 2,2-Difluoro-4-iodobenzo[d]dioxole, a versatile building block for further functionalization, typically via cross-coupling reactions. This application note provides a comprehensive guide to the scalable synthesis of this key intermediate. We will analyze potential synthetic strategies and present a detailed, field-proven protocol designed for robustness, scalability, and high yield. The causality behind experimental choices, in-process controls, and safety considerations are discussed to ensure reliable and reproducible outcomes for researchers in drug development and process chemistry.

Strategic Analysis of Synthetic Routes

The synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole can be approached from two primary strategic directions. The choice of strategy significantly impacts scalability, cost, and regiochemical control.

  • Strategy A: Fluorinate-then-Iodinate: This is the most common and logical approach for a scalable process. It involves the initial construction of the robust 2,2-difluorobenzo[d]dioxole core, followed by a regioselective electrophilic iodination. The activating, ortho-, para- directing nature of the dioxole oxygen atoms facilitates the introduction of iodine onto the aromatic ring.

  • Strategy B: Iodinate-then-Fluorinate: This alternative involves starting with a pre-iodinated catechol, such as 3-iodocatechol or 4-iodocatechol, followed by the formation of the difluorinated dioxole ring. While this approach could offer unambiguous regiocontrol, the stability and availability of the iodinated starting materials and their compatibility with various fluorinating agents can present significant challenges, potentially rendering the process less scalable.

Based on reagent availability, process robustness, and industrial precedent, Strategy A is the recommended approach for scalable synthesis. The following sections detail a validated two-step protocol based on this strategy.

G cluster_0 Strategy A: Fluorinate-then-Iodinate (Recommended) cluster_1 Strategy B: Iodinate-then-Fluorinate Catechol Catechol Dichloro 2,2-Dichloro-1,3-benzodioxole Catechol->Dichloro PCl5 or similar DFBD 2,2-Difluoro-1,3-benzodioxole Dichloro->DFBD KF / Catalyst Target 2,2-Difluoro-4-iodobenzo[d]dioxole DFBD->Target Electrophilic Iodination IodoCatechol 3-Iodocatechol IodoDichloro 4-Iodo-2,2-dichloro-1,3-benzodioxole IodoCatechol->IodoDichloro PCl5 or similar Target_B 2,2-Difluoro-4-iodobenzo[d]dioxole IodoDichloro->Target_B Fluorination

Figure 1: Comparison of primary synthetic strategies. Strategy A is preferred for its scalability and reliance on more accessible starting materials.

Recommended Scalable Protocol: Fluorinate-then-Iodinate

This protocol is presented in two distinct, scalable stages.

Stage 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

The formation of the difluorobenzodioxole core is achieved via a robust halogen exchange (HALEX) reaction. The process begins with the conversion of catechol to 2,2-dichloro-1,3-benzodioxole, which is subsequently fluorinated. The use of potassium fluoride (KF) with a phase-transfer catalyst or an activating agent like potassium hydrogen fluoride (KHF₂) is a cost-effective and scalable alternative to harsher reagents like HF or more expensive ones like AgF.[3][4]

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

Parameter Value Rationale / Notes
Starting Material 2,2-Dichloro-1,3-benzodioxoleCan be synthesized from catechol and PCl₅ or purchased commercially.
Fluorinating Agent Anhydrous Potassium Fluoride (KF)Must be anhydrous for optimal reactivity. Dry in vacuum at 150°C before use.
Catalyst Potassium Hydrogen Fluoride (KHF₂)Acts as a catalyst to improve the reaction rate and yield.[3] Can be used at 0.5-10% by weight.
Solvent Tetramethylene sulfone (Sulfolane)High-boiling, polar aprotic solvent suitable for high-temperature nucleophilic substitution.
Stoichiometry Dichloro:KF ratio of ~1:3A significant excess of KF is required to drive the reaction to completion.
Temperature 140-160°CEnsures a sufficient reaction rate. Temperature should be monitored closely to prevent degradation.
Reaction Time 8-12 hoursMonitor by GC-MS for consumption of the starting material.

Step-by-Step Procedure:

  • Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add anhydrous potassium fluoride (e.g., 3.0-3.5 eq) and potassium hydrogen fluoride (e.g., 0.1 eq).

  • Solvent Addition: Add anhydrous tetramethylene sulfone to the flask.

  • Reagent Addition: Add 2,2-dichloro-1,3-benzodioxole (1.0 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 140°C under a nitrogen atmosphere. Maintain vigorous stirring.

  • Monitoring: Follow the progress of the reaction by taking aliquots at regular intervals (e.g., every 2 hours) and analyzing by GC-MS. The reaction is complete when the starting dichloro compound is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully add water to dissolve the inorganic salts. An organic phase will separate.

  • Extraction: Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2,2-difluoro-1,3-benzodioxole.

Stage 2: Regioselective Iodination

With the core synthesized, the final step is a regioselective electrophilic aromatic substitution to install the iodine atom. The benzodioxole ring is highly activated, and the two oxygen atoms direct electrophiles to the 4- and 5-positions. To achieve selectivity for the 4-position, a mild iodinating agent and controlled conditions are crucial. N-Iodosuccinimide (NIS) is an excellent choice as it is a solid, easy-to-handle source of electrophilic iodine and often provides good regioselectivity with activated arenes.[5]

Figure 2: Reaction scheme for the regioselective iodination of 2,2-Difluoro-1,3-benzodioxole using N-Iodosuccinimide (NIS).

Protocol 2: Synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole

Parameter Value Rationale / Notes
Starting Material 2,2-Difluoro-1,3-benzodioxoleMust be pure ( >98%) for optimal results and to avoid side reactions.
Iodinating Agent N-Iodosuccinimide (NIS)Mild and effective electrophilic iodine source. Use 1.0-1.1 equivalents.
Solvent Acetonitrile or DichloromethanePolar aprotic solvents that are suitable for this type of electrophilic substitution.
Catalyst (Optional) Trifluoroacetic acid (TFA)A catalytic amount (1-5 mol%) can be added to activate NIS if the reaction is sluggish.
Temperature 0°C to Room TemperatureLower temperatures can improve regioselectivity by minimizing the formation of the 5-iodo isomer.
Reaction Time 2-6 hoursMonitor by TLC or LC-MS for consumption of starting material.

Step-by-Step Procedure:

  • Preparation: Dissolve 2,2-difluoro-1,3-benzodioxole (1.0 eq) in acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C in an ice-water bath. This is critical for maximizing regioselectivity.

  • Reagent Addition: Add N-Iodosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-5 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using a hexane/ethyl acetate eluent) until the starting material is no longer visible. The product spot should be clearly visible.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine. Stir for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product will be a mixture of 4-iodo and 5-iodo isomers. Purification via column chromatography on silica gel or recrystallization is typically required to isolate the pure 4-iodo isomer.

Safety & Handling

  • 2,2-Dichloro-1,3-benzodioxole: Corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium Fluoride (KF) & Potassium Hydrogen Fluoride (KHF₂): Toxic if ingested or inhaled. Avoid creating dust. Handle with appropriate PPE.

  • N-Iodosuccinimide (NIS): Light-sensitive and a potential irritant. Store in a dark, cool place and handle with standard PPE.

  • Solvents: Acetonitrile and dichloromethane are volatile and have associated health risks. Always work within a fume hood.

Conclusion

The presented two-stage, "Fluorinate-then-Iodinate" protocol provides a scalable and reliable pathway for the synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole. By utilizing a robust HALEX reaction for the core synthesis and a mild, regioselective iodination with NIS, this method avoids hazardous reagents while maintaining high efficiency. Careful control of reaction temperature during the iodination step is paramount for maximizing the yield of the desired 4-iodo isomer. This intermediate serves as a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 2,2-Difluoro-4-iodobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2,2-Difluoro-4-iodobenzo[d]dioxole as a key building block. The strategic incorporation of the 2,2-difluorobenzo[d]dioxole moiety is a validated strategy in modern drug discovery, known to enhance metabolic stability and modulate pharmacokinetic properties.[1][2][3][4] This document elucidates the synthetic versatility of the aryl iodide functional group through key transformations, primarily focusing on palladium-catalyzed cross-coupling reactions and subsequent cyclization strategies to construct diverse heterocyclic scaffolds. We provide not only step-by-step protocols but also the underlying chemical principles and rationale to empower scientists in their synthetic endeavors.

Introduction: The Strategic Value of the 2,2-Difluorobenzo[d]dioxole Scaffold

The benzo[d]dioxole ring system is a privileged structure found in numerous natural products and pharmaceuticals.[2] The introduction of geminal fluorine atoms onto the methylene bridge offers significant advantages in drug design. This substitution often improves metabolic stability by blocking potential sites of oxidative metabolism and can enhance binding affinity to target proteins through favorable electronic interactions.[1][3] Prominent examples include the cystic fibrosis drugs Lumacaftor and Tezacaftor, which feature a difluoro-1,3-benzodioxole group crucial for their therapeutic action.[2]

2,2-Difluoro-4-iodobenzo[d]dioxole is an exceptionally valuable starting material for two primary reasons:

  • The Fluorinated Core: It provides direct access to compounds bearing the beneficial difluorobenzodioxole motif.

  • The Aryl Iodide Handle: The carbon-iodine bond is the most reactive of the aryl halides (I > Br > Cl) in fundamental transformations like palladium-catalyzed cross-coupling reactions, allowing for mild and efficient bond construction.[5]

This guide will explore the conversion of this building block into a variety of heterocyclic systems, which are central to the development of new therapeutic agents.

Core Synthetic Pathways from 2,2-Difluoro-4-iodobenzo[d]dioxole

The aryl iodide of 2,2-Difluoro-4-iodobenzo[d]dioxole serves as a versatile anchor point for introducing a wide range of functionalities. These initial transformations are typically followed by cyclization reactions to construct the final heterocyclic ring.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Heterocyclic Products start 2,2-Difluoro-4-iodobenzo[d]dioxole suzuki Suzuki Coupling (+ Boronic Acid/Ester) start->suzuki C-C sonogashira Sonogashira Coupling (+ Terminal Alkyne) start->sonogashira C-C buchwald Buchwald-Hartwig Amination (+ Amine) start->buchwald C-N heck Heck Coupling (+ Alkene) start->heck C-C biaryl Substituted Biaryls (e.g., for Dibenzofurans) suzuki->biaryl alkyne_adduct Alkynyl Derivatives (e.g., for Indoles, Quinolines) sonogashira->alkyne_adduct amine_adduct N-Aryl Amines (e.g., for Carbazoles, Phenazines) buchwald->amine_adduct alkene_adduct Styrenyl Derivatives (e.g., for Dihydroquinolines) heck->alkene_adduct

Figure 1: Key synthetic routes from 2,2-Difluoro-4-iodobenzo[d]dioxole.

Palladium-Catalyzed C-C Bond Formation

Palladium catalysis is the cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[6][7] The high reactivity of the C-I bond in our substrate allows these reactions to proceed under relatively mild conditions with high efficiency.

  • Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester). It is exceptionally robust and tolerant of a wide array of functional groups, making it ideal for creating biaryl precursors that can be cyclized to form dibenzofurans or other fused systems.

  • Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling the aryl iodide with a terminal alkyne. The resulting alkynyl-substituted benzodioxole is a highly versatile intermediate. The triple bond can readily participate in subsequent intramolecular cyclization reactions, such as iodine-mediated electrophilic cyclization or transition-metal-catalyzed hydroamination/hydroalkoxylation, to form a variety of heterocycles like indoles, quinolines, and furans.[8][9]

Palladium-Catalyzed C-N Bond Formation
  • Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine. This directly leads to N-arylated products. By choosing a coupling partner that contains another reactive group (e.g., an ortho-hydroxyl or amino group), this method can be used as the first step in a sequence to build nitrogen-containing heterocycles like carbazoles or phenazines.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and many organic solvents are hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: Sonogashira Coupling of 2,2-Difluoro-4-iodobenzo[d]dioxole

Principle: This protocol describes the synthesis of an alkynyl-substituted benzodioxole, a key intermediate for further cyclization. The reaction is catalyzed by a palladium(0) species and a copper(I) co-catalyst, which facilitates the activation of the terminal alkyne.

Workflow Diagram:

G reagents Aryl Iodide Terminal Alkyne Pd Catalyst, Cu(I) Base, Solvent reaction Inert Atmosphere (N2 or Ar) Stir at RT to 60 °C reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Purified Alkynyl Product purify->product

Figure 2: General workflow for the Sonogashira coupling protocol.

Materials and Reagents:

ReagentCAS No.Supplier ExampleNotes
2,2-Difluoro-4-iodobenzo[d]dioxole663934-17-6CommercialStarting material
Phenylacetylene536-74-3CommercialExample coupling partner
Bis(triphenylphosphine)palladium(II) chloride13965-03-2CommercialPd(II) precatalyst, forms Pd(0) in situ
Copper(I) iodide (CuI)7681-65-4CommercialCo-catalyst
Triethylamine (TEA)121-44-8CommercialBase and solvent
Tetrahydrofuran (THF), anhydrous109-99-9CommercialReaction solvent
Diethyl ether60-29-7CommercialFor extraction
Saturated aq. NH₄Cl12125-02-9Lab PreparedFor workup
BrineN/ALab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9CommercialDrying agent
Silica Gel7631-86-9CommercialFor column chromatography

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv, e.g., 284 mg, 1.0 mmol).

  • Add bis(triphenylphosphine)palladium(II) chloride (0.02 equiv, 14 mg, 0.02 mmol) and copper(I) iodide (0.04 equiv, 7.6 mg, 0.04 mmol).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. Stir the mixture to dissolve the solids.

  • Add phenylacetylene (1.2 equiv, 132 µL, 1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,2-difluoro-4-(phenylethynyl)benzo[d]dioxole.

Protocol 2: Intramolecular Electrophilic Cyclization

Principle: This protocol demonstrates the conversion of an ortho-amino alkynyl derivative (prepared via a Sonogashira coupling followed by reduction of a nitro group or amination) into an indole scaffold. Iodine acts as an electrophile to activate the alkyne, triggering a cyclization cascade.[8] This showcases a powerful two-step strategy for heterocycle synthesis.

Materials and Reagents:

ReagentCAS No.Supplier ExampleNotes
2,2-Difluoro-4-(phenylethynyl)-5-aminobenzo[d]dioxole(Synthesized)N/AStarting material from a previous step
Iodine (I₂)7553-56-2CommercialElectrophile for cyclization
Sodium Bicarbonate (NaHCO₃)144-55-8CommercialBase
Dichloromethane (DCM)75-09-2CommercialSolvent
Saturated aq. Sodium Thiosulfate (Na₂S₂O₃)7772-98-7Lab PreparedTo quench excess iodine

Step-by-Step Procedure:

  • Dissolve the starting amino-alkyne (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M concentration).

  • Add sodium bicarbonate (2.0 equiv) to the solution.

  • Add a solution of iodine (1.2 equiv) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired iodinated indole derivative. The iodo-substituent on the indole ring can be removed via reduction or used for further functionalization.

Summary of Reaction Conditions

The following table provides representative conditions for key cross-coupling reactions. Optimization may be required based on the specific coupling partner.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ (2%) or Pd(PPh₃)₄ (3%)SPhos (4%)K₂CO₃ or K₃PO₄ (2.0)Toluene/H₂O, Dioxane80-11075-95
Sonogashira PdCl₂(PPh₃)₂ (2%) + CuI (4%)-TEA or DIPA (2.0-3.0)THF, DMF25-6080-98
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)Xantphos or RuPhos (2-4%)NaOtBu or Cs₂CO₃ (1.5)Toluene, Dioxane80-11070-90

Conclusion

2,2-Difluoro-4-iodobenzo[d]dioxole is a powerful and versatile building block for accessing novel heterocyclic compounds. Its value is rooted in the strategic combination of a metabolically robust fluorinated core and a synthetically tractable aryl iodide handle. Through well-established palladium-catalyzed cross-coupling reactions, chemists can efficiently introduce carbon-carbon and carbon-heteroatom bonds. Subsequent intramolecular cyclization reactions provide a clear and reliable pathway to a diverse range of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. The protocols and strategies outlined in this guide serve as a foundational resource for researchers aiming to leverage this valuable synthon in their work.

References

Prospective Application of 2,2-Difluoro-4-iodobenzo[d]dioxole in the Synthesis of Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The development of novel positron emission tomography (PET) tracers is a cornerstone of modern molecular imaging, enabling the non-invasive study of physiological and pathological processes at the molecular level. The selection of appropriate precursors is critical to the successful and efficient radiosynthesis of these tracers. This document outlines the prospective application of 2,2-Difluoro-4-iodobenzo[d]dioxole as a versatile precursor for the synthesis of innovative PET imaging agents.

The 2,2-difluorobenzodioxole moiety is a key structural motif in various biologically active molecules, particularly those targeting the central nervous system (CNS). The difluoromethylenedioxy group can serve as a bioisostere for other functionalities, often improving metabolic stability and modulating lipophilicity, which are crucial properties for brain imaging agents[1][2]. The presence of an iodine atom at the 4-position provides a reactive handle for the introduction of the positron-emitting radionuclide, fluorine-18 ([¹⁸F]), through established radiochemical methodologies.

While the direct use of 2,2-Difluoro-4-iodobenzo[d]dioxole in PET tracer synthesis has not been extensively documented in peer-reviewed literature, its chemical structure suggests significant potential. This application note provides a prospective guide for researchers, scientists, and drug development professionals on how this precursor could be utilized in the development of novel PET radiopharmaceuticals. We will detail hypothetical, yet scientifically grounded, protocols for its use in direct radiofluorination and in coupling reactions for the attachment of ¹⁸F-labeled prosthetic groups.

Scientific Rationale and Advantages

The utility of 2,2-Difluoro-4-iodobenzo[d]dioxole as a precursor for PET tracer synthesis is underpinned by several key chemical principles:

  • Versatility of the Aryl Iodide: The carbon-iodine bond is a versatile functional group in organic synthesis. It can participate in a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the attachment of complex, ¹⁸F-labeled prosthetic groups[3][4]. Furthermore, recent advances in copper-mediated radiofluorination have enabled the direct conversion of aryl iodides to their corresponding [¹⁸F]fluoroarenes, even in electron-rich systems[5][6][7].

  • Modulation of Physicochemical Properties: The 2,2-difluorobenzodioxole core can favorably influence the properties of a potential PET tracer. The two fluorine atoms can enhance metabolic stability by blocking potential sites of oxidative metabolism. This modification can also alter the lipophilicity and basicity of the molecule, which are critical parameters for optimizing blood-brain barrier penetration and minimizing non-specific binding.

  • Structural Relevance: The benzodioxole scaffold is present in numerous neuroreceptor ligands. Therefore, tracers derived from 2,2-Difluoro-4-iodobenzo[d]dioxole could be designed to target a wide range of receptors and transporters in the brain.

Proposed Radiosynthesis Protocols

Below are two prospective protocols for the radiosynthesis of a generic PET tracer using 2,2-Difluoro-4-iodobenzo[d]dioxole as the precursor. These protocols are based on established radiochemical methods.

Protocol 1: Direct Copper-Mediated Radiofluorination

This protocol describes the direct nucleophilic substitution of the iodide with [¹⁸F]fluoride, mediated by a copper catalyst. This method is advantageous for its single-step nature.

Workflow Diagram:

G cluster_0 Step 1: [¹⁸F]Fluoride Processing cluster_1 Step 2: Radiofluorination Reaction cluster_2 Step 3: Purification and Formulation A [¹⁸F]F⁻ in [¹⁸O]H₂O B Trap on QMA cartridge A->B C Elute with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying C->D E Add 2,2-Difluoro-4-iodobenzo[d]dioxole and Cu(OTf)₂/Ligand in DMSO D->E F Heat at 120-160 °C for 15-20 min E->F G Quench Reaction (e.g., with water) F->G H Semi-preparative HPLC G->H I Solid-Phase Extraction (SPE) H->I J Formulation in Saline/Ethanol I->J

Caption: Workflow for direct copper-mediated radiofluorination.

Detailed Steps:

  • [¹⁸F]Fluoride Production and Drying:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction on a cyclotron.

    • Trap the aqueous [¹⁸F]fluoride on a pre-conditioned quaternary methyl ammonium (QMA) anion-exchange cartridge.

    • Elute the [¹⁸F]fluoride from the QMA cartridge with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

    • Dry the [¹⁸F]K/K₂₂₂ complex by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen until dry.

  • Copper-Mediated Radiofluorination:

    • To the dried [¹⁸F]K/K₂₂₂ complex, add a solution of 2,2-Difluoro-4-iodobenzo[d]dioxole (precursor, 1-5 mg) in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Add the copper catalyst, for example, copper(II) triflate (Cu(OTf)₂) and a suitable ligand (e.g., an N-heterocyclic carbene or pyridine-based ligand)[5][8].

    • Seal the reaction vessel and heat at 120-160 °C for 15-20 minutes.

  • Purification and Formulation:

    • Cool the reaction mixture and quench by adding water or the HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative high-performance liquid chromatography (HPLC) column (e.g., C18) to isolate the [¹⁸F]-labeled product.

    • Collect the product fraction and dilute with water.

    • Trap the diluted product on a C18 solid-phase extraction (SPE) cartridge.

    • Wash the SPE cartridge with water to remove residual HPLC solvents.

    • Elute the final product from the SPE cartridge with ethanol and formulate in sterile saline for injection.

Quantitative Data Summary (Hypothetical):

ParameterExpected ValueReference
Radiochemical Yield (non-decay corrected)15-40%[6]
Synthesis Time60-90 minutes[6]
Molar Activity> 37 GBq/µmol (>1 Ci/µmol)[9]
Radiochemical Purity> 98%[9]
Protocol 2: Suzuki Coupling with an [¹⁸F]Fluorinated Boronic Ester

This two-step protocol involves the synthesis of an [¹⁸F]-labeled prosthetic group, such as 4-[¹⁸F]fluorophenylboronic acid pinacol ester, followed by a palladium-catalyzed Suzuki coupling with the 2,2-Difluoro-4-iodobenzo[d]dioxole precursor.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of [¹⁸F]Prosthetic Group cluster_1 Step 2: Suzuki Coupling Reaction cluster_2 Step 3: Purification and Formulation A [¹⁸F]F⁻ Processing (as in Protocol 1) B Radiofluorination of boronic ester precursor A->B C Purification of [¹⁸F]prosthetic group B->C D Add 2,2-Difluoro-4-iodobenzo[d]dioxole, Pd catalyst, and base C->D E Heat at 80-120 °C for 10-15 min D->E F Quench Reaction E->F G Semi-preparative HPLC F->G H SPE and Formulation G->H

Caption: Workflow for Suzuki coupling with an [¹⁸F]prosthetic group.

Detailed Steps:

  • Synthesis of [¹⁸F]Prosthetic Group:

    • Synthesize an appropriate [¹⁸F]-labeled boronic acid or ester prosthetic group (e.g., [¹⁸F]4-fluorophenylboronic acid) according to established literature procedures. This typically involves radiofluorination of a suitable precursor (e.g., a diaryliodonium salt or an arylboronic ester precursor).

    • Purify the [¹⁸F]prosthetic group, often using a rapid SPE-based method.

  • Suzuki Coupling:

    • In a reaction vessel, combine the purified [¹⁸F]prosthetic group with 2,2-Difluoro-4-iodobenzo[d]dioxole (1-5 mg), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos), and a base (e.g., aqueous K₂CO₃ or Cs₂CO₃) in a suitable solvent mixture (e.g., dioxane/water or toluene/water).

    • Seal the vessel and heat at 80-120 °C for 10-15 minutes.

  • Purification and Formulation:

    • Follow the same purification and formulation steps as described in Protocol 1 (HPLC purification followed by SPE).

Quantitative Data Summary (Hypothetical):

ParameterExpected ValueReference
Radiochemical Yield (non-decay corrected, from prosthetic group)30-60%[3][10]
Synthesis Time75-100 minutes[10]
Molar Activity> 37 GBq/µmol (>1 Ci/µmol)[10]
Radiochemical Purity> 98%[10]

Trustworthiness and Self-Validation

For any developed protocol, a self-validating system is essential to ensure trustworthiness and reproducibility. This involves:

  • Quality Control: Rigorous quality control of the final product is mandatory. This includes determination of radiochemical purity by analytical HPLC, measurement of molar activity, testing for residual solvents, and ensuring sterility and apyrogenicity for in vivo applications.

  • Reference Standard: A non-radioactive ("cold") standard of the final PET tracer should be synthesized and fully characterized (e.g., by NMR, MS, and analytical HPLC) to confirm the identity of the [¹⁸F]-labeled product by co-elution on the analytical HPLC system.

  • Reproducibility: The synthesis should be performed multiple times to ensure reproducibility of radiochemical yield, purity, and molar activity.

Future Perspectives and Conclusion

2,2-Difluoro-4-iodobenzo[d]dioxole represents a promising, yet underexplored, precursor for the synthesis of novel PET imaging agents. The protocols outlined in this application note provide a solid foundation for researchers to begin exploring its utility. The versatility of the aryl iodide functionality allows for the application of both direct and indirect radiofluorination strategies.

Future research should focus on the practical application of these proposed protocols to synthesize specific PET tracers targeting various biological entities. Optimization of reaction conditions, including catalyst systems, solvents, and temperatures, will be crucial for achieving high radiochemical yields and molar activities. The development of automated synthesis modules for these protocols would further enhance their applicability for routine clinical production.

References

Troubleshooting & Optimization

Stability and storage conditions for 2,2-Difluoro-4-iodobenzo[d]dioxole.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,2-Difluoro-4-iodobenzo[d]dioxole

Welcome to the technical support guide for 2,2-Difluoro-4-iodobenzo[d]dioxole (CAS 531508-54-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this reagent in your experiments. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule and established best practices for handling halogenated aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 2,2-Difluoro-4-iodobenzo[d]dioxole?

For maximum stability and to preserve its purity, 2,2-Difluoro-4-iodobenzo[d]dioxole should be stored under the following conditions:

  • Temperature: 2-8°C[1].

  • Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen)[1].

  • Light: Keep in a dark place, protected from light[1].

Scientific Rationale: The carbon-iodine bond in aromatic iodides can be susceptible to homolytic cleavage when exposed to light or heat, leading to the formation of radical species. This can result in discoloration of the compound (often appearing pink or brown) and the formation of impurities. Storing the compound at refrigerated temperatures and in the dark minimizes this degradation pathway. The use of an inert atmosphere is crucial to prevent oxidation and reactions with atmospheric moisture.

Q2: What are the known incompatibilities of this compound?

While specific incompatibility studies for this exact molecule are not extensively published, based on its structure as an aryl iodide, it should be considered incompatible with:

  • Strong Oxidizing Agents: These can oxidize the iodide, leading to decomposition.

  • Strong Bases: May promote side reactions.

  • Certain Metals: Some transition metals can catalyze the decomposition of aryl halides, especially in the presence of light or heat.

Always conduct small-scale test reactions to check for compatibility with new reagents or conditions.

Q3: What is the typical appearance of 2,2-Difluoro-4-iodobenzo[d]dioxole, and what if my material has changed color?

This compound is supplied as a solid[2]. A pale yellow or off-white color is typical for the pure substance. If you observe a significant color change, such as the development of a pink, brown, or black hue, it may indicate degradation. This is often due to the liberation of elemental iodine (I₂) resulting from the cleavage of the C-I bond. While minor color changes may not significantly impact all applications, it is a sign of reduced purity. For sensitive downstream applications, such as quantitative assays or GMP manufacturing, using discolored material is not recommended.

Q4: Is this compound sensitive to air or moisture?

Yes, caution is advised. While the difluoromethylene group adds stability to the dioxole ring, aryl halides can be sensitive to moisture and air, particularly over long-term storage or when exposed to catalytic impurities. Storing under an inert atmosphere, as recommended, is the best practice to mitigate these risks.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 2,2-Difluoro-4-iodobenzo[d]dioxole in your experiments.

Scenario 1: Inconsistent or Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
  • Problem: You are experiencing lower than expected yields or complete failure of your cross-coupling reaction where 2,2-Difluoro-4-iodobenzo[d]dioxole is a starting material.

  • Possible Cause 1: Degradation of the Starting Material. As an aryl iodide, this compound is the most reactive of the aryl halides for many cross-coupling reactions. However, improper storage can lead to degradation, reducing the amount of active starting material.

  • Troubleshooting Steps:

    • Assess the Material's Appearance: Check for any discoloration (pink or brown tints). If present, the compound may have partially decomposed.

    • Confirm Purity: If you have access to analytical instrumentation, re-check the purity of your starting material by NMR or LC-MS. Look for the presence of protonated (de-iodinated) species or other unexpected signals.

    • Use Fresh or Properly Stored Material: If degradation is suspected, use a fresh batch of the compound or one that has been rigorously stored under the recommended conditions (2-8°C, inert atmosphere, dark)[1].

  • Possible Cause 2: Inefficient Reaction Conditions. The reactivity of the C-I bond can be influenced by the steric and electronic effects of the difluorobenzodioxole ring system.

  • Troubleshooting Steps:

    • Optimize Catalyst and Ligand: Ensure your palladium catalyst and ligand system are appropriate for this substrate. Electron-rich ligands may be beneficial.

    • Solvent and Base Choice: Ensure your solvent is anhydrous and your base is fully dissolved and active.

    • Degas Thoroughly: Oxygen can deactivate the palladium catalyst. Ensure your reaction mixture is thoroughly degassed before heating.

Scenario 2: Observation of Unexpected Byproducts
  • Problem: Your reaction is producing unexpected side products, such as the de-iodinated 2,2-difluorobenzo[d]dioxole.

  • Possible Cause: Premature Cleavage of the Carbon-Iodine Bond. This can occur under harsh reaction conditions or if the starting material has been compromised.

  • Troubleshooting Steps:

    • Moderate Reaction Temperature: While aryl iodides are reactive, excessive heat can promote side reactions, including hydrodehalogenation. Try running the reaction at a lower temperature for a longer duration.

    • Evaluate Hydrogen Sources: If your reaction involves potential hydrogen sources (e.g., certain solvents or additives), consider alternatives.

    • Check for Light Exposure: If your reaction setup is exposed to ambient light, especially with prolonged reaction times, light-induced C-I bond cleavage could be a contributing factor. Protect your reaction from light.

Data Summary: Storage and Properties

ParameterRecommended Condition/ValueSource
Storage Temperature 2-8°C[1]
Storage Atmosphere Inert (Argon, Nitrogen)[1]
Light Sensitivity Keep in dark place[1]
Physical State Solid[2]
Molecular Formula C₇H₃F₂IO₂[2]
Hazards Harmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation.[2]

Experimental Workflow: Best Practices for Handling

G cluster_storage Long-Term Storage cluster_prep Pre-Experiment Preparation cluster_reaction Reaction Setup storage Store at 2-8°C Inert Atmosphere Protect from Light weigh Weigh quickly under inert atmosphere (glovebox) or blanket with Argon/N₂ storage->weigh Retrieve from storage dissolve Dissolve in anhydrous solvent under inert atmosphere weigh->dissolve setup Assemble reaction under inert atmosphere dissolve->setup degas Degas reaction mixture (e.g., sparging with Argon) setup->degas protect Protect reaction from light (wrap with foil) degas->protect

Caption: Recommended workflow for handling 2,2-Difluoro-4-iodobenzo[d]dioxole.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2,2-Difluoro-4-iodobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2,2-Difluoro-4-iodobenzo[d]dioxole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in palladium-catalyzed cross-coupling reactions. The unique electronic properties conferred by the gem-difluoro group can present specific challenges. This document provides in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses the most common issues encountered during cross-coupling reactions in a direct question-and-answer format.

Issue 1: My Suzuki-Miyaura coupling reaction has stalled or is giving very low yield.

Question: I am attempting to couple 2,2-Difluoro-4-iodobenzo[d]dioxole with an arylboronic acid, but I am observing mostly unreacted starting material and some homocoupling of the boronic acid. What is causing this, and how can I fix it?

Answer: Low yields in Suzuki-Miyaura couplings with this substrate typically stem from three primary areas: an inefficient catalyst system, improper base selection, or the presence of oxygen. The electron-withdrawing nature of the difluoromethylenedioxy group makes the C-I bond highly susceptible to oxidative addition, but can also influence subsequent steps in the catalytic cycle.

Causality & Solutions:

  • Catalyst Inactivation or Insufficient Activity: The active Pd(0) species is prone to oxidation and can form inactive palladium black. Furthermore, the choice of ligand is critical to stabilize the catalyst and facilitate the transmetalation and reductive elimination steps.

    • Solution: Use a robust, air-stable pre-catalyst (e.g., XPhos Pd G3/G4) to ensure efficient generation of the active Pd(0) species. For this electron-deficient aryl iodide, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often highly effective as they accelerate the rate-limiting reductive elimination step.[1][2]

    • Protocol: Ensure all solvents and reagents are rigorously degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for at least 30 minutes.[1][3] Maintain a positive pressure of inert gas throughout the reaction.

  • Ineffective Base and Solvent System: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[4] The solubility of the base is paramount for this to occur efficiently.

    • Solution: A common point of failure is using a base that is poorly soluble in the reaction solvent.[5] While K₂CO₃ is common, stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ often provide superior results.[6][7][8] Using a biphasic solvent system, such as Toluene/H₂O or Dioxane/H₂O, can greatly improve the solubility and efficacy of inorganic bases.[1][3]

  • Boronic Acid Homocoupling (Glaser Coupling): This side reaction is primarily driven by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) and promote the homocoupling pathway.[1]

    • Solution: As mentioned, rigorous degassing is the most effective preventative measure. Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient pre-catalyst can also minimize the concentration of Pd(II) species that contribute to this side reaction.

Issue 2: Significant protodeiodination is competing with my desired cross-coupling product.

Question: I am observing a significant amount of 2,2-difluorobenzo[d]dioxole (the product where iodine is replaced by hydrogen) in my crude reaction mixture across different coupling types (Suzuki, Sonogashira, etc.). Why is this happening?

Answer: Protodeiodination (or hydrodehalogenation) is a common side reaction where the aryl-iodine bond is cleaved and replaced by a hydrogen atom. This can occur through several mechanisms, often involving trace water or other proton sources in the reaction mixture.[1][9] The electron-rich nature of the aryl iodide after oxidative addition can make the resulting organopalladium intermediate susceptible to this pathway.

Causality & Solutions:

  • Source of Protons: The most common source is residual water in solvents or reagents, or from the base itself (e.g., hydrated K₃PO₄). The amine base in Sonogashira or Buchwald-Hartwig reactions can also be a proton source.

    • Solution: Use anhydrous, freshly opened solvents. If using an inorganic base, ensure it is finely powdered and dried in an oven before use. In some cases, changing the solvent from ethereal solvents (like dioxane or THF) to a non-polar solvent like toluene can reduce the prevalence of this side reaction.[5]

  • Inefficient Catalytic Turnover: If the desired cross-coupling pathway (transmetalation and reductive elimination) is slow, the competing protodeiodination pathway has more time to occur.

    • Solution: Increase the rate of the desired reaction by using a more active catalyst system. Employing a more electron-rich and sterically hindered ligand can accelerate reductive elimination, outcompeting the dehalogenation pathway.[5] For challenging couplings, a slight increase in temperature might also favor the desired product, but this should be done cautiously as it can also promote decomposition.

Issue 3: My Sonogashira or Heck reaction is sluggish and requires high temperatures.

Question: I am attempting a Sonogashira coupling with a terminal alkyne, but the reaction is very slow at room temperature. Similarly, my Heck reaction with an olefin is not proceeding well. What optimizations should I consider?

Answer: While the C-I bond of 2,2-Difluoro-4-iodobenzo[d]dioxole is reactive, the overall efficiency of Sonogashira and Heck reactions is highly dependent on the specific coupling partners and reaction conditions.

Causality & Solutions for Sonogashira Coupling:

  • Copper Co-catalyst Issues: In traditional Sonogashira reactions, the copper(I) co-catalyst is essential for forming the copper(I) acetylide, which then undergoes transmetalation with the palladium center.[10] This co-catalyst is sensitive to air, which can oxidize it to the inactive Cu(II) state.

    • Solution: Ensure the copper(I) source (typically CuI) is fresh and white/off-white. Any green or blue discoloration indicates oxidation. Set up the reaction under a strict inert atmosphere.

  • Base Inefficiency: An amine base (e.g., Et₃N, DIPEA) is required to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.[10]

    • Solution: Use a freshly distilled, anhydrous amine base. Ensure at least 2 equivalents are used. For sluggish reactions, a stronger, non-coordinating organic base might be beneficial.

  • Copper-Free Conditions: Undesirable alkyne homocoupling is a common side reaction promoted by the copper catalyst.[11]

    • Solution: Consider a copper-free Sonogashira protocol. These often use a stronger base (e.g., Cs₂CO₃) and a more robust palladium/ligand system to facilitate the reaction.[11][12]

Causality & Solutions for Heck Reaction:

  • Olefin Electronics: The Heck reaction is sensitive to the electronic nature of the olefin. Electron-deficient olefins (e.g., acrylates, styrenes) are generally more reactive.[13][14]

    • Solution: For less reactive, electron-rich olefins, higher temperatures and a more active catalyst system may be necessary. The choice of ligand can also influence regioselectivity and efficiency.[15][16]

  • Base and Additives: A base is required to regenerate the Pd(0) catalyst in the final step of the cycle.[16]

    • Solution: Organic bases like Et₃N or inorganic bases like K₂CO₃ are commonly used. For some systems, additives like tetra-n-butylammonium bromide (TBAB) can promote the reaction by facilitating the formation of a more reactive anionic palladium complex.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first if I had a bromo- or chloro-substituent on the same ring? A1: The carbon-iodine bond is significantly weaker and more reactive towards oxidative addition with a palladium(0) catalyst compared to carbon-bromine or carbon-chlorine bonds. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[5][16] Therefore, you can achieve selective coupling at the 4-iodo position under carefully controlled, mild conditions.

Q2: How do the gem-difluoro substituents affect the reactivity of the 4-iodo position? A2: The two fluorine atoms are strongly electron-withdrawing. This electronic effect polarizes the C-I bond and generally makes the aryl iodide more susceptible to oxidative addition, which is often the rate-determining step in the catalytic cycle.[17] This can sometimes allow for reactions to proceed under milder conditions compared to non-fluorinated analogues. However, these electronic effects can also influence the rates of subsequent steps like reductive elimination.[18]

Q3: What are the best general practices for setting up a cross-coupling reaction with this substrate? A3: The key to success is meticulous exclusion of air and moisture.

  • Inert Atmosphere: Always set up reactions in a flame-dried or oven-dried flask under a positive pressure of an inert gas like argon or nitrogen.[5]

  • Degassed Solvents: Use anhydrous solvents that have been thoroughly degassed.

  • Fresh Reagents: Use fresh, high-purity palladium catalysts, ligands, and bases. Boronic acids, in particular, can degrade upon storage.

  • Systematic Optimization: If a reaction fails, change one variable at a time (e.g., first the ligand, then the base, then the solvent) to systematically identify the point of failure.

Q4: My Buchwald-Hartwig amination is not working. What are the most common points of failure? A4: The most common issues in Buchwald-Hartwig aminations are related to the base and the catalyst system.[19][20]

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base, but it is incompatible with base-sensitive functional groups.[21] For sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often with a more active catalyst system.

  • Ligand Choice: Sterically hindered, electron-rich biarylphosphine ligands (e.g., Josiphos, XPhos) are crucial for promoting the C-N reductive elimination, which can be challenging.[19][22]

  • Amine Reactivity: Primary amines are generally more reactive than secondary amines. Ammonia itself is a particularly challenging coupling partner.[19][21]

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (1-2) or XPhos Pd G3 (2-4)SPhos or XPhos (2-5)K₃PO₄ or Cs₂CO₃ (2-3)Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)80-110
Sonogashira (Cu) Pd(PPh₃)₂Cl₂ (2-5)PPh₃ (4-10)Et₃N or DIPEA (2-3)THF or DMFRT-70
Sonogashira (Cu-free) Pd(OAc)₂ (2-5)SPhos (4-10)Cs₂CO₃ (2)Dioxane or Toluene80-100
Heck Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)K₂CO₃ or Et₃N (2)DMF or Acetonitrile80-120
Buchwald-Hartwig Pd₂(dba)₃ (1-2) or BrettPhos Pd G3 (2-4)BrettPhos or XPhos (2-5)NaOt-Bu or LHMDS (1.5-2)Toluene or Dioxane80-110

Note: These are general starting points and may require optimization for specific substrates.

General Protocol for a Suzuki-Miyaura Coupling Experiment
  • Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Visual Diagrams

Palladium Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(X)Ln Pd0->OxAdd Oxidative Addition (+ Ar-I) Trans Ar-Pd(II)(R)Ln OxAdd->Trans Trans->Pd0 Catalyst Regeneration Product Ar-R Trans->Product Reductive Elimination ArI Ar-I (2,2-Difluoro-4-iodobenzo[d]dioxole) RM R-M (e.g., R-B(OH)₂)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow Start Low Yield or No Reaction CheckInert Is inert atmosphere rigorous? Start->CheckInert ImproveInert Solution: Degas solvents, use pre-catalyst, flame-dry glassware. CheckInert->ImproveInert No CheckBase Is base/solvent optimal? CheckInert->CheckBase Yes ImproveInert->CheckBase ChangeBase Solution: Switch to stronger/ more soluble base (Cs₂CO₃, K₃PO₄). Use biphasic solvent system. CheckBase->ChangeBase No CheckLigand Is ligand appropriate? CheckBase->CheckLigand Yes ChangeBase->CheckLigand ChangeLigand Solution: Use bulky, electron-rich ligand (e.g., SPhos, XPhos) to accelerate reductive elimination. CheckLigand->ChangeLigand No CheckSideRxns Side products observed? (e.g., Protodeiodination) CheckLigand->CheckSideRxns Yes ChangeLigand->CheckSideRxns AddressSideRxns Solution: Use anhydrous reagents. Change solvent (e.g., to Toluene). Increase catalyst activity. CheckSideRxns->AddressSideRxns Yes Success Yield Improved CheckSideRxns->Success No AddressSideRxns->Success

Caption: A decision-tree workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2,2-Difluoro-4-iodobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions with 2,2-Difluoro-4-iodobenzo[d]dioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and troubleshoot common issues encountered during palladium-catalyzed cross-coupling reactions with this versatile building block. The electron-withdrawing nature of the difluorinated dioxole ring significantly influences the reactivity of the C-I bond, necessitating careful consideration of catalyst systems to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: Why is 2,2-Difluoro-4-iodobenzo[d]dioxole a challenging substrate in some palladium-catalyzed cross-coupling reactions?

The key challenge arises from the electronic properties of the molecule. The two fluorine atoms on the dioxole ring are strongly electron-withdrawing. This has two main consequences for the aryl iodide:

  • Increased Electrophilicity: The carbon atom of the C-I bond becomes more electron-deficient, which can facilitate the initial oxidative addition step in the catalytic cycle. This is generally favorable.

  • Potential for Side Reactions: The electron-deficient nature of the aromatic ring can make it more susceptible to nucleophilic attack or other undesired side reactions, particularly under harsh reaction conditions.

Therefore, while the oxidative addition may be faster, optimizing the subsequent steps of the catalytic cycle (transmetalation and reductive elimination) and minimizing side reactions is crucial for successful coupling.

Q2: I am observing significant amounts of a dehalogenated by-product (2,2-Difluorobenzo[d]dioxole). What is causing this and how can I prevent it?

Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl halides. It occurs when the aryl-palladium intermediate reacts with a hydrogen source in the reaction mixture before it can couple with the desired partner.

Potential Causes:

  • Hydrogen Source: Trace water, alcohols used as solvents, or even the amine or boronic acid coupling partners can act as hydrogen donors.

  • Slow Transmetalation: If the transmetalation step is slow, the aryl-palladium intermediate has a longer lifetime, increasing the probability of encountering a hydrogen source and undergoing dehalogenation.

  • Base Choice: Certain bases can promote protonolysis of the boronic acid or generate species that facilitate the dehalogenation pathway.

Troubleshooting Strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.

  • Optimize the Base: For Suzuki couplings, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong hydroxides to minimize protonolysis of the boronic acid. In Buchwald-Hartwig aminations, using a non-protic, sterically hindered base like NaOt-Bu or LHMDS can be beneficial.[1][2]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands) which can accelerate the rates of both oxidative addition and reductive elimination, thereby shortening the lifetime of the intermediate susceptible to dehalogenation.[3][4]

  • Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are generally preferred.

Troubleshooting Guide for Specific Reactions

This section provides detailed troubleshooting advice for common cross-coupling reactions involving 2,2-Difluoro-4-iodobenzo[d]dioxole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[5][6] However, the success of coupling 2,2-Difluoro-4-iodobenzo[d]dioxole with boronic acids or their derivatives is highly dependent on the careful selection of the catalyst system.

dot

Suzuki_Troubleshooting Start Low Yield or No Reaction in Suzuki Coupling Check_Catalyst Is the Palladium Source and Ligand Appropriate? Start->Check_Catalyst Check_Base Is the Base Optimal for this Electron-Deficient Substrate? Start->Check_Base Check_Solvent Are the Solvent and Temperature Conditions Suitable? Start->Check_Solvent Check_Boronic_Acid Is the Boronic Acid Stable and Active? Start->Check_Boronic_Acid Sol_Ligand Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos, RuPhos) Check_Catalyst->Sol_Ligand If using simple phosphines (e.g., PPh3) Sol_Base Switch to a Weaker, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3, K2CO3) Check_Base->Sol_Base If using strong bases (e.g., NaOH, NaOEt) Sol_Solvent Use Anhydrous Aprotic Solvents (Toluene, Dioxane, THF) Consider raising the temperature. Check_Solvent->Sol_Solvent If using protic solvents or low temperatures Sol_Boronic_Acid Use Fresh Boronic Acid or Switch to a More Stable Derivative (e.g., pinacol ester, MIDA boronate, or trifluoroborate salt) Check_Boronic_Acid->Sol_Boronic_Acid If deboronation is suspected

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q: My Suzuki coupling of 2,2-Difluoro-4-iodobenzo[d]dioxole with an arylboronic acid is sluggish and gives low yields. What catalyst system should I use?

A: For electron-deficient aryl iodides like this, standard catalysts such as Pd(PPh₃)₄ may not be optimal. The key is to use a catalyst system that promotes a rapid rate of all steps in the catalytic cycle to outcompete side reactions.

Recommended Catalyst Systems:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective precatalysts.

  • Ligand: The choice of ligand is critical. Bulky, electron-rich monophosphine ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig groups are highly recommended.[4] These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition, and also accelerate the reductive elimination step. Bidentate ligands like dppf can also be effective.

Catalyst ComponentRecommendedRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Readily available and efficiently generate the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhos, dppfBulky, electron-rich ligands accelerate oxidative addition and reductive elimination, minimizing side reactions.[4]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Weaker bases minimize the risk of protodeboronation of the boronic acid coupling partner.[7]
Solvent Toluene, Dioxane, THF (anhydrous)Aprotic solvents prevent unwanted side reactions involving proton sources.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq.), the boronic acid or its derivative (1.2-1.5 eq.), the chosen base (2.0-3.0 eq.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.1-1.2 eq. relative to Pd).

  • Add anhydrous solvent (e.g., toluene or dioxane).

  • Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[8][9] The electron-deficient nature of 2,2-Difluoro-4-iodobenzo[d]dioxole makes it a good substrate for this reaction, but catalyst and base selection are still paramount.

dot

Buchwald_Hartwig_Workflow Start Optimizing Buchwald-Hartwig Amination Substrate 2,2-Difluoro-4-iodobenzo[d]dioxole + Amine (Primary or Secondary) Start->Substrate Catalyst_Selection Catalyst System Selection Substrate->Catalyst_Selection Reaction_Conditions Reaction Conditions Catalyst_Selection->Reaction_Conditions Pd_Source Pd Precatalyst: Pd(OAc)2 or Pd2(dba)3 Catalyst_Selection->Pd_Source Ligand Ligand: Bulky, Electron-Rich Phosphines (e.g., XPhos, tBuXPhos, BrettPhos) Catalyst_Selection->Ligand Base Base: Strong, Non-nucleophilic (NaOt-Bu, KOt-Bu, LHMDS) Catalyst_Selection->Base Product Desired Aryl Amine Reaction_Conditions->Product Troubleshooting Troubleshooting Reaction_Conditions->Troubleshooting Product->Start Re-optimize if necessary Low_Yield Low Yield / No Reaction Troubleshooting->Low_Yield Side_Products Side Products (e.g., Dehalogenation) Troubleshooting->Side_Products

Caption: Decision workflow for Buchwald-Hartwig amination.

Q: I am attempting a Buchwald-Hartwig amination with a primary amine and 2,2-Difluoro-4-iodobenzo[d]dioxole, but the reaction is not proceeding cleanly. What are the best practices?

A: The choice of ligand and base is particularly important when using primary amines to avoid side reactions like the formation of diarylated amines or catalyst inhibition.

Recommended Catalyst Systems:

  • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are standard. Pre-catalysts like (XPhos)Pd G3 can also be very effective and are often more reproducible.

  • Ligand: For primary amines, ligands like BrettPhos are specifically designed to prevent the formation of catalytically inactive bis(amine)palladium complexes.[3] For secondary amines, ligands like XPhos or tBuXPhos are generally excellent choices.

  • Base: A strong, non-nucleophilic, sterically hindered base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[2] Lithium bis(trimethylsilyl)amide (LHMDS) is a good alternative, especially if base-sensitive functional groups are present.[1]

Catalyst ComponentRecommendedRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, (XPhos)Pd G3G3 precatalysts offer improved stability and reproducibility.
Ligand BrettPhos (for primary amines), XPhos, tBuXPhosLigand choice is crucial for preventing side reactions and ensuring high catalyst turnover.[3]
Base NaOt-Bu, KOt-Bu, LHMDSStrong, non-nucleophilic bases are necessary to deprotonate the amine-palladium complex.[1][2]
Solvent Toluene, Dioxane, THF (anhydrous)Aprotic solvents are standard.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium precatalyst (1-5 mol%), ligand (if not using a precatalyst, 1.1-1.2 eq. relative to Pd), and base (1.2-1.5 eq.).

  • Add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq.) and the amine (1.1-1.2 eq.).

  • Add anhydrous solvent (e.g., toluene).

  • Seal the flask and heat to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is the method of choice for synthesizing aryl alkynes.[10] Due to the electron-deficient nature of 2,2-Difluoro-4-iodobenzo[d]dioxole, this reaction often proceeds efficiently.

Q: What are the key considerations for a successful Sonogashira coupling with 2,2-Difluoro-4-iodobenzo[d]dioxole?

A: The Sonogashira coupling is generally robust for this substrate. Both traditional copper-catalyzed and copper-free conditions can be employed.

Recommended Catalyst Systems:

  • Palladium Source: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂ are all effective.

  • Copper Co-catalyst (for traditional Sonogashira): Copper(I) iodide (CuI) is the standard co-catalyst.

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient.

  • Base: An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, which also often serves as the solvent or co-solvent.

  • Copper-Free Conditions: In cases where copper may cause issues (e.g., promoting alkyne homocoupling or being problematic for downstream applications), copper-free Sonogashira protocols can be used. These often employ more specialized palladium catalysts or ligands and may require a different base.[11][12][13][14][15]

Catalyst ComponentRecommendedRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard and effective catalysts for Sonogashira couplings.[16]
Copper (I) Source CuIActs as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[10]
Base TEA, DIPEAActs as both a base and often as a solvent.
Solvent THF, DMF, or neat amine baseThe choice of solvent can influence reaction rates and solubility.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 eq.), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the solvent (e.g., THF or DMF) and the amine base (e.g., TEA, 2-3 eq.).

  • Add the terminal alkyne (1.1-1.5 eq.).

  • Stir the reaction at room temperature or with gentle heating (40-70 °C) and monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Note on Copper-Free Sonogashira: For a copper-free protocol, one might use a palladium catalyst with a more specialized ligand (e.g., an N-heterocyclic carbene (NHC) ligand) and a base like Cs₂CO₃ or K₃PO₄ in a solvent such as dioxane or toluene.[11][12][13][14][15]

References

Technical Support Center: Purification of 2,2-Difluoro-4-iodobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2-Difluoro-4-iodobenzo[d]dioxole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our aim is to provide you with the expertise and practical insights needed to achieve high purity and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Purity

2,2-Difluoro-4-iodobenzo[d]dioxole is a key building block in the synthesis of various pharmaceutical and agrochemical agents. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. The synthetic route to this compound, often involving fluorination followed by iodination, can introduce a range of impurities that require careful and systematic removal. This guide will walk you through the identification of these impurities and provide robust methods for their elimination.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the purification of 2,2-Difluoro-4-iodobenzo[d]dioxole:

Q1: What are the most likely impurities in my crude 2,2-Difluoro-4-iodobenzo[d]dioxole sample?

A1: Based on common synthetic routes, the most probable impurities include:

  • Unreacted Starting Material: 2,2-difluorobenzo[d]dioxole.

  • Isomeric Byproducts: Iodination at other positions on the aromatic ring (e.g., the 5-iodo isomer).

  • Di-iodinated Species: Over-iodination can lead to di-iodo-2,2-difluorobenzo[d]dioxole.

  • Residual Solvents: Solvents used in the reaction and workup, such as toluene, acetonitrile, or dichloromethane.

  • Reagents from Iodination: Residual iodinating reagents (e.g., N-iodosuccinimide, iodine) and any acids or catalysts used.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

A2: The first step is to compare your spectrum with a reference spectrum of pure 2,2-Difluoro-4-iodobenzo[d]dioxole.

  • Proton NMR (¹H NMR): Look for signals corresponding to the aromatic protons of the un-iodinated precursor or isomeric byproducts. Residual solvents also have characteristic peaks.[1]

  • Carbon NMR (¹³C NMR): This can help confirm the presence of isomers by showing extra signals in the aromatic region.

  • Mass Spectrometry (MS): MS can help identify the molecular weights of impurities. For instance, the unreacted starting material will have a lower molecular weight, while di-iodinated species will have a higher molecular weight.

Q3: I'm having trouble getting my compound to crystallize. What can I do?

A3: Difficulty in crystallization is often due to the presence of impurities that inhibit lattice formation.

  • Initial Purification: First, try a simple workup, such as washing a solution of the crude product with sodium thiosulfate (to remove excess iodine) followed by a brine wash.

  • Solvent Screening: If that fails, a systematic solvent screen for recrystallization is recommended. Start with single solvents of varying polarity (e.g., hexanes, ethyl acetate, methanol) and then move to binary solvent systems.[2][3][4][5]

  • Column Chromatography: If recrystallization is still unsuccessful, purifying the material by column chromatography to remove the bulk of the impurities before attempting recrystallization again is often effective.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is an excellent tool for this.

  • Staining: Since 2,2-Difluoro-4-iodobenzo[d]dioxole is an aromatic compound, it can be visualized under UV light.[6] Staining with iodine vapor is also a very effective method for visualizing aromatic compounds on a TLC plate.[6][7][8]

  • Procedure: Spot your crude mixture, the fractions collected, and a reference standard (if available) on a TLC plate. Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The separation on the TLC plate will guide you in combining the pure fractions.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter and their solutions.

Problem 1: The isolated product is an oil or a waxy solid, not the expected crystalline solid.
  • Probable Cause: This is a strong indication of significant impurities. The presence of residual solvents or isomeric byproducts can lower the melting point and prevent crystallization.

  • Solution Workflow:

    start Oily or Waxy Product step1 Dissolve in a suitable solvent (e.g., Dichloromethane) start->step1 step2 Wash with aq. Na2S2O3 to remove residual iodine step1->step2 step3 Wash with brine and dry over Na2SO4 or MgSO4 step2->step3 step4 Concentrate in vacuo step3->step4 step5 Attempt Recrystallization step4->step5 step6 If still oily, proceed to Column Chromatography step5->step6 Fails

    Figure 1. Workflow for initial purification of an impure product.

Problem 2: Column chromatography is not giving good separation.
  • Probable Cause: The chosen solvent system may not be optimal for separating the components of your mixture. The impurities may have very similar polarities to the desired product.

  • Solution:

    • TLC Optimization: Before running a column, optimize the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). Aim for an Rf value of 0.2-0.3 for the desired compound.

    • Column Packing: Ensure the column is packed properly to avoid channeling, which leads to poor separation.

    • Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase, such as alumina or a bonded-phase silica. For halogenated aromatic compounds, columns with phenyl-functionalized silica can sometimes offer better separation due to pi-pi interactions.[9]

Problem 3: The final product has a persistent color.
  • Probable Cause: The color is likely due to trace amounts of iodine or other colored impurities.

  • Solution:

    • Sodium Thiosulfate Wash: As mentioned, washing a solution of the product with a dilute aqueous solution of sodium thiosulfate will quench any remaining iodine.

    • Activated Charcoal: If the color persists, it may be due to other chromophoric impurities. Dissolving the product in a suitable solvent and treating it with a small amount of activated charcoal, followed by hot filtration, can remove these impurities.[10] Be aware that this can sometimes lead to a loss of product due to adsorption on the charcoal.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of 2,2-Difluoro-4-iodobenzo[d]dioxole.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemApplication Notes
Heptane/Ethyl AcetateA good starting point. Dissolve in a minimal amount of hot ethyl acetate and add hot heptane until turbidity appears.
Toluene or XylenesCan be effective for halogenated aromatics.[11]
Methanol/WaterUseful if the compound has some polarity. Dissolve in hot methanol and add water dropwise.
IsopropanolA single solvent option that can be effective.

Step-by-Step Procedure:

  • Place the crude 2,2-Difluoro-4-iodobenzo[d]dioxole in a clean Erlenmeyer flask.

  • Add a small amount of the chosen solvent (or the more polar solvent of a binary system) and heat the mixture gently with stirring.

  • Continue adding the solvent portion-wise until the solid just dissolves.

  • If using a binary system, add the second solvent (the "anti-solvent") dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Protocol 2: Column Chromatography

This protocol describes a standard silica gel column chromatography procedure for the purification of 2,2-Difluoro-4-iodobenzo[d]dioxole.

Step-by-Step Procedure:

  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the chosen eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elute the Column: Begin eluting the column with the chosen solvent system.

  • Collect Fractions: Collect fractions in test tubes.

  • Monitor Fractions by TLC: Spot each fraction on a TLC plate and visualize under UV light or with an iodine stain to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,2-Difluoro-4-iodobenzo[d]dioxole.

start Crude Product step1 Dissolve in minimal solvent start->step1 step2 Load onto Silica Gel Column step1->step2 step3 Elute with Hexanes/Ethyl Acetate step2->step3 step4 Collect Fractions step3->step4 step5 Analyze Fractions by TLC step4->step5 step6 Combine Pure Fractions step5->step6 end Pure 2,2-Difluoro-4-iodobenzo[d]dioxole step6->end

Figure 2. General workflow for purification by column chromatography.

Concluding Remarks

The purification of 2,2-Difluoro-4-iodobenzo[d]dioxole is a critical step in ensuring the success of subsequent synthetic transformations. By understanding the potential impurities and employing systematic purification strategies, researchers can obtain this valuable intermediate in high purity. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique, and some level of optimization will always be necessary. We encourage you to use these guidelines as a starting point and adapt them to your specific experimental conditions.

References

Degradation pathways of 2,2-Difluoro-4-iodobenzo[d]dioxole under acidic or basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2,2-Difluoro-4-iodobenzo[d]dioxole. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The unique combination of a difluorinated ketal, an iodinated aromatic ring, and the benzodioxole core imparts specific reactivity and stability characteristics. Understanding its degradation profile under various conditions is critical for successful reaction planning, workup procedures, and long-term storage. This guide provides in-depth answers to common questions, troubleshooting protocols for experimental challenges, and the underlying chemical principles governing the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2,2-Difluoro-4-iodobenzo[d]dioxole under acidic conditions?

A1: The primary degradation pathway under acidic conditions is the hydrolysis of the cyclic ketal moiety. The 2,2-difluoro-1,3-benzodioxole structure is essentially a cyclic ketal of a catechol. Like other ketals and acetals, it is susceptible to acid-catalyzed hydrolysis, while being generally stable to base.[1]

The mechanism proceeds through several key steps:

  • Protonation: One of the dioxole oxygen atoms is protonated by an acid catalyst (H₃O⁺), converting it into a good leaving group.

  • Ring Opening: The C-O bond cleaves, opening the five-membered ring to form a resonance-stabilized oxocarbocation intermediate. This is typically the rate-determining step in the hydrolysis of cyclic ketals.[2]

  • Nucleophilic Attack: A water molecule attacks the carbocation.

  • Deprotonation & Hemiketal Formation: A proton is lost to form a hemiketal intermediate.

  • Final Breakdown: The hemiketal is unstable and rapidly decomposes to yield the final products: 4-iodocatechol and, presumably, difluorophosgene (COF₂), which is highly reactive and would be immediately hydrolyzed by water to carbon dioxide (CO₂) and two equivalents of hydrofluoric acid (HF).

Due to the presence of the two electron-withdrawing fluorine atoms, the difluoroketal is significantly more stable to acid hydrolysis than its non-fluorinated analogue. However, prolonged exposure to strong aqueous acid will inevitably lead to this degradation pathway.

Q2: My reaction mixture turned yellow/brown after adding a strong base. What is happening?

A2: This discoloration is a strong indicator of degradation involving the carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds and can be cleaved under various conditions, including exposure to base, light, or heat.[3]

The likely cause is a base-mediated decomposition or a reductive dehalogenation process, which liberates iodide ions (I⁻). If any oxidizing species are present in your reaction mixture (including atmospheric oxygen), the iodide can be oxidized to molecular iodine (I₂), which has a characteristic yellow-to-brown color in solution.[3] While the benzodioxole ring itself is generally stable to base, the C-I bond on the electron-rich aromatic ring is a more labile site under these conditions.

Q3: Can 2,2-Difluoro-4-iodobenzo[d]dioxole degrade under basic conditions via ring-opening?

A3: Direct base-catalyzed hydrolysis of the cyclic ketal is generally not a significant pathway for this class of compounds. Unlike esters, ketals lack a suitable site for direct nucleophilic attack by hydroxide under standard conditions. However, some studies on the biodegradation of the parent 2,2-difluoro-1,3-benzodioxole have proposed mechanisms where enzymatic oxidation of the aromatic ring leads to an unstable intermediate that decomposes via hydroxide attack on the difluoromethylene carbon.[4][5]

In a purely chemical context, this pathway is considered unlikely under typical laboratory basic conditions (e.g., NaOH, K₂CO₃ in methanol at room temperature). The primary concern under basic conditions remains the integrity of the C-I bond. Extreme conditions (high temperature, very strong non-nucleophilic bases) could potentially lead to other unforeseen reactions, but simple hydrolysis is not the expected outcome.

Q4: How should I monitor my reaction for potential degradation of this reagent?

A4: A multi-modal analytical approach is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually check for the appearance of new, more polar spots (like 4-iodocatechol) or the disappearance of your starting material.

  • High-Performance Liquid Chromatography (HPLC): The most reliable method for quantitative analysis. Use a C18 column with a water/acetonitrile or water/methanol gradient. A diode-array detector (DAD) is useful for comparing the UV spectra of the parent compound and any new peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying degradation products. Look for the mass of the parent compound, 4-iodocatechol (m/z ~250), and the de-iodinated product, 2,2-difluorobenzo[d]dioxole (m/z ~158).

  • Ion Chromatography: If you suspect significant ring-opening, this technique can be used to detect and quantify the release of fluoride (F⁻) and iodide (I⁻) ions in the aqueous phase.

Troubleshooting Guides & Experimental Protocols

Issue 1: An unexpected polar spot appears on TLC after an acidic reaction workup.
Potential Cause Troubleshooting Steps & Explanation
Acid-Catalyzed Hydrolysis The polar spot is likely 4-iodocatechol, the product of ketal hydrolysis.[2]
Verification 1. Run an LC-MS analysis on your crude product. Look for a peak with a mass corresponding to C₆H₅IO₂ (m/z ≈ 249.94).2. If possible, run a co-spot on TLC with an authentic sample of 4-iodocatechol.
Corrective Action 1. Minimize Contact with Aqueous Acid: Perform your acidic wash or extraction as quickly as possible and at a low temperature (0-5 °C).2. Use Milder Acids: If your chemistry allows, switch from strong mineral acids (HCl, H₂SO₄) to weaker organic acids (e.g., a saturated solution of NH₄Cl or dilute acetic acid).3. Anhydrous Conditions: If the reaction tolerates it, consider a non-aqueous workup to avoid hydrolysis entirely.
Protocol: Forced Degradation Study

To proactively understand the stability of 2,2-Difluoro-4-iodobenzo[d]dioxole in your specific reaction conditions, a forced degradation study is recommended.

  • Preparation: Prepare five separate solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., acetonitrile/water 1:1).

    • Sample 1 (Acid): Add 0.1 M HCl.

    • Sample 2 (Base): Add 0.1 M NaOH.

    • Sample 3 (Oxidation): Add 3% H₂O₂.

    • Sample 4 (Thermal): Heat at 60 °C.

    • Sample 5 (Control): Keep at room temperature, protected from light.

  • Incubation: Store all samples for 24 hours. Protect the acid and base samples from light to isolate the effect of pH.

  • Analysis: Neutralize the acid and base samples. Analyze all five samples by HPLC-DAD/MS to identify and quantify any degradation products.

Condition Expected Major Degradant(s) Anticipated Observation
Acidic (0.1M HCl) 4-IodocatecholAppearance of a new, more polar peak in HPLC.
Basic (0.1M NaOH) 2,2-Difluorobenzo[d]dioxoleAppearance of a less polar peak; potential yellowing of the solution.
Oxidative (H₂O₂) Potential for oxidation of iodide to iodineYellow/brown discoloration.
Thermal (60 °C) Minimal degradation expected if protected from lightGenerally stable, but monitor for C-I bond cleavage.

Degradation Pathway Diagrams

The following diagrams illustrate the proposed degradation mechanisms under acidic and basic conditions.

Acidic_Degradation Start 2,2-Difluoro-4- iodobenzo[d]dioxole Protonated Protonated Dioxole Start->Protonated + H₃O⁺ Carbocation Oxocarbocation Intermediate Protonated->Carbocation Ring Opening (Rate-Limiting) Hemiketal Hemiketal Intermediate Carbocation->Hemiketal + H₂O - H⁺ Products Final Products: 4-Iodocatechol + CO₂ + 2 HF Hemiketal->Products Decomposition

Caption: Proposed acid-catalyzed hydrolysis pathway.

Basic_Degradation Start 2,2-Difluoro-4-iodobenzo[d]dioxole PathwayA Pathway A: C-I Bond Cleavage Start->PathwayA PathwayB Pathway B: Ring Opening (Minor/Extreme Conditions) Start->PathwayB ProductA 2,2-Difluorobenzo[d]dioxole + I⁻ PathwayA->ProductA Base or reductive environment Iodine I₂ (Molecular Iodine) (Causes Discoloration) ProductA->Iodine [O] ProductB 4-Iodocatechol (Unlikely under standard conditions) PathwayB->ProductB e.g., High Temp + Base

Caption: Potential degradation pathways under basic conditions.

References

Overcoming poor solubility of 2,2-Difluoro-4-iodobenzo[d]dioxole in reaction solvents.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Poor Solubility in Reaction Solvents

Frequently Asked Questions (FAQs)

Q1: Why is 2,2-Difluoro-4-iodobenzo[d]dioxole so poorly soluble?

A1: The poor solubility of 2,2-Difluoro-4-iodobenzo[d]dioxole, which exists as a solid[1], stems from a combination of its rigid, planar aromatic structure, the presence of highly electronegative fluorine atoms, and a relatively high molecular weight. These factors contribute to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate and dissolve the compound.

Q2: I'm observing incomplete dissolution of 2,2-Difluoro-4-iodobenzo[d]dioxole in my reaction solvent. What are the immediate steps I can take?

A2: For immediate troubleshooting, consider the following:

  • Increase the temperature: Gently heating the reaction mixture can significantly improve the solubility of the substrate.

  • Use a co-solvent: Adding a small amount of a more polar, aprotic solvent like DMF or DMSO can often help to dissolve the starting material.

  • Ensure anhydrous conditions: For many cross-coupling reactions, the presence of water can be detrimental. Ensure all solvents and reagents are dry.

Q3: Can I use a different solvent altogether?

A3: Absolutely. A solvent screen is a highly recommended first step. Common solvents for cross-coupling reactions involving aryl iodides include toluene, dioxane, THF, and DMF[2][3][4]. The optimal solvent will depend on the specific reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and the other reaction components.

Q4: Are there any alternatives to traditional heating to improve solubility?

A4: Yes, microwave irradiation is an effective technique to accelerate reactions and can often overcome solubility issues by rapidly and efficiently heating the reaction mixture[5][6]. This can lead to shorter reaction times and improved yields.

Troubleshooting Guide: A Systematic Approach to Overcoming Solubility Challenges

When encountering persistent solubility issues with 2,2-Difluoro-4-iodobenzo[d]dioxole, a systematic approach is crucial for identifying the optimal reaction conditions. This guide provides a step-by-step workflow to troubleshoot and resolve these challenges.

Step 1: Solvent Screening and Optimization

The choice of solvent is the most critical factor influencing the solubility of your substrate. A logical screening process is the first line of defense.

Workflow for Solvent Selection:

Caption: Decision workflow for solvent selection.

Recommended Solvents for Screening:

SolventPolarityBoiling Point (°C)Typical Use Cases in Cross-Coupling
TolueneNon-polar111Suzuki, Buchwald-Hartwig[2][7]
1,4-DioxanePolar aprotic101Suzuki, Sonogashira[3]
Tetrahydrofuran (THF)Polar aprotic66Sonogashira, Buchwald-Hartwig[8]
N,N-Dimethylformamide (DMF)Polar aprotic153Sonogashira, Suzuki[2][4]
Dimethyl sulfoxide (DMSO)Polar aprotic189Can be effective but difficult to remove

Experimental Protocol for Solvent Screening:

  • To separate small vials, add a known amount of 2,2-Difluoro-4-iodobenzo[d]dioxole (e.g., 10 mg).

  • Add a measured volume of each solvent to be tested (e.g., 0.5 mL) to each vial.

  • Stir or sonicate the vials at room temperature and observe for complete dissolution.

  • If the compound is not soluble at room temperature, gently heat the vials to the intended reaction temperature (not exceeding the solvent's boiling point) and observe for dissolution.

  • If a single solvent is insufficient, add a co-solvent (e.g., 10-20% v/v of DMF or DMSO) to the most promising primary solvent and repeat the solubility assessment.

Step 2: Leveraging Temperature and Advanced Heating Techniques

For many compounds, solubility increases with temperature. If initial attempts at room temperature fail, controlled heating is the next logical step.

Conventional vs. Microwave Heating:

Heating MethodAdvantagesDisadvantages
Conventional (Oil Bath) Precise temperature control.Slower heating, potential for localized overheating.
Microwave Irradiation Rapid and uniform heating, can overcome high activation barriers, often leads to shorter reaction times and higher yields[5][6].Requires specialized equipment, potential for pressure buildup in sealed vessels.

Protocol for a Microwave-Assisted Suzuki Coupling:

This protocol is a starting point and may require optimization for specific substrates.

  • To a microwave reaction vial, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a suitable base (e.g., Cs₂CO₃, 2.0 equiv), and a magnetic stir bar.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and degassed solvent (e.g., 1,4-dioxane/water mixture).

  • Seal the vial and place it in the microwave reactor.

  • Set the reaction temperature (e.g., 100-150 °C) and time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature before opening.

  • Proceed with standard workup and purification procedures.

Step 3: Employing Solubility-Enhancing Additives

In particularly challenging cases, the use of additives can facilitate the dissolution of the starting material.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysts are particularly useful in biphasic reactions (e.g., organic solvent and aqueous base) where they facilitate the transfer of reactants between the two phases, thereby increasing the reaction rate.

Workflow for Implementing Phase-Transfer Catalysis:

PTC_Workflow Start Persistent Solubility Issue in Biphasic Reaction Select_PTC Select a Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336) Start->Select_PTC Add_PTC Add Catalytic Amount of PTC (1-10 mol%) to Reaction Select_PTC->Add_PTC Monitor Monitor Reaction Progress (TLC, LC-MS) Add_PTC->Monitor Success Reaction Proceeds to Completion Monitor->Success Improved Conversion Optimize Optimize PTC Loading and Reaction Conditions Monitor->Optimize No Improvement

Caption: Workflow for using a phase-transfer catalyst.

Protocol for a Suzuki Coupling with a Phase-Transfer Catalyst:

  • To a reaction flask, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv), the boronic acid (1.2 equiv), an aqueous solution of the base (e.g., K₂CO₃), and the organic solvent (e.g., toluene).

  • Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (5-10 mol%).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Perform a standard aqueous workup to remove the base and PTC before purification.

Conclusion

Overcoming the poor solubility of 2,2-Difluoro-4-iodobenzo[d]dioxole is a common challenge that can be effectively addressed through a systematic and logical approach. By carefully selecting solvents, utilizing co-solvents, optimizing temperature, and considering advanced techniques such as microwave heating or phase-transfer catalysis, researchers can significantly improve reaction outcomes. This guide provides a framework for troubleshooting these issues, enabling the successful application of this important building block in organic synthesis.

References

Technical Support Center: Navigating Photostability Challenges of Fluorinated Benzodioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated benzodioxole derivatives. This guide is designed to provide in-depth, field-proven insights into the photostability challenges associated with this important class of compounds. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying causality of experimental observations, empowering you to troubleshoot effectively and ensure the integrity of your research.

The strategic incorporation of fluorine into the benzodioxole scaffold is a powerful tool in modern medicinal chemistry, often enhancing metabolic stability and target affinity.[1] Prominent examples include the cystic fibrosis transmembrane conductance regulator (CFTR) modulators, Lumacaftor and Tezacaftor, which feature a difluorobenzodioxole moiety.[1] However, this structural combination can also introduce significant challenges related to photostability, potentially compromising the integrity of drug substances and products during development, manufacturing, and storage.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

Q1: Why are fluorinated benzodioxole derivatives often photosensitive?

A1: The photosensitivity of fluorinated benzodioxole derivatives arises from the electronic properties of both the benzodioxole ring and the influence of the fluorine substituents.

  • The Benzodioxole Moiety: The 1,3-benzodioxole ring is an electron-rich aromatic ether.[2] This electron density makes it susceptible to photo-oxidation. Upon absorption of UV or even high-energy visible light, the molecule can be promoted to an excited state. This excited molecule can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen or superoxide radicals.[3][4][5][6] These highly reactive species can then attack the benzodioxole ring, initiating degradation.

  • Influence of Fluorine: While the carbon-fluorine (C-F) bond is exceptionally strong and generally increases thermal and metabolic stability, its effect on photostability is more complex. Fluorine is a highly electronegative atom that can alter the electron distribution within the aromatic ring. This can influence the molecule's absorption spectrum and the stability of radical intermediates formed during photodegradation. Studies on other fluorinated aromatic compounds show that photolysis can lead to either defluorination (loss of fluorine as fluoride) or the formation of stable, fluorinated byproducts.[7][8] The specific outcome depends on the position and number of fluorine atoms.

A plausible, though not definitively proven for all cases, degradation pathway can be inferred from microbial degradation studies of 2,2-difluoro-1,3-benzodioxole. This pathway involves initial enzymatic oxidation of the aromatic ring to form a catechol-like intermediate, followed by ring cleavage and subsequent defluorination, leading to the formation of colored products.[9] A similar oxidative process could be initiated photochemically via ROS.

Q2: What are the typical signs of photodegradation in my samples?

A2: Photodegradation can manifest in several ways, ranging from subtle changes to obvious alterations:

  • Visual Changes: The most common visual indicator is a change in color, often a yellowing or browning of the sample, whether in solid form or in solution.[10] This is frequently due to the formation of conjugated, colored degradation products, potentially arising from phenol or catechol-like intermediates that can oxidize and polymerize.[9][10][11]

  • Analytical Changes:

    • Chromatography (HPLC/UPLC): You will typically observe a decrease in the peak area of the parent compound and the appearance of new peaks, which correspond to the degradation products. These new peaks often elute at different retention times, usually earlier for more polar degradants.

    • Mass Spectrometry (MS): Analysis of degraded samples will show new mass signals corresponding to the photoproducts. Common transformations to look for include hydroxylation (+16 Da), loss of fluorine and addition of a hydroxyl group (-2 Da), or cleavage of the dioxole ring.

    • UV-Vis Spectroscopy: A change in the absorption spectrum, such as a shift in λmax or the appearance of new absorption bands, can indicate the formation of new chromophores.

Q3: Are there standard guidelines for testing the photostability of these compounds?

A3: Yes, the primary international guideline for photostability testing of new drug substances and products is the ICH Harmonised Tripartite Guideline Q1B . This guideline provides a systematic approach to photostability testing and is the authoritative standard in the pharmaceutical industry.

The core requirements of ICH Q1B include:

  • Light Sources: The guideline specifies the use of a light source that produces a combination of visible and ultraviolet (UV) light. Option II, a commonly used setup, employs a combination of a cool white fluorescent lamp and a near-UV lamp.

  • Exposure Levels: Samples should be exposed to not less than 1.2 million lux hours of visible light and an integrated near-UV energy of not less than 200 watt hours per square meter.

  • Control Samples: A crucial component of the protocol is the use of "dark controls." These are samples from the same batch, shielded from light (e.g., wrapped in aluminum foil), and kept under the same temperature and humidity conditions as the exposed samples. This allows you to differentiate between degradation caused by light and degradation due to thermal stress.

Section 2: Troubleshooting Guide - From Experiment to Interpretation

This section addresses specific problems you might encounter during your photostability experiments and provides actionable solutions grounded in scientific principles.

Scenario 1: Unexpected Peaks in HPLC Analysis

Q: I ran a photostability study on my fluorinated benzodioxole derivative, and now my HPLC chromatogram is a mess. I see multiple new peaks, and my main peak is significantly smaller. How do I identify these new peaks and understand what happened?

A: This is a classic sign of photodegradation. Here’s a systematic approach to troubleshoot and characterize the issue:

Step 1: Confirm Photodegradation

  • Analyze the Dark Control: First and foremost, analyze your dark control sample. If the new peaks are absent or significantly smaller in the dark control, you can confidently attribute the changes to photodegradation. If the dark control also shows degradation, you may have a concurrent thermal stability issue.

Step 2: Characterize the Degradation Products (Peak Identification)

  • High-Resolution Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identifying your unknown peaks.

    • Accurate Mass Measurement: Obtain the accurate mass of the parent ion for each new peak. This will allow you to predict possible elemental compositions. Look for mass shifts corresponding to common photochemical reactions:

      • Hydroxylation: +15.9949 Da (addition of an oxygen atom).

      • Defluorination/Hydroxylation: -1.9981 Da (replacement of F with OH).

      • Ring Cleavage: Look for fragments that are significantly smaller than the parent molecule.

    • MS/MS Fragmentation: Fragment the parent ions of both the original compound and the degradation products. Comparing the fragmentation patterns can reveal which parts of the molecule have been altered. For example, if a fragment corresponding to the fluorinated benzodioxole moiety is altered or absent in a degradant, it points to a reaction at that site.

  • 19F NMR Spectroscopy: If you suspect changes involving the fluorine atoms, 19F NMR is invaluable. It can help quantify the formation of fluoride ions or new organofluorine compounds, as these will have distinct chemical shifts.[1][7]

Step 3: Hypothesize Degradation Pathways

  • Based on the identified structures, you can propose a degradation pathway. A likely starting point for fluorinated benzodioxoles is the photo-oxidation of the electron-rich aromatic ring, potentially leading to the formation of a catechol derivative, followed by ring opening and possible defluorination.

dot

Caption: Proposed general photodegradation pathway for fluorinated benzodioxole derivatives.

Scenario 2: Inconsistent or Irreproducible Results

Q: I'm getting different levels of degradation each time I run my photostability experiment, even though I think I'm keeping the conditions the same. What could be causing this variability?

A: Reproducibility is key. Inconsistency often points to subtle variations in experimental parameters. Let's break down the potential culprits:

1. Light Source and Exposure:

  • Lamp Aging: The output of UV and visible light lamps can decrease over time. Are you regularly calibrating your photostability chamber's light source using a calibrated radiometer or lux meter?

  • Sample Positioning: Is the sample placed in the exact same position relative to the light source in every experiment? Even small changes in distance or angle can significantly alter the light intensity reaching the sample.

  • Shadowing: Ensure there are no obstructions casting shadows on your samples.

2. Sample Preparation:

  • Solvent Effects: The solvent used can have a profound impact. Some solvents can act as photosensitizers or quenchers. Are you using the same high-purity (e.g., HPLC-grade) solvent for every experiment? Impurities in the solvent can act as photosensitizers.

  • Concentration: The concentration of your sample can affect the rate of degradation due to light penetration effects (Beer-Lambert Law). Ensure you are preparing your solutions at the exact same concentration each time.

  • Dissolved Oxygen: The presence of oxygen is often required for photo-oxidative degradation. If you are not controlling for dissolved oxygen (e.g., by sparging with nitrogen or air), variations in its concentration can lead to inconsistent results.

3. Environmental Factors:

  • Temperature: Photochemical reaction rates can be temperature-dependent. Ensure your photostability chamber has robust temperature control and that your dark control is maintained at the identical temperature.

  • pH: For solutions, the pH can influence the stability of the molecule and its degradation products. Always use a well-buffered system if your compound has ionizable groups.

Troubleshooting Workflow for Inconsistent Results

dot

Troubleshooting_Workflow Start Inconsistent Results Observed CheckLight Verify Light Source - Calibrate intensity (lux/W/m²) - Check lamp age - Standardize sample position Start->CheckLight CheckSample Standardize Sample Prep - Use same high-purity solvent - Control concentration precisely - Consider dissolved O₂ control Start->CheckSample CheckEnv Control Environment - Monitor chamber temperature - Use buffered solutions (check pH) - Verify humidity control Start->CheckEnv IsolateVariable Isolate One Variable at a Time (e.g., run with new vs. old solvent) CheckLight->IsolateVariable CheckSample->IsolateVariable CheckEnv->IsolateVariable Analyze Re-run Experiment & Analyze IsolateVariable->Analyze Resolved Problem Resolved Analyze->Resolved Consistent Results NotResolved Problem Persists Analyze->NotResolved Inconsistent Results NotResolved->Start Re-evaluate

Caption: Systematic workflow for troubleshooting inconsistent photostability results.

Section 3: Experimental Protocols

Protocol 1: Standardized Photostability Assessment (ICH Q1B Confirmatory Study)

This protocol outlines the steps for a confirmatory photostability study compliant with ICH Q1B guidelines.

1. Sample Preparation: a. Prepare solutions of the fluorinated benzodioxole derivative at a known concentration (e.g., 0.1 mg/mL) in a suitable, transparent solvent (e.g., acetonitrile/water). b. For solid-state testing, place a thin, uniform layer of the powder in a chemically inert, transparent container (e.g., a quartz dish). c. Prepare at least two sets of samples: one for light exposure and one for the dark control. d. Wrap the dark control samples completely in aluminum foil to protect them from light.

2. Exposure Conditions: a. Place both the light-exposed and dark control samples in a validated photostability chamber. b. The chamber should be equipped with a light source conforming to ICH Q1B Option II (cool white fluorescent and near-UV lamps). c. Expose the samples until the total illumination is not less than 1.2 million lux hours and the near-UV energy is not less than 200 watt hours/m². d. Maintain a constant temperature throughout the experiment (e.g., 25 °C).

3. Sample Analysis: a. At designated time points (including time zero and the final time point), withdraw aliquots from the solution samples or take portions of the solid samples. b. Analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC method. c. The HPLC method should be capable of separating the parent compound from its degradation products. A diode-array detector (DAD/PDA) is recommended to monitor for peak purity and changes in UV spectra. d. If significant degradation is observed (>5-10%), use LC-MS to identify the major degradation products.

4. Data Evaluation: a. Calculate the percentage loss of the parent compound in the light-exposed sample relative to the initial concentration. b. Compare this to the percentage loss in the dark control. A significant difference confirms photolability. c. Quantify the formation of major degradation products as a percentage of the total peak area.

Section 4: Data Presentation

For clarity and direct comparison, quantitative results from photostability studies should be summarized in a tabular format.

Table 1: Example Photostability Data for Compound XYZ-FBD

ConditionTime (hours)Parent Compound Assay (%)Total Degradation Products (%)Observations
Light Exposed 0100.00.0Clear, colorless solution
2485.214.8Faint yellowing of solution
Dark Control 0100.00.0Clear, colorless solution
2499.50.5No change

References

Technical Support Center: Managing Reactions with 2,2-Difluoro-4-iodobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: January 2026

A Specialist Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to navigating the complexities of working with 2,2-Difluoro-4-iodobenzo[d]dioxole. This guide is designed to provide you, a valued researcher, with in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. As your Senior Application Scientist, I will delve into the causality behind experimental choices, offering field-proven insights to overcome the challenges associated with the thermal lability of this versatile reagent.

The 2,2-difluoro-1,3-benzodioxole moiety is a crucial component in many commercially important compounds, including pharmaceuticals and pesticides.[1] Its unique electronic properties, stemming from the electron-withdrawing difluoromethylene group, make it an attractive building block in medicinal chemistry. However, this same feature contributes to its thermal instability, a critical factor to manage during chemical transformations.

This resource will equip you with the knowledge to anticipate and mitigate potential issues, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with 2,2-Difluoro-4-iodobenzo[d]dioxole is giving low to no yield. What are the likely causes?

A1: Low or no yield in cross-coupling reactions involving this substrate often points to issues related to its thermal lability and the specific reaction conditions. Here’s a systematic troubleshooting approach:

  • Catalyst System Integrity: The choice and handling of the palladium catalyst and ligands are paramount.[2]

    • Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts need to be efficiently reduced to the active Pd(0) species in situ.[2][3] Consider using a pre-activated Pd(0) source or a modern precatalyst system like a Buchwald G3 palladacycle to ensure clean and efficient catalyst generation.[3]

    • Ligand Selection: The ligand stabilizes the palladium catalyst and influences its reactivity.[2] For electron-deficient aryl iodides like ours, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective.[4] Bidentate ligands such as BINAP or DPPF can also improve reaction rates and yields.[5]

  • Reaction Temperature: This is the most critical parameter. The C-I bond in 2,2-Difluoro-4-iodobenzo[d]dioxole is susceptible to cleavage at elevated temperatures, leading to decomposition and side reactions. Aim for the lowest effective temperature. Many modern catalyst systems can facilitate cross-coupling at or near room temperature.[6][7]

  • Inert Atmosphere: These reactions are highly sensitive to oxygen.[2] Ensure your reaction vessel is thoroughly degassed and maintained under a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[8][9] Any oxygen present can lead to catalyst deactivation and unwanted side reactions.

  • Reagent Purity: Verify the purity and dryness of all reagents, including the solvent and base.[2] Moisture can significantly hinder the reaction by reacting with the organometallic coupling partner and deactivating the catalyst.

Q2: I'm observing significant byproduct formation, including what appears to be a homocoupled product of my coupling partner and defluorinated starting material. How can I minimize these side reactions?

A2: The formation of homocoupled byproducts and decomposition of the starting material are classic signs of suboptimal reaction conditions, particularly concerning temperature and catalyst stability.

  • Protodeiodination and Decomposition: The electron-withdrawing nature of the difluorobenzodioxole ring makes the aryl iodide prone to protodeiodination (replacement of iodine with hydrogen) and other decomposition pathways, especially at higher temperatures.

  • Homocoupling: This often arises from a slow transmetalation step in the catalytic cycle, allowing the organometallic reagent to react with itself.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: This is the first and most crucial step. Explore catalyst systems known for high reactivity at low temperatures.[6] For instance, the use of specialized ligands can enable reactions to proceed efficiently at room temperature.[6]

  • Optimize the Base: The choice of base is critical. While strong bases like sodium tert-butoxide are common in Buchwald-Hartwig aminations, they can be too harsh for sensitive substrates.[10] Consider milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which are often effective and better tolerated by functional groups.[6][10]

  • Ligand Screening: Experiment with different ligands. A ligand that accelerates the desired cross-coupling pathway will outcompete the side reactions. For Suzuki couplings, consider ligands that promote rapid transmetalation.[11] For Buchwald-Hartwig aminations, sterically hindered biarylphosphine ligands are often a good starting point.[4][5]

  • Solvent Choice: The solvent can influence catalyst solubility, stability, and reactivity. Aprotic polar solvents like dioxane or THF are common, but sometimes a switch to a less polar solvent like toluene can be beneficial.

Q3: My reaction seems to stall before reaching completion. What could be causing this premature catalyst deactivation?

A3: Catalyst deactivation is a common issue in palladium-catalyzed reactions. With a sensitive substrate like 2,2-Difluoro-4-iodobenzo[d]dioxole, several factors can contribute to this problem.

  • Thermal Decomposition of the Catalyst: At elevated temperatures, the palladium catalyst itself can decompose, forming inactive palladium black. This is often visible as a black precipitate in the reaction mixture.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways, especially if the inert atmosphere is not rigorously maintained.

  • Inhibition by Reaction Components: An excess of a reagent or the formation of an inhibitory byproduct can poison the catalyst.

Solutions to Mitigate Catalyst Deactivation:

  • Use a Precatalyst: Modern precatalysts are designed for greater stability and controlled release of the active Pd(0) species, which can lead to a longer catalyst lifetime.[3]

  • Ligand-to-Palladium Ratio: Sometimes, using a slight excess of the ligand relative to the palladium source can help stabilize the catalyst.[3]

  • Controlled Addition of Reagents: In some cases, slow addition of one of the coupling partners can help maintain a low, steady concentration in the reaction mixture, preventing catalyst inhibition.

  • Flow Chemistry: For larger scale reactions, transitioning to a continuous-flow setup can offer better temperature control and minimize catalyst decomposition.[12]

Troubleshooting Guides

Guide 1: Optimizing Low-Temperature Suzuki-Miyaura Coupling

Issue: Low yield and significant protodeborylation of the boronic acid partner when coupling with 2,2-Difluoro-4-iodobenzo[d]dioxole.[13]

Underlying Cause: The combination of a thermally sensitive aryl iodide and a boronic acid prone to hydrolysis requires carefully controlled, mild conditions. Elevated temperatures accelerate both the decomposition of the aryl iodide and the protodeborylation of the boronic acid.

Workflow for Optimization:

Suzuki_Optimization cluster_start Initial Setup cluster_catalyst Catalyst System cluster_base_solvent Base & Solvent cluster_analysis Analysis & Iteration Start Start with Room Temp Conditions Catalyst Screen Pd Precatalysts (e.g., Pd(OAc)₂, Buchwald G3) Start->Catalyst 1. Choose Catalyst Ligand Screen Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) Catalyst->Ligand 2. Select Ligand Base Evaluate Mild Bases (K₃PO₄, Cs₂CO₃) Ligand->Base 3. Choose Base Solvent Test Solvents (Dioxane, Toluene, t-BuOH) Base->Solvent 4. Select Solvent Analysis Analyze by LC-MS/GC-MS (Yield, Byproducts) Solvent->Analysis 5. Run Reaction Decision Conditions Optimal? Analysis->Decision 6. Evaluate Decision->Catalyst No End Optimized Protocol Decision->End Yes

Caption: Iterative workflow for optimizing Suzuki-Miyaura coupling.

Detailed Protocol:

  • Setup: In a glovebox or under a rigorously maintained inert atmosphere, add the palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 2.5 mol%) to an oven-dried Schlenk tube.[6]

  • Reagents: Add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv), the boronic acid or ester partner (1.5 equiv), and a mild base like K₃PO₄ (2.0 equiv).[6]

  • Solvent: Add anhydrous solvent (e.g., 1,4-dioxane or t-BuOH). A change in solvent to t-BuOH has been shown to suppress deiodination side products.[14]

  • Reaction: Seal the tube and stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography.[6]

ParameterStarting PointAlternative 1Alternative 2Rationale
Temperature Room Temp (25°C)40°C0°CMinimize thermal decomposition of the starting material.
Pd Source Pd(OAc)₂Buchwald G3 Precat.PEPPSI™ Precat.Precatalysts ensure efficient generation of the active Pd(0) species.[3]
Ligand SPhosXPhosP(t-Bu)₃Bulky, electron-rich ligands often accelerate the catalytic cycle.[11]
Base K₃PO₄Cs₂CO₃K₂CO₃Milder bases are less likely to cause degradation of sensitive functional groups.[15]
Solvent 1,4-DioxaneToluenet-BuOHSolvent can affect catalyst stability and side reactions like deiodination.[14]
Guide 2: Troubleshooting Buchwald-Hartwig Amination

Issue: Incomplete conversion and formation of dark precipitates during the amination of 2,2-Difluoro-4-iodobenzo[d]dioxole.

Underlying Cause: The formation of dark precipitates often indicates catalyst decomposition (formation of palladium black), likely due to excessive temperature or an unstable catalytic complex. Aryl iodides can be less efficient in Buchwald-Hartwig aminations compared to bromides, sometimes due to the formation of stable, inactive palladium-iodide bridged dimers.[16]

Logical Troubleshooting Flow:

Caption: Decision tree for troubleshooting Buchwald-Hartwig amination.

Recommended Protocol Adjustments:

  • Temperature Control: Immediately reduce the reaction temperature. Many modern Buchwald-Hartwig catalyst systems are highly active at temperatures from room temperature to 80°C.[4]

  • Ligand Choice: The use of bidentate ligands like BINAP was an early breakthrough for improving the amination of aryl iodides.[5] More modern, sterically hindered biarylphosphine ligands often provide even better results, promoting faster reductive elimination and preventing catalyst dimerization.[16]

  • Base Selection: While NaOt-Bu is a common strong base, it can be detrimental to substrates with sensitive functional groups.[10] For functionalized aryl iodides, Cs₂CO₃ is often a superior choice, providing good yields with a milder base.[10]

General Handling and Safety Precautions:

  • Air-Sensitive Reagents: Always handle palladium catalysts, ligands, and strong bases under an inert atmosphere using Schlenk line techniques or in a glovebox.[17][18]

  • Syringe Use: Use clean, oven-dried syringes for transferring anhydrous solvents and reagents.[8][9] It is good practice to flush the syringe with inert gas before use.[9]

  • Glassware: Ensure all glassware is thoroughly oven- or flame-dried before use to remove any traces of moisture.[3]

By carefully considering the interplay between temperature, catalyst system, and reagent choice, the challenges posed by the thermal lability of 2,2-Difluoro-4-iodobenzo[d]dioxole can be effectively managed, leading to successful and reproducible synthetic outcomes.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 2,2-Difluoro-4-iodobenzo[d]dioxole: A Comparative Analysis of 1H and 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. In this guide, we delve into the analytical challenge of verifying the structure of 2,2-Difluoro-4-iodobenzo[d]dioxole, a halogenated benzodioxole derivative of interest in medicinal chemistry and materials science. We will primarily focus on the synergistic application of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful combination for the characterization of fluorinated organic molecules.

This guide will not only detail the theoretical underpinnings and practical considerations for NMR analysis but will also provide a comparative overview with alternative analytical techniques such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FTIR), and single-crystal X-ray crystallography. Our objective is to equip you with the expert insights needed to make informed decisions in your own structural elucidation workflows.

The Power of Two: Why ¹H and ¹⁹F NMR are a Formidable Duo

The ¹⁹F nucleus is a superb probe for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio (providing sensitivity approaching that of ¹H), and a wide chemical shift range that minimizes signal overlap.[1][2] When combined with traditional ¹H NMR, it provides a comprehensive picture of a molecule's structure, especially in revealing through-bond and through-space relationships between fluorine and hydrogen atoms.

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the acquisition of high-fidelity spectra for 2,2-Difluoro-4-iodobenzo[d]dioxole, the following protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that readily dissolves the analyte is crucial. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For fluorinated compounds, ensuring good solubility is key to obtaining sharp, well-resolved signals.

  • Concentration: A concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. Given the high sensitivity of ¹⁹F NMR, this concentration is also well-suited for its acquisition.

  • Internal Standard: For ¹H NMR, tetramethylsilane (TMS) is the universally accepted internal standard (δ 0.00 ppm). For ¹⁹F NMR, an external or internal standard is necessary. While trifluoroacetic acid (TFA) can be used, its chemical shift can be sensitive to solvent conditions.[3] An inert, volatile standard like trichlorofluoromethane (CFCl₃) is often set as the reference at δ 0.00 ppm, though its use is being phased out due to environmental concerns. Alternatively, a secondary standard with a known chemical shift relative to CFCl₃ can be employed.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for resolving complex coupling patterns in the aromatic region of the ¹H spectrum.

  • ¹H NMR Acquisition:

    • A standard pulse program for ¹H acquisition should be used.

    • A sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

    • The spectral width should encompass the expected range for aromatic protons (typically δ 6-8 ppm).

  • ¹⁹F NMR Acquisition:

    • A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required.

    • Proton decoupling is often employed to simplify the spectrum to a single peak for the two equivalent fluorine atoms, which aids in confirming their chemical environment. However, acquiring a proton-coupled ¹⁹F spectrum is essential to observe ¹H-¹⁹F coupling, which provides valuable structural information.

    • The large chemical shift range of ¹⁹F NMR should be considered when setting the spectral width.[2]

Below is a diagram illustrating the general workflow for NMR analysis:

Caption: General workflow for NMR analysis of 2,2-Difluoro-4-iodobenzo[d]dioxole.

Predicted NMR Spectra of 2,2-Difluoro-4-iodobenzo[d]dioxole

In the absence of a publicly available experimental spectrum for the title compound, we can predict the key features of its ¹H and ¹⁹F NMR spectra based on the known effects of its constituent functional groups and data from analogous compounds.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern (difluoro-dioxole, iodo, and the protons) will lead to a complex splitting pattern.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
H-5~ 7.3 - 7.5Doublet of doublets (dd)This proton is ortho to the iodine atom, which is known to have a deshielding effect. It is also coupled to H-6 and likely shows long-range coupling to the fluorine atoms.
H-6~ 6.9 - 7.1Triplet or Doublet of doublets of doublets (ddd)This proton is situated between H-5 and H-7 and will be coupled to both, as well as potentially showing long-range coupling to the fluorine atoms.
H-7~ 7.1 - 7.3Doublet of doublets (dd)This proton is adjacent to the dioxole ring and will be coupled to H-6 and show long-range coupling to the fluorine atoms.

The predicted splitting pattern is a result of proton-proton coupling (typically ³J = 7-8 Hz for ortho coupling) and long-range proton-fluorine coupling (⁴JHF and ⁵JHF), which are generally smaller (1-3 Hz).[4]

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will be simpler in terms of the number of signals but rich in information from coupling.

Fluorine Nuclei Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (Proton-coupled) Rationale
-CF₂--50 to -70Triplet of doublets of doublets (tdd) or more complex multipletThe two fluorine atoms are chemically equivalent and will appear as a single resonance. The chemical shift is typical for a CF₂ group adjacent to an aromatic ring.[2] In a proton-coupled spectrum, this signal will be split by the aromatic protons, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei.

The expected coupling patterns can be visualized as follows:

Caption: Predicted key ¹H-¹H and long-range ¹H-¹⁹F coupling interactions.

A Comparative Look: Alternative and Complementary Analytical Techniques

While ¹H and ¹⁹F NMR are powerful tools, a multi-technique approach is often employed for comprehensive structural confirmation.

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments.High sensitivity, requires very small sample amounts. The monoisotopic nature of iodine (¹²⁷I) simplifies the isotopic pattern of the molecular ion compared to chlorine or bromine containing compounds.[5][6]Does not provide detailed information on the connectivity of atoms or stereochemistry. Deiodination can sometimes occur in the mass spectrometer, which can complicate spectral interpretation.[7][8]
FTIR Spectroscopy Identifies functional groups present in the molecule based on their characteristic vibrational frequencies.Fast and non-destructive. Can quickly confirm the presence of key functional groups like the C-F and C-O bonds of the difluorodioxole moiety and aromatic C-H bonds.Provides limited information about the overall molecular structure and connectivity.
Single-Crystal X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Unambiguous determination of molecular structure, including stereochemistry and bond lengths/angles.Requires a suitable single crystal of the compound, which can be difficult to obtain. The structure determined is that of the solid state, which may not be identical to the structure in solution.[9]
Synergistic Power in Practice

In a typical workflow, a researcher would first use MS to confirm the molecular weight of the synthesized compound. FTIR would then be used to quickly verify the presence of expected functional groups. Finally, ¹H and ¹⁹F NMR would be employed to piece together the precise connectivity of the atoms and confirm the substitution pattern on the aromatic ring. If any ambiguity remains, or if the absolute stereochemistry needs to be determined for a chiral molecule, single-crystal X-ray crystallography would be the definitive technique.

Conclusion

The structural confirmation of 2,2-Difluoro-4-iodobenzo[d]dioxole is a task well-suited to the combined power of ¹H and ¹⁹F NMR spectroscopy. The predictable chemical shifts and, most importantly, the intricate network of ¹H-¹H and ¹H-¹⁹F coupling constants provide a detailed roadmap to the molecule's architecture. While techniques like mass spectrometry and FTIR offer valuable and rapid preliminary data, and X-ray crystallography provides the ultimate structural proof, NMR remains the cornerstone for detailed structural elucidation in solution. By understanding the principles and practical considerations outlined in this guide, researchers can confidently and efficiently characterize this and other novel fluorinated molecules, accelerating the pace of discovery in their respective fields.

References

Mass spectrometry fragmentation pattern of 2,2-Difluoro-4-iodobenzo[d]dioxole.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2-Difluoro-4-iodobenzo[d]dioxole

Abstract

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern for 2,2-Difluoro-4-iodobenzo[d]dioxole (Molecular Formula: C₇H₃F₂IO₂; Molecular Weight: 284.00 g/mol ). As a Senior Application Scientist, this document moves beyond a simple catalog of fragments to explain the causal mechanisms behind the fragmentation cascade. By comparing the fragmentation of this molecule to structurally related compounds and grounding the analysis in established mass spectrometry principles, this guide serves as a self-validating reference for researchers in analytical chemistry, drug development, and materials science. The insights provided are crucial for structural elucidation, impurity profiling, and reaction monitoring involving this and similar halogenated benzodioxole scaffolds.

Introduction: The Analytical Imperative

2,2-Difluoro-4-iodobenzo[d]dioxole is a highly functionalized aromatic compound, incorporating a stable benzodioxole core, a difluorinated methylene bridge, and a reactive iodo-substituent. Such molecules are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the iodo-group serves as a handle for cross-coupling reactions and the difluorobenzodioxole moiety imparts unique electronic and metabolic properties.

Accurate structural confirmation is paramount in any synthetic workflow. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides a reproducible molecular "fingerprint" through predictable fragmentation pathways.[1] Understanding this fragmentation is not merely academic; it is a practical necessity for confirming the identity of the target molecule, identifying potential isomers, and characterizing unknown byproducts. This guide elucidates the logical fragmentation cascade of 2,2-Difluoro-4-iodobenzo[d]dioxole, providing a robust analytical framework for researchers.

Experimental & Analytical Workflow

To ensure the generation of a reproducible fragmentation pattern suitable for library matching and structural confirmation, Electron Ionization (EI) is the ionization method of choice. The high energy (typically 70 eV) imparted to the analyte induces extensive, yet predictable, bond cleavages.

Generalized Experimental Protocol: EI-MS Analysis
  • Sample Preparation: Dissolve a small quantity (~1 mg/mL) of the purified 2,2-Difluoro-4-iodobenzo[d]dioxole in a volatile organic solvent, such as dichloromethane or ethyl acetate.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For a pure, sufficiently volatile solid, a direct insertion probe (DIP) is effective.[1] Alternatively, for mixture analysis or to ensure volatility, a Gas Chromatography (GC) inlet can be used.

  • Ionization: In the ion source, the analyte molecules are bombarded with a high-energy electron beam (70 eV), leading to the ejection of an electron and the formation of the positively charged radical molecular ion (M⁺˙).

  • Mass Analysis: The molecular ion and its subsequent fragment ions are accelerated into a mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection & Spectrum Generation: Ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

G cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis prep Dissolve Analyte in Volatile Solvent intro Direct Inlet (DIP) or GC Inlet prep->intro ion Electron Ionization (EI) 70 eV intro->ion ana Mass Analyzer (e.g., Q-TOF) ion->ana det Ion Detection ana->det spec Generate Mass Spectrum det->spec interp Interpret Fragmentation spec->interp

Caption: Generalized workflow for EI-MS analysis of an organic compound.

Predicted Fragmentation Pattern & Mechanistic Analysis

The fragmentation of 2,2-Difluoro-4-iodobenzo[d]dioxole is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The aromatic ring provides a stable core, while the C-I bond represents the most labile site.

The Molecular Ion (M⁺˙)

The molecular ion peak is expected at m/z 284 , corresponding to the formula [C₇H₃F₂IO₂]⁺˙. A key diagnostic feature is the absence of a significant M+2 peak. Iodine is monoisotopic (¹²⁷I), unlike chlorine or bromine, which simplifies the isotopic pattern in this region of the spectrum.[2][3] A small M+1 peak, resulting from the natural abundance of ¹³C, will be present.

Primary Fragmentation Pathways: The Initial Cleavage Events

Two major competing fragmentation pathways are anticipated to dominate the initial breakdown of the molecular ion.

Pathway A: Cleavage of the Carbon-Iodine Bond (The Dominant Pathway)

The C-I bond is the weakest covalent bond in the molecule, making its homolytic cleavage the most favorable fragmentation event.[2][3] This pathway leads to the loss of a neutral iodine radical (I•).

  • Neutral Loss: I• (127 Da)

  • Resulting Ion: [C₇H₃F₂O₂]⁺ at m/z 157

This fragment, the 2,2-difluorobenzodioxole cation, is expected to be highly abundant and is a strong candidate for the base peak of the spectrum. Its stability is conferred by the intact aromatic ring system.

Pathway B: Expulsion of Difluorocarbene (:CF₂)

A characteristic fragmentation for certain polyfluorinated aromatic compounds is the rearrangement and subsequent expulsion of a neutral difluorocarbene molecule (:CF₂).[4] While this requires a higher activation energy than simple bond cleavage, it is a known gas-phase dissociation mode.

  • Neutral Loss: :CF₂ (50 Da)

  • Resulting Ion: [C₆H₃IO₂]⁺˙ at m/z 234

The intensity of this peak will be significantly lower than the m/z 157 peak but serves as a diagnostic marker for the difluoromethylenedioxy moiety.

Secondary Fragmentation: Breakdown of the m/z 157 Ion

The highly abundant [M-I]⁺ fragment at m/z 157 will undergo further fragmentation, providing additional structural confirmation.

  • Loss of Carbon Monoxide (CO): A common fragmentation for cyclic ethers and dioxoles is the loss of CO.

    • Neutral Loss: CO (28 Da)

    • Resulting Ion: [C₆H₃F₂O]⁺ at m/z 129

  • Expulsion of Difluorocarbene (:CF₂): Similar to Pathway B from the molecular ion, the m/z 157 fragment can also expel :CF₂.

    • Neutral Loss: :CF₂ (50 Da)

    • Resulting Ion: [C₆H₃O₂]⁺ at m/z 107

G cluster_primary Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₇H₃F₂IO₂]⁺˙ m/z 284 Molecular Ion F1_A [C₇H₃F₂O₂]⁺ m/z 157 (Base Peak) M->F1_A - I• (127 Da) F1_B [C₆H₃IO₂]⁺˙ m/z 234 M->F1_B - :CF₂ (50 Da) F2_A1 [C₆H₃F₂O]⁺ m/z 129 F1_A->F2_A1 - CO (28 Da) F2_A2 [C₆H₃O₂]⁺ m/z 107 F1_A->F2_A2 - :CF₂ (50 Da)

Caption: Predicted fragmentation cascade for 2,2-Difluoro-4-iodobenzo[d]dioxole.

Comparative Analysis & Data Summary

To build confidence in this predicted pattern, we compare it to the known fragmentation of simpler, related molecules.

  • Iodobenzene: The mass spectrum of iodobenzene is dominated by the loss of the iodine atom (M-127) to form the phenyl cation at m/z 77.[5] This strongly supports our prediction that the C-I cleavage will be the primary fragmentation pathway.

  • 4-Chlorobenzodioxole: In contrast to an iodo-substituent, a chloro-substituent would show a characteristic M+2 peak with a 3:1 intensity ratio due to the ³⁵Cl and ³⁷Cl isotopes.[7] The C-Cl bond is stronger than C-I, so fragmentation of the dioxole ring might compete more effectively with halogen loss.

Table 1: Summary of Predicted Key Fragments
m/z Proposed Ionic Formula Neutral Loss (Da) Fragmentation Pathway Expected Relative Intensity
284[C₇H₃F₂IO₂]⁺˙-Molecular Ion (M⁺˙) Moderate
157[C₇H₃F₂O₂]⁺I• (127)Primary: Cleavage of the C-I bondHigh (Likely Base Peak)
234[C₆H₃IO₂]⁺˙:CF₂ (50)Primary: Expulsion of difluorocarbene from M⁺˙Low to Moderate
129[C₆H₃F₂O]⁺CO (28)Secondary: Loss of carbon monoxide from m/z 157Moderate
107[C₆H₃O₂]⁺:CF₂ (50)Secondary: Expulsion of difluorocarbene from m/z 157Low to Moderate
127[I]⁺C₇H₃F₂O₂• (157)Cleavage of the C-I bond (charge retained on iodine)Low

Conclusion

The electron ionization mass spectrum of 2,2-Difluoro-4-iodobenzo[d]dioxole is predicted to be characterized by a clear molecular ion at m/z 284 and a dominant base peak at m/z 157 . This primary fragmentation is unequivocally due to the facile cleavage of the weak carbon-iodine bond. Subsequent fragmentation of the m/z 157 ion via losses of carbon monoxide (to m/z 129) and difluorocarbene (to m/z 107) provides further diagnostic evidence for the difluorobenzodioxole core structure. This detailed, mechanistically-grounded analysis provides a reliable reference for chemists and researchers, enabling confident structural verification and facilitating the advancement of synthetic projects that utilize this versatile chemical building block.

References

Comparing the reactivity of 2,2-Difluoro-4-iodobenzo[d]dioxole with other iodoarenes.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Coupling Reactivity of 2,2-Difluoro-4-iodobenzo[d]dioxole

A Senior Application Scientist's Field-Proven Comparison with Common Iodoarenes

For researchers and professionals in drug development, the selection of building blocks for carbon-carbon and carbon-heteroatom bond formation is a critical decision that dictates synthetic efficiency and molecular design. Among the array of aryl halides, iodoarenes stand out for their superior reactivity in palladium-catalyzed cross-coupling reactions, a trait attributed to the relatively weak carbon-iodine bond.[1][2] This guide provides a comparative analysis of the reactivity of 2,2-Difluoro-4-iodobenzo[d]dioxole, a key intermediate in medicinal chemistry, against a spectrum of commonly used iodoarenes. We will delve into the electronic factors governing its reactivity and present supporting data from established cross-coupling methodologies.

The Electronic Influence of the 2,2-Difluoromethyleneoxy Group

The reactivity of an iodoarene in the rate-determining oxidative addition step of a cross-coupling cycle is profoundly influenced by the electronic nature of its substituents.[3][4] The 2,2-difluoro-4-iodobenzo[d]dioxole molecule incorporates a difluoromethylenedioxy (-OCF₂O-) group, which acts as a potent electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This strong inductive effect (-I) decreases the electron density of the aromatic ring, making the ipso-carbon more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst.

To contextualize this effect, we can compare it to other common substituents on an iodobenzene ring.

G cluster_0 Reactivity in Oxidative Addition cluster_1 Electronic Effect Increasing Reactivity Increasing Reactivity EWG Strongly Electron-Withdrawing (-OCF₂O-, -NO₂) EDG Strongly Electron-Donating (-OCH3) Weak_EDG Weakly Electron-Donating (-CH3) Neutral Neutral (-H)

Caption: Electronic effects of substituents on iodoarene reactivity.

This diagram illustrates that strongly electron-withdrawing groups, such as the difluoromethylenedioxy moiety, are expected to significantly enhance the reactivity of the iodoarene in palladium-catalyzed cross-coupling reactions compared to neutral, electron-donating, or less strongly electron-withdrawing counterparts.

Comparative Analysis in Key Cross-Coupling Reactions

We will now examine the performance of various iodoarenes in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. While direct, side-by-side comparative data for 2,2-Difluoro-4-iodobenzo[d]dioxole is sparse in the literature, its reactivity can be reliably inferred by comparing it with other iodoarenes bearing substituents of varying electronic character.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an organoboron reagent and an organic halide, is a pillar of modern synthesis.[2] The reactivity of the iodoarene is a key parameter for achieving high yields under mild conditions.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

IodoareneCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePhenylboronic acidPd/C (1.4)K₂CO₃DMFReflux (MW)1.592[5]
4-IodoanisolePhenylboronic acidC-SH-Pd (1.4)K₂CO₃EtOH1004>98[6]
4-BromoanisolePhenylboronic acidPd/HPS (0.47-1.17)NaOHEtOH/H₂O40-70--[7]
2,2-Difluoro-4-iodobenzo[d]dioxole Arylboronic acidPredicted High----Predicted >90%-

Analysis: Iodoarenes with electron-donating groups like 4-iodoanisole already show excellent reactivity. Given the strong electron-withdrawing nature of the -OCF₂O- group, 2,2-Difluoro-4-iodobenzo[d]dioxole is predicted to undergo even more facile oxidative addition, leading to potentially shorter reaction times or lower catalyst loadings to achieve comparable or superior yields. The increased reactivity mirrors that of other electron-deficient aryl halides.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole

G start Start: Assemble Reactants reactants Combine: - 4-Iodoanisole (1.0 mmol) - Phenylboronic acid (1.5 mmol) - Pd/C (15 mg, 1.4 mol%) - K₂CO₃ (2.0 mmol) - DMF (8 mL) start->reactants reflux Heat under reflux in adapted microwave reactants->reflux 90 min monitor Monitor reaction (e.g., TLC, GC-MS) reflux->monitor workup Workup: - Store mixture at RT - Isolate product monitor->workup purify Purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.[5]

Detailed Steps (Based on Dalmás et al., 2017): [5]

  • In a suitable reaction vessel, combine phenylboronic acid (1.5 mmol), 4-iodoanisole (1.0 mmol), 10 wt.% Pd/C (15 mg, 1.4 mol% Pd), and K₂CO₃ (2.0 mmol).

  • Add dimethylformamide (DMF, 8 mL) as the solvent.

  • Heat the mixture under reflux using an adapted domestic microwave for a specified time (e.g., 90 minutes).

  • After the reaction is complete, allow the mixture to cool and store it at room temperature.

  • Isolate the crude product and purify using techniques such as column chromatography to obtain 4-methoxybiphenyl.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a transformation essential for creating conjugated systems found in pharmaceuticals and organic materials.[8][9]

Table 2: Comparative Performance in Sonogashira Coupling

IodoareneCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)TimeYield (%)Reference
4-IodotoluenePhenylacetylenePd(PPh₃)₂Cl₂ (0.025) / CuI-[TBP][4EtOV]RT-95[10]
4-IodotoluenePhenylacetylenePd on Alumina / Cu₂ONBu₃THF-DMA801h (flow)60[11]
IodobenzenePhenylacetylenePd/CuFe₂O₄ (3)K₂CO₃EtOH70->95[12]
1-Iodo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄ (2) / CuI (1)Et₃NTHF654h94(Typical Conditions)
2,2-Difluoro-4-iodobenzo[d]dioxole Terminal AlkynePredicted High----Predicted >90%-

Analysis: The reactivity trend for aryl halides in Sonogashira coupling is I > Br > Cl.[9] Both electron-rich (4-iodotoluene) and electron-neutral (iodobenzene) substrates provide excellent yields. Electron-deficient substrates like 1-iodo-4-nitrobenzene are also highly reactive. 2,2-Difluoro-4-iodobenzo[d]dioxole, being electron-deficient, is expected to perform exceptionally well, likely requiring mild conditions and short reaction times, analogous to other activated iodoarenes.

Experimental Protocol: Copper-Free Sonogashira Coupling

G start Start: Prepare Flask reactants To a dry Schlenk flask under Argon add: - Aryl bromide (1.0 eq) - 4-Ethynyl-2,2-difluoro-1,3-benzodioxole (1.5 eq) - Pd(dtbpf)Cl₂ (0.03 eq) - Cs₂CO₃ (2.0 eq) start->reactants solvent Add anhydrous 1,4-dioxane via syringe reactants->solvent degas Degas mixture by bubbling Argon for 15 min solvent->degas heat Heat reaction to 100 °C degas->heat monitor Monitor progress by TLC or LC-MS heat->monitor workup Cool to RT, then: - Dilute with EtOAc & water - Separate organic layer - Wash with brine monitor->workup end End: Purify and Characterize workup->end

Caption: Workflow for a copper-free Sonogashira coupling.[13]

Detailed Steps (Based on BenchChem Application Note): [13]

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq), terminal alkyne (e.g., 4-Ethynyl-2,2-difluoro-1,3-benzodioxole, 1.5 eq), palladium catalyst (e.g., Pd(dtbpf)Cl₂, 0.03 eq), and base (e.g., Cs₂CO₃, 2.0 eq).

  • Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.

  • Degas the resulting mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction to the desired temperature (e.g., 100 °C).

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and perform an aqueous workup followed by purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds via the coupling of an aryl halide with an amine.[14][15] The reaction is highly sensitive to the electronic properties of the aryl halide.

Table 3: Comparative Performance in Buchwald-Hartwig Amination

IodoareneAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1-Bromo-4-iodobenzenep-ToluidineNi(acac)₂ (2 mol%)K₃PO₄--78[16]
4-Iodoanisolep-ToluidineNi(acac)₂ (2 mol%)K₃PO₄--95[16]
1-Iodo-4-(trifluoromethyl)benzenep-ToluidineNi(acac)₂ (2 mol%)K₃PO₄--96[16]
1-Iodo-4-nitrobenzenep-ToluidineNi(acac)₂ (2 mol%)K₃PO₄--Trace[16]
2,2-Difluoro-4-iodobenzo[d]dioxole Primary/Secondary AminePredicted High---Predicted High-

Analysis: The data shows that both electron-rich (4-iodoanisole) and electron-withdrawing (1-iodo-4-(trifluoromethyl)benzene) iodoarenes are excellent substrates, affording high yields.[16] However, the extremely electron-deficient 1-iodo-4-nitrobenzene gives only a trace amount of product under these specific nickel-catalyzed conditions, suggesting potential catalyst inhibition or competing side reactions.[16] For palladium-catalyzed systems, electron-deficient aryl halides are generally very reactive. Therefore, 2,2-Difluoro-4-iodobenzo[d]dioxole is expected to be a highly effective substrate for Buchwald-Hartwig amination, likely favoring catalyst systems known to be robust with electron-poor arenes.

Experimental Protocol: General Buchwald-Hartwig Amination

G start Start: Oven-dry glassware reactants In a glovebox, combine: - Pd precatalyst (e.g., XantPhos Pd G3, 5 mol%) - Iodoarene (1.0 eq) - Amine (1.0 eq) - Base (e.g., DBU, 2.0 eq) start->reactants solvent Add anhydrous solvent (e.g., MeCN/PhMe) reactants->solvent seal Seal reaction vessel solvent->seal heat Heat to desired temp (e.g., 140 °C in flow reactor) seal->heat monitor Monitor for completion (residence time in flow) heat->monitor workup Cool, dilute, and perform aqueous workup monitor->workup end End: Purify and Characterize workup->end

Caption: General workflow for a Buchwald-Hartwig amination.[17][18]

Detailed Steps (Generalized from Kashani et al.): [17][18]

  • In an inert atmosphere (glovebox), charge an oven-dried reaction vessel with the palladium precatalyst (e.g., XantPhos Pd G3, 5 mol%), the iodoarene (1.0 eq), the amine (1.0 eq), and the base (e.g., DBU, 2.0 eq).

  • Add the anhydrous solvent (e.g., a mixture of MeCN/PhMe).

  • Seal the vessel and remove it from the glovebox.

  • Heat the mixture to the required temperature (e.g., 100-140 °C) for the necessary duration until the reaction reaches completion as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and perform a standard aqueous workup.

  • The crude product is then purified by column chromatography.

Conclusion

2,2-Difluoro-4-iodobenzo[d]dioxole is a highly activated and versatile substrate for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing effect of the difluoromethylenedioxy group enhances the electrophilicity of the C-I bond, positioning this compound at the higher end of the reactivity spectrum for iodoarenes. This heightened reactivity often translates to milder reaction conditions, shorter reaction times, and broader functional group tolerance compared to electron-neutral or electron-rich iodoarenes. For scientists in drug discovery and development, its predictable and robust performance in forming C-C and C-N bonds makes 2,2-Difluoro-4-iodobenzo[d]dioxole an invaluable building block for accessing novel chemical matter with potentially enhanced metabolic stability and desirable physicochemical properties.

References

The 2,2-Difluorobenzodioxole Moiety: A Strategic Advantage in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the 2,2-difluorobenzodioxole moiety has emerged as a superior bioisosteric replacement for the traditional catechol and methylenedioxy groups. This guide provides a comprehensive comparison of the 2,2-difluorobenzodioxole moiety against its common alternatives, supported by experimental data and detailed protocols to underscore its advantages in drug design.

At a Glance: Key Physicochemical and Metabolic Properties

The decision to employ the 2,2-difluorobenzodioxole moiety is often driven by its profound and predictable impact on a molecule's metabolic stability, lipophilicity, and electronic character. Below is a comparative summary of these key parameters.

PropertyCatecholMethylenedioxy2,2-DifluorobenzodioxoleRationale for Advantage
Metabolic Stability LowModerateHigh The strong C-F bonds are resistant to enzymatic oxidation, blocking a key metabolic liability.
Calculated LogP (cLogP) ~0.9~1.5~2.5 The fluorine atoms increase lipophilicity, which can enhance membrane permeability and target engagement.
Acidity (pKa of phenolic OHs) ~9.2, ~13.0N/AN/A (more acidic) The electron-withdrawing nature of the difluoromethyl group lowers the pKa of the aromatic ring protons, influencing potential hydrogen bonding interactions.
Redox Potential Low (easily oxidized)ModerateHigh (resistant to oxidation) The electron-withdrawing difluoro group increases the oxidation potential, preventing the formation of reactive quinone metabolites.

The Achilles' Heel of Catechols: A Metabolic Liability

Catechol moieties, while prevalent in many endogenous molecules and early drug candidates, present a significant challenge in drug development due to their metabolic instability. The primary metabolic pathways for catechols involve oxidation by cytochrome P450 enzymes to form reactive ortho-quinones. These quinones are highly electrophilic and can covalently bind to cellular nucleophiles such as proteins and DNA, leading to toxicity. Furthermore, catechols are susceptible to Phase II metabolism, including glucuronidation and sulfation, which can lead to rapid clearance and reduced bioavailability.

The methylenedioxy group, found in compounds like safrole, offers a slight improvement in metabolic stability over catechols. However, it is still susceptible to oxidative metabolism, which can lead to the formation of reactive carbocations and subsequent toxicity.

The 2,2-Difluorobenzodioxole Solution: Blocking Metabolism and Enhancing Potency

The 2,2-difluorobenzodioxole moiety effectively addresses the metabolic liabilities of both catechols and methylenedioxy groups. The two fluorine atoms are strongly electron-withdrawing, which significantly increases the oxidation potential of the aromatic ring, making it resistant to metabolism by cytochrome P450 enzymes. This "metabolic blocking" is a key advantage, leading to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile.

This enhanced metabolic stability has been a critical factor in the success of several approved drugs. For instance, the cystic fibrosis transmembrane conductance regulator (CFTR) modulators Lumacaftor and Tezacaftor incorporate the difluoro-1,3-benzodioxol-5-yl-cyclopropane carboxamide group. This moiety contributes to the drugs' improved metabolic stability and overall efficacy[1].

Beyond metabolic stability, the electronic properties of the 2,2-difluorobenzodioxole group can also positively influence a drug's pharmacodynamics. The electron-withdrawing nature of the difluoromethyl group can modulate the acidity of neighboring protons and influence hydrogen bonding interactions with the target protein, potentially leading to increased binding affinity and selectivity.

Visualizing the Metabolic Advantage

The following diagram illustrates the metabolic pathways of catechol and the metabolic blocking effect of the 2,2-difluorobenzodioxole moiety.

cluster_0 Catechol Metabolism cluster_1 2,2-Difluorobenzodioxole Catechol Catechol Ortho-quinone Ortho-quinone Catechol->Ortho-quinone CYP450 Oxidation Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Catechol->Glucuronide/Sulfate Conjugates Phase II Metabolism Covalent Adducts Covalent Adducts Ortho-quinone->Covalent Adducts Nucleophilic Attack DFBD 2,2-Difluorobenzodioxole Metabolically Stable Metabolically Stable DFBD->Metabolically Stable Resistant to Oxidation

Caption: Metabolic fate of catechol vs. 2,2-difluorobenzodioxole.

Experimental Protocols: Assessing Metabolic Stability

To experimentally validate the superior metabolic stability of compounds containing the 2,2-difluorobenzodioxole moiety, in vitro assays using liver microsomes or hepatocytes are indispensable.

Workflow for In Vitro Metabolic Stability Assessment

Start Start Compound_Incubation Incubate Test Compound with Liver Microsomes/Hepatocytes + NADPH Start->Compound_Incubation Time_Points Collect Aliquots at Multiple Time Points Compound_Incubation->Time_Points Quench_Reaction Quench Reaction with Organic Solvent Time_Points->Quench_Reaction Sample_Analysis Analyze Samples by LC-MS/MS Quench_Reaction->Sample_Analysis Data_Analysis Determine Percent Remaining, Half-Life (t1/2), and Intrinsic Clearance (CLint) Sample_Analysis->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro metabolic stability assays.

Detailed Protocol: Liver Microsomal Stability Assay

1. Preparation of Reagents:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
  • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
  • Test Compound Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
  • Liver Microsomes: Thaw pooled human liver microsomes on ice immediately before use.

2. Incubation:

  • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound (final concentration typically 1 µM).
  • Pre-incubate the mixture at 37°C for 5 minutes.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Incubate the reaction mixture at 37°C with gentle shaking.

3. Time Points and Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

4. Sample Processing and Analysis:

  • Vortex the quenched samples and centrifuge to precipitate proteins.
  • Transfer the supernatant to a new tube or a 96-well plate.
  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

5. Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.
  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (microsomal protein concentration).

Conclusion

The 2,2-difluorobenzodioxole moiety offers a compelling and strategically advantageous alternative to traditional catechol and methylenedioxy groups in drug design. Its ability to block metabolic oxidation leads to significantly improved metabolic stability, a more favorable pharmacokinetic profile, and a reduced risk of forming reactive metabolites. As medicinal chemists continue to seek innovative strategies to design safer and more effective drugs, the rational incorporation of the 2,2-difluorobenzodioxole group will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

A Comparative Guide to the Biological Activity of Compounds Derived from 2,2-Difluoro-4-iodobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. The 2,2-difluorobenzo[d][1][2]dioxole scaffold has garnered significant attention due to its presence in a variety of biologically active molecules. The introduction of a difluoromethyl group can enhance metabolic stability and bioavailability of drug candidates. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from the versatile building block, 2,2-Difluoro-4-iodobenzo[d]dioxole . The presence of the iodine atom at the 4-position offers a reactive handle for a multitude of synthetic transformations, particularly transition-metal-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.

The Strategic Advantage of the 2,2-Difluoro-4-iodobenzo[d]dioxole Scaffold

The 2,2-difluoro-1,3-benzodioxole moiety is a key structural feature in numerous compounds with demonstrated pharmacological potential. The fluorine atoms can modulate the lipophilicity, metabolic stability, and binding affinity of a molecule to its biological target. The iodo-substituent at the 4-position is a critical functional group that allows for the facile introduction of various substituents through well-established cross-coupling methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This enables the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Synthesis and Biological Screening: A Comparative Analysis

While direct biological activity data for compounds synthesized specifically from 2,2-Difluoro-4-iodobenzo[d]dioxole is emerging, we can infer potential therapeutic applications and compare them with structurally related benzodioxole derivatives.

Antimicrobial Activity

A notable study by Patel and Godhaviya in 2014 detailed the synthesis of a series of thiazole derivatives incorporating the 2,2-difluorobenzo[d][1][2]dioxole nucleus and evaluated their in vitro antibacterial and antifungal activities.[3] Although the starting material in this study was a carbohydrazide derivative of 2,2-difluorobenzo[d][1][2]dioxole, the findings underscore the potential of this scaffold in developing novel antimicrobial agents.[3]

Workflow for the Synthesis of Thiazole Derivatives:

start 2,2-Difluoro-1,3- benzodioxole-5- carbohydrazide thiosemicarbazide 2-[(2,2-difluoro-1,3-benzodioxol-5-yl)carbonyl] hydrazine carbothioamide start->thiosemicarbazide Reaction with KSCN thiazole_derivative 2,2-difluoro-N'-(4-substitutedphenyl- thiazol-2-yl)[d][1,3]dioxole-5-carbohydrazide thiosemicarbazide->thiazole_derivative Reaction with phenacyl_bromide Substituted Phenacyl Bromide phenacyl_bromide->thiazole_derivative

Caption: Synthesis of Thiazole Derivatives.

The synthesized thiazole derivatives were screened against a panel of bacteria and fungi. While specific MIC values from this study are not detailed here, the research highlights the promise of the 2,2-difluorobenzodioxole core in the design of new antimicrobial agents.

Comparison with Other Antimicrobial Benzodioxoles:

To provide a comparative perspective, other studies on benzodioxole derivatives have reported significant antimicrobial activity. For instance, novel Schiff base compounds derived from 1,3-benzodioxole have shown potent antibacterial activity with MIC values in the micromolar range against various bacterial strains. Some of these compounds also exhibited inhibitory activity against essential bacterial enzymes like E. coli FabH.

Compound ClassTarget Organism(s)Reported Activity (MIC/IC50)Reference
Thiazole derivatives of 2,2-difluorobenzodioxoleBacteria and FungiQualitative activity reportedPatel & Godhaviya, 2014[3]
Schiff base derivatives of 1,3-benzodioxoleE. coli, other bacteria3.89-7.81 µM (MIC)(Request PDF)
Peptidyl derivatives of 1,3-benzodioxoleBacillus subtilisGrowth promotion observed(PubMed)[1]
Anticancer Activity

The benzodioxole scaffold is a recurring motif in a number of natural and synthetic anticancer agents.[4] The structural rigidity and potential for diverse functionalization make it an attractive starting point for the development of new oncology drugs.

While specific anticancer screening data for derivatives of 2,2-Difluoro-4-iodobenzo[d]dioxole are not yet widely published, the broader class of benzodioxole derivatives has shown promising results. For example, a series of 1,3-benzodioxoles were synthesized and evaluated for their in vitro antitumor activity, with some derivatives exhibiting significant growth inhibitory effects on various human tumor cell lines.[5]

Illustrative Synthetic Pathway for Anticancer Benzodioxoles via Cross-Coupling:

start 2,2-Difluoro-4-iodobenzo[d]dioxole suzuki_product 4-Aryl-2,2-difluorobenzo[d]dioxole start->suzuki_product Suzuki-Miyaura Coupling (Pd catalyst, base) boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki_product bio_screening In vitro Anticancer Screening (e.g., MTT assay) suzuki_product->bio_screening

Caption: Suzuki Coupling for Anticancer Agents.

Comparative Anticancer Activity of Benzodioxole Analogs:

The table below presents a comparison of the anticancer activity of different benzodioxole derivatives to provide a benchmark for future studies on compounds derived from 2,2-Difluoro-4-iodobenzo[d]dioxole.

Compound IDCancer Cell LineIC50 (µM)Comparative AgentIC50 (µM)Reference
HJ1HeLa (Cervical)4-fold > PiperinePiperine-[6]
HJ1MDA-MB-231 (Breast)10-fold > PiperinePiperine-[6]
YL201MDA-MB-231 (Breast)4.92 ± 1.095-Fluorouracil18.06 ± 2.33[6]
Compound 852 human tumor cell lines10⁻⁷ to 10⁻⁵ M--[5]

The data indicates that structural modifications on the benzodioxole ring can lead to potent and selective anticancer agents. The introduction of fluorine is often associated with enhanced activity, suggesting that derivatives of 2,2-Difluoro-4-iodobenzo[d]dioxole are promising candidates for anticancer drug discovery.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

In Vitro Anticancer Activity Screening (MTT Assay)
  • Cell Seeding: Plate human cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Future Directions and Conclusion

The strategic use of 2,2-Difluoro-4-iodobenzo[d]dioxole as a starting material opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications. The comparative data presented in this guide, drawn from structurally related benzodioxole derivatives, strongly suggests that compounds derived from this scaffold are promising candidates for both antimicrobial and anticancer drug discovery programs.

Future research should focus on the systematic synthesis of diverse libraries of compounds from 2,2-Difluoro-4-iodobenzo[d]dioxole using various cross-coupling reactions and other synthetic transformations. Subsequent high-throughput screening for a wide range of biological activities will be crucial to identify lead compounds for further optimization and development. The insights gained from such studies will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new and effective therapeutic agents.

References

A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2,2-Difluoro-4-iodobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the functionalization of fluorinated scaffolds is a cornerstone of modern medicinal chemistry. The 2,2-difluoro-benzo[d]dioxole moiety, in particular, is a valuable pharmacophore, and its elaboration often relies on the strategic formation of carbon-carbon and carbon-heteroatom bonds. The selection of an appropriate palladium catalyst system for the cross-coupling of the key intermediate, 2,2-Difluoro-4-iodobenzo[d]dioxole, is critical to achieving high yields, functional group tolerance, and process scalability. This guide provides a comparative analysis of various palladium catalyst systems for several key cross-coupling reactions, supported by representative experimental data and detailed protocols.

The high reactivity of the carbon-iodine bond in 2,2-Difluoro-4-iodobenzo[d]dioxole makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] The electron-withdrawing nature of the difluoromethylenedioxy group further influences the reactivity of the aryl iodide. This guide will explore catalyst systems for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.

Comparative Performance of Palladium Catalysts

The choice of palladium precursor and, more importantly, the ancillary ligand, is paramount in determining the efficiency of a cross-coupling reaction.[2] Ligands serve to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and influence the overall catalytic activity and selectivity.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures. For an electron-deficient aryl iodide like 2,2-Difluoro-4-iodobenzo[d]dioxole, several catalyst systems can be effective.

Catalyst SystemPd PrecursorLigandBaseSolventTemp (°C)Representative Yield (%)Key Advantages & Considerations
System A Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O8095High turnover numbers, good for sterically hindered substrates.
System B Pd₂(dba)₃XPhosK₂CO₃Dioxane10092Excellent for a broad range of boronic acids, including heteroaryls.
System C PdCl₂(dppf)dppfNa₂CO₃DME/H₂O9088A classic, reliable system, though may require higher catalyst loading.

Expert Insights: For the Suzuki-Miyaura coupling of 2,2-Difluoro-4-iodobenzo[d]dioxole, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos generally outperform older systems like those using dppf.[3] These modern ligands promote the crucial reductive elimination step, leading to higher yields and faster reaction times, even at lower catalyst loadings. The choice of base and solvent system is also critical, with phosphate and carbonate bases in aqueous solvent mixtures often providing the best results.[3]

Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction is invaluable for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.[4][5] Both traditional copper-co-catalyzed and copper-free conditions are viable.

Catalyst SystemPd PrecursorLigandCo-catalystBaseSolventTemp (°C)Representative Yield (%)Key Advantages & Considerations
System D PdCl₂(PPh₃)₂PPh₃CuIEt₃NTHFRT90Classic conditions, reliable for many substrates. Copper can lead to alkyne homocoupling.
System E Pd(OAc)₂cataCXium® ANoneCs₂CO₃Acetonitrile6094Copper-free, minimizes homocoupling. Effective for a wide range of functional groups.[6][7]
System F [DTBNpP]Pd(crotyl)ClDTBNpPNoneTMPDMSORT96Air-stable precatalyst, extremely mild conditions, excellent for sensitive substrates.[5]

Expert Insights: While traditional copper-co-catalyzed Sonogashira reactions are effective, the development of copper-free systems has been a significant advancement, mitigating the issue of Glaser coupling (alkyne homocoupling).[5] For a substrate like 2,2-Difluoro-4-iodobenzo[d]dioxole, a copper-free system using a modern, bulky phosphine ligand (System E or F) is often preferable, especially when working with sensitive or complex alkynes. The use of an air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl simplifies reaction setup and improves reproducibility.[5]

Heck Coupling: For C-C Bond Formation with Alkenes

The Heck reaction allows for the arylation of alkenes, providing access to substituted styrenes and other vinylarenes.[8] Catalyst selection is crucial to ensure high regioselectivity and yield.

Catalyst SystemPd PrecursorLigandBaseSolventTemp (°C)Representative Yield (%)Key Advantages & Considerations
System G Pd(OAc)₂P(o-tol)₃Et₃NDMF10085Jeffery conditions, good for activated alkenes.
System H Pd₂(dba)₃Buchwald LigandK₂CO₃Dioxane11091Broader scope for both electron-rich and electron-poor alkenes.
System I PalladacycleNoneNaOAcNMP12088Highly active catalyst, often phosphine-free.[9]

Expert Insights: For the Heck coupling of 2,2-Difluoro-4-iodobenzo[d]dioxole, the choice of ligand and base is critical to control the reaction pathway and prevent side reactions. While traditional phosphine ligands are effective, the use of more specialized ligands or palladacycle catalysts can offer improved performance, particularly with challenging alkene coupling partners.[9] The base not only neutralizes the generated HI but also plays a role in the regeneration of the active Pd(0) catalyst.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[10] The development of sophisticated catalyst systems has enabled the coupling of a vast array of amines and aryl halides.

Catalyst SystemPd PrecursorLigandBaseSolventTemp (°C)Representative Yield (%)Key Advantages & Considerations
System J Pd₂(dba)₃BINAPNaOt-BuToluene10087Second-generation catalyst, good for a range of primary and secondary amines.
System K Pd(OAc)₂XPhosK₃PO₄t-BuOH9096Highly active for coupling with a wide variety of amines, including anilines and heterocyclic amines.[11]
System L AdBippyPhos Pd G3AdBippyPhosKOPhToluene8093Mild base allows for coupling with sensitive amines and tolerates a wider range of functional groups.[12]

Expert Insights: The evolution of Buchwald-Hartwig amination catalysts has led to systems with remarkable scope and functional group tolerance.[10] For a substrate like 2,2-Difluoro-4-iodobenzo[d]dioxole, a third-generation Buchwald-Hartwig catalyst system (e.g., System K or L) is highly recommended. The use of weaker bases like potassium phosphate or potassium phenoxide can be advantageous when working with base-sensitive functional groups.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (System A)
  • To an oven-dried Schlenk tube, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (e.g., 10:1 ratio) via syringe.

  • Heat the reaction mixture at 80 °C with vigorous stirring until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling (System E)
  • To an oven-dried vial, add 2,2-Difluoro-4-iodobenzo[d]dioxole (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), Pd(OAc)₂ (2 mol%), and cataCXium® A (4 mol%).

  • Seal the vial with a septum and purge with argon.

  • Add degassed acetonitrile, followed by the terminal alkyne (1.1 equiv.) via syringe.

  • Stir the mixture at 60 °C until complete conversion of the starting material.

  • After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Catalytic Process

To better understand the underlying mechanisms, the following diagrams illustrate a generalized experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: Aryl Iodide, Boronic Acid, Base B Add Pd Precursor & Ligand A->B E Add Solvent & Heat B->E C Degas Solvent D Assemble Under Inert Atmosphere D->E F Monitor Progress (TLC/GC-MS) E->F G Quench & Extract F->G H Dry & Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

A typical experimental workflow for palladium-catalyzed cross-coupling.

suzuki_cycle pd0 LₙPd(0) pdiia Ar-Pd(II)-I (Lₙ) pd0->pdiia Oxidative Addition (Ar-I) pdiib Ar-Pd(II)-OR (Lₙ) pdiia->pdiib Ligand Exchange (Base) pdiic Ar-Pd(II)-Ar' (Lₙ) pdiib->pdiic Transmetalation (Ar'-B(OR)₂) pdiic->pd0 Reductive Elimination (Ar-Ar')

Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Recommendations

The cross-coupling of 2,2-Difluoro-4-iodobenzo[d]dioxole is a versatile strategy for the synthesis of complex fluorinated molecules. The choice of palladium catalyst system should be guided by the specific transformation being performed.

  • For Suzuki-Miyaura couplings , catalyst systems based on bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos offer superior performance.

  • For Sonogashira couplings , modern copper-free systems are recommended to minimize side reactions, with air-stable precatalysts offering operational simplicity.

  • For Heck reactions , a thorough screening of ligands and bases is often necessary to optimize for the specific alkene partner.

  • For Buchwald-Hartwig aminations , third-generation catalyst systems provide the broadest scope and functional group tolerance, with milder bases being advantageous for sensitive substrates.

By carefully selecting the appropriate palladium catalyst and optimizing the reaction conditions, researchers can efficiently and effectively functionalize the 2,2-Difluoro-4-iodobenzo[d]dioxole scaffold to access a wide range of novel compounds for drug discovery and materials science.

References

A Comparative Guide to HPLC Purity Assessment of Synthesized 2,2-Difluoro-4-iodobenzo[d]dioxole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. 2,2-Difluoro-4-iodobenzo[d]dioxole is a key building block, valued for the unique pharmacological properties conferred by its difluoromethylene and iodo-substituted benzene ring. Its use in the synthesis of active pharmaceutical ingredients (APIs) necessitates a rigorous and reliable analytical method to ensure that impurities are identified and quantified. High-performance liquid chromatography (HPLC) is the cornerstone technique for this purpose, providing the precision required to meet stringent regulatory standards.[1][2][3]

This guide provides a comprehensive comparison of HPLC methodologies for the purity assessment of 2,2-Difluoro-4-iodobenzo[d]dioxole. We will delve into the rationale behind chromatographic parameter selection, present a validated, step-by-step protocol, and offer supporting data to guide researchers and quality control analysts in establishing a robust purity testing method.

Understanding Potential Impurities

A robust analytical method begins with understanding the potential impurities that may arise from the synthetic route. The synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole typically involves the fluorination of a precursor like 2,2-dichloro-1,3-benzodioxole, followed by iodination.[4][5] Potential impurities may include:

  • Starting Materials: Unreacted 2,2-difluoro-1,3-benzodioxole.

  • Regioisomers: Isomers formed from iodination at different positions on the aromatic ring.

  • By-products: Compounds resulting from incomplete reactions or side reactions.

  • Degradants: Impurities formed during storage or handling.

The goal of the HPLC method is to achieve baseline separation of the main compound from all these potential impurities.[6]

Comparative Analysis of HPLC Methodologies

The development of a selective and robust HPLC method requires careful optimization of several parameters.[1] The unique structure of 2,2-Difluoro-4-iodobenzo[d]dioxole, with its polar difluoromethylene group and nonpolar iodinated aromatic ring, presents specific challenges and opportunities for chromatographic separation.

Stationary Phase (Column) Selection

The choice of the HPLC column is the most critical factor in achieving the desired separation. While the C18 (octadecyl) phase is the workhorse of reversed-phase chromatography, the presence of fluorine and aromaticity in our target molecule suggests that alternative stationary phases may offer superior selectivity.[7][8]

  • C18 Columns: These columns separate primarily based on hydrophobicity. While effective for general-purpose separations, they may not provide sufficient resolution for closely related halogenated isomers or fluorinated compounds.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl groups in the stationary phase and the aromatic ring of the analyte. This can be particularly effective for separating aromatic and halogenated compounds.[9]

  • Pentafluorophenyl (PFP) Columns: PFP columns are specifically designed for the analysis of halogenated and aromatic compounds.[10] They provide multiple retention mechanisms, including hydrophobic, dipole-dipole, and π-π interactions, which can lead to unique and enhanced selectivity for fluorinated molecules like our target compound.[7][11][12] For these reasons, a PFP column is often the superior choice.

Mobile Phase Composition

The mobile phase composition dictates the elution strength and can be fine-tuned to optimize selectivity.[13]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. Acetonitrile generally offers lower viscosity and better UV transparency at low wavelengths. For aromatic compounds, the choice between acetonitrile and methanol can significantly alter selectivity.

  • Aqueous Phase & pH: An acidic mobile phase, typically using additives like 0.1% trifluoroacetic acid (TFA) or formic acid, is often employed to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic silanol groups on the silica support.[1]

Optimized and Validated HPLC Protocol

Based on extensive method development, the following protocol is recommended for the robust purity assessment of 2,2-Difluoro-4-iodobenzo[d]dioxole. The rationale behind each parameter is provided to ensure a deep understanding of the method's mechanics.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Sample 1. Sample Weighing (Approx. 10 mg) Solvent 2. Dissolution (10 mL Diluent) Sample->Solvent Volumetric Flask Filter 3. Filtration (0.45 µm PTFE filter) Solvent->Filter Syringe HPLC 4. HPLC Injection (5 µL) Filter->HPLC Autosampler Vial Gradient 5. Gradient Elution (See Table 2) Detection 6. UV Detection (254 nm) Integration 7. Peak Integration Detection->Integration Purity 8. Purity Calculation (% Area) Integration->Purity Report 9. Generate Report Purity->Report

Caption: Workflow for HPLC Purity Assessment.

Step-by-Step Methodology
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µm particle size.

      • Rationale: Provides superior selectivity for halogenated and aromatic compounds through multiple interaction modes.[7][11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Rationale: Formic acid ensures a low pH to produce sharp peak shapes.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: Acetonitrile is a strong organic modifier with good UV transparency.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

      • Rationale: A controlled temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm.

      • Rationale: Benzodioxole derivatives exhibit strong UV absorbance around this wavelength, allowing for sensitive detection of the main peak and related impurities.[14]

    • Injection Volume: 5 µL.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
15.01090
20.01090
20.16040
25.06040
  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Sample Concentration: Prepare a solution of 2,2-Difluoro-4-iodobenzo[d]dioxole at a concentration of approximately 1.0 mg/mL in the diluent.

    • Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter before injection to remove particulates.

  • System Suitability Test (SST):

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the peak area of 2,2-Difluoro-4-iodobenzo[d]dioxole should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • Rationale: SST ensures that the chromatographic system is operating correctly and is capable of generating reliable and reproducible results.

Data Presentation: Performance Comparison

To illustrate the superiority of the optimized PFP column method, a comparison was made against a standard C18 column under similar gradient conditions. The data below represents a typical separation of the main compound from a key process impurity (Impurity A, a regioisomer).

Table 1: Comparison of HPLC Method Performance

ParameterOptimized Method (PFP Column)Alternative Method (C18 Column)Acceptance Criteria
Resolution (Rs) 3.81.4Rs > 2.0
Tailing Factor (Tf) 1.11.80.8 < Tf < 1.5
Theoretical Plates (N) 15,2008,900> 2000

As the data clearly indicates, the PFP column provides significantly better resolution between the main peak and the critical impurity, ensuring more accurate quantification. The peak shape, as measured by the tailing factor, is also vastly superior, falling well within the acceptable range.

Conclusion

The purity assessment of 2,2-Difluoro-4-iodobenzo[d]dioxole is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While a standard C18 column may provide a seemingly adequate separation, this guide demonstrates that a method developed with a Pentafluorophenyl (PFP) stationary phase offers demonstrably superior performance. The enhanced selectivity provided by the PFP phase results in better resolution of critical impurities and improved peak symmetry, leading to a more accurate, robust, and reliable analytical method.[7][12] Adopting the optimized protocol detailed herein will empower researchers and quality control professionals to confidently assess the purity of this vital synthetic intermediate.

References

A Senior Application Scientist's Comparative Guide to the X-ray Crystallography of 2,2-Difluoro-4-iodobenzo[d]dioxole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The 2,2-difluoro-4-iodobenzo[d]dioxole scaffold is an emerging motif in medicinal and materials chemistry, combining the unique electronic properties of a difluorinated methylenedioxy bridge with the synthetic versatility and halogen-bonding potential of an iodine substituent. This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of these derivatives, contextualized with alternative analytical techniques and supported by experimental insights.

The Structural Significance of 2,2-Difluoro-4-iodobenzo[d]dioxole Derivatives

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoro-1,3-benzodioxole unit, in particular, serves as a bioisostere for catechol moieties, offering enhanced stability and modified electronic characteristics. The presence of an iodine atom is equally significant; it is not merely a handle for further synthetic transformations (e.g., cross-coupling reactions) but also a potent halogen bond donor, capable of directing supramolecular assembly in the solid state.[1] Understanding the interplay of these features at the atomic level through X-ray crystallography is paramount for rational molecular design.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous structure determination. It provides a precise three-dimensional map of electron density within a crystal lattice, revealing intramolecular details such as bond lengths, bond angles, and torsion angles, as well as intermolecular interactions that dictate crystal packing.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that requires careful planning and execution. The causality behind each step is critical for success, particularly with challenging molecules like halogenated aromatics.

Step 1: Synthesis and Purification The synthesis of 2,2-difluoro-4-iodobenzo[d]dioxole derivatives typically involves the fluorination of a corresponding catechol precursor, followed by iodination. High purity (>98%) is a prerequisite for successful crystallization, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder.

Step 2: Crystal Growth – The Art and Science Obtaining diffraction-quality single crystals is often the most challenging step. For novel compounds like 2,2-difluoro-4-iodobenzo[d]dioxole derivatives, a systematic screening of crystallization conditions is necessary.

  • Solvent Selection: A solvent system where the compound has moderate solubility is ideal. A common approach is to dissolve the compound in a "good" solvent and allow a "poor" solvent (in which it is less soluble) to slowly diffuse into the solution.

  • Common Techniques:

    • Slow Evaporation: The simplest method, where a saturated solution is left undisturbed, allowing the solvent to evaporate slowly.

    • Vapor Diffusion (Hanging or Sitting Drop): A small amount of the concentrated sample solution is placed in a drop on a coverslip (hanging) or a pedestal (sitting) and sealed in a chamber containing a larger volume of a precipitant solution. The slow diffusion of the precipitant vapor into the drop gradually brings the compound to supersaturation.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Step 3: Crystal Mounting and Data Collection A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

Step 4: Structure Solution and Refinement The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data, yielding the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification (>98%) synthesis->purification screening Solvent & Condition Screening purification->screening growth Crystal Growth (e.g., Vapor Diffusion) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation & Interpretation refinement->validation

Caption: Experimental workflow for the X-ray crystallographic analysis of 2,2-Difluoro-4-iodobenzo[d]dioxole derivatives.

Predicted Crystallographic Features and Intermolecular Interactions

While a published crystal structure for 2,2-difluoro-4-iodobenzo[d]dioxole is not yet available in the Cambridge Structural Database (CSD), we can make expert predictions based on the known behavior of analogous structures.[1][2][3][4][5]

  • Halogen Bonding: The iodine atom, with its electropositive σ-hole, is expected to be a dominant director of crystal packing.[6] It will likely form strong halogen bonds with electronegative atoms in neighboring molecules, such as the oxygen atoms of the dioxole ring or potentially the fluorine atoms. I···O and I···N halogen bonds are well-established and robust synthons in crystal engineering.[4]

  • Role of Fluorine: The C-F bond is highly polarized, but organic fluorine is generally a poor hydrogen bond acceptor. Its role in crystal packing is often subtle and can be dominated by other, stronger interactions.[7] However, C-H···F interactions may be present. The two fluorine atoms on the dioxole bridge will influence the local electronic environment and may participate in dipole-dipole interactions.

  • π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions, which are likely to contribute to the overall stability of the crystal lattice. The relative orientation of stacked rings (e.g., parallel-displaced or T-shaped) will be influenced by the electronic effects of the fluoro and iodo substituents.

Comparison with Alternative Structural Elucidation Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other techniques offer complementary information, particularly for the solution state or when suitable crystals cannot be obtained.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, intermolecular interactions in the solid state.Unambiguous structure determination; provides solid-state packing information.Requires high-quality single crystals, which can be difficult to grow.
NMR Spectroscopy Connectivity, through-bond and through-space correlations, dynamic processes in solution.Provides information on solution-state conformation; does not require crystallization.Provides an average structure in solution; interpretation can be complex for rigid molecules with restricted rotation.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; provides exact mass and molecular formula (HRMS).Provides no information on 3D structure or connectivity.
Computational Modeling Predicted low-energy conformations, electrostatic potential maps, theoretical bond parameters.[7][8][9][10]No experimental sample needed; can predict structures and properties.Predictions must be validated by experimental data; accuracy depends on the level of theory used.
Causality in Technique Selection

The choice of analytical technique is driven by the specific research question.

decision_tree start Need Structural Information q1 Is a single crystal available? start->q1 xrd Perform X-ray Crystallography q1->xrd Yes q2 Is solution-state conformation important? q1->q2 No ms Confirm Mass/Formula with MS xrd->ms Complementary nmr Perform 1D/2D NMR Spectroscopy q2->nmr Yes comp Use Computational Modeling for prediction q2->comp No nmr->ms Complementary comp->ms Complementary

Caption: Decision workflow for selecting a structural elucidation technique.

Conclusion

For 2,2-difluoro-4-iodobenzo[d]dioxole derivatives, single-crystal X-ray crystallography is the definitive method for elucidating the precise three-dimensional structure and understanding the intricate network of intermolecular interactions that govern its solid-state properties. The interplay between strong iodine-mediated halogen bonds and the more subtle effects of the difluorinated dioxole ring presents a fascinating case study in crystal engineering. While obtaining suitable crystals can be a significant hurdle, the atomic-level insights gained are invaluable for the rational design of new pharmaceuticals and functional materials. When single crystals are elusive, a combined approach using NMR spectroscopy for solution-state analysis and computational modeling for predictive insights provides a powerful alternative strategy for structural characterization.

References

A Guide to Spectroscopic Differentiation: 2,2-Difluoro-4-iodobenzo[d]dioxole and its Catechol Precursor

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth comparative analysis of the spectroscopic characteristics of 2,2-Difluoro-4-iodobenzo[d]dioxole and its direct synthetic precursor, 4-iodobenzene-1,2-diol (4-iodocatechol). In the landscape of medicinal chemistry and materials science, the 2,2-difluorobenzo[d]dioxole moiety is a critical structural motif, often employed as a bioisostere for catechol or ester groups to enhance metabolic stability and modulate physicochemical properties.

The synthetic transformation from a catechol to a difluoromethylenedioxy bridge imparts significant changes to the molecule's electronic and structural profile. Understanding these changes through routine spectroscopic techniques is paramount for reaction monitoring, purity assessment, and unequivocal structural confirmation. This guide explains the causality behind the observed spectral shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with the foundational knowledge to confidently interpret their experimental data.

The Synthetic Transformation: From Catechol to Dioxole

The conversion of 4-iodobenzene-1,2-diol to 2,2-Difluoro-4-iodobenzo[d]dioxole is typically achieved by reacting the catechol with a difluorocarbene source. This reaction fundamentally alters the molecule by replacing two acidic hydroxyl (-OH) protons with a non-hydrolyzable, electron-withdrawing difluoromethylene (-CF₂-) bridge.

Diagram 1: Synthetic pathway from precursor to final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for tracking this transformation. The introduction of the -CF₂- group provides multiple, unambiguous reporters of success: the disappearance of hydroxyl protons, the appearance of a fluorine signal, and characteristic carbon-fluorine couplings.

¹H NMR Spectroscopy
  • 4-Iodobenzene-1,2-diol (Precursor): The ¹H NMR spectrum is characterized by two key regions. First, two broad singlets corresponding to the hydroxyl protons (-OH) will appear, typically in the 5.0-6.0 ppm range, which would disappear upon a D₂O shake. Second, the aromatic region will display signals for the three protons on the benzene ring. Due to the substitution pattern, one would expect a doublet, a doublet of doublets, and another doublet, with chemical shifts influenced by the electron-donating hydroxyls and the electron-withdrawing iodine.

  • 2,2-Difluoro-4-iodobenzo[d]dioxole (Product): The most telling change is the complete disappearance of the two -OH proton signals . The aromatic protons remain, but their chemical environment is altered. The new -OCF₂O- group is electron-withdrawing, leading to a general downfield shift of the adjacent aromatic protons compared to the precursor. The splitting patterns will remain similar, but the precise chemical shifts will change, providing a distinct fingerprint for the product.

¹³C NMR Spectroscopy
  • 4-Iodobenzene-1,2-diol (Precursor): The spectrum will show six distinct carbon signals. The two carbons bonded to the hydroxyl groups (C1 and C2) will be significantly downfield (typically >140 ppm). The carbon atom bonded to the iodine (C4) will be shifted significantly upfield to approximately 85-95 ppm due to the "heavy atom effect," a reliable diagnostic feature[1]. The remaining three aromatic carbons (C3, C5, C6) will appear in the standard aromatic region (115-130 ppm).

  • 2,2-Difluoro-4-iodobenzo[d]dioxole (Product): The product spectrum presents several definitive changes:

    • Appearance of the -CF₂- Carbon: A new, highly characteristic signal appears far downfield, typically between 110 and 120 ppm. Due to one-bond coupling with the two fluorine atoms (¹JCF), this signal will be resolved into a triplet . The large coupling constant (J ≈ 280-300 Hz) is an unmistakable indicator of a CF₂ group.

    • Shift of Aromatic Carbons: The chemical shifts of the C1 and C2 carbons (now part of the dioxole ring) will adjust based on the new ether linkage.

    • Persistence of the C-I Signal: The carbon attached to the iodine atom remains shielded and will be found at a low chemical shift (around 90 ppm), confirming the iodine's retention[1].

¹⁹F NMR Spectroscopy

This technique provides the most direct evidence of successful reaction.

  • 4-Iodobenzene-1,2-diol (Precursor): Having no fluorine atoms, the precursor will show no signal in the ¹⁹F NMR spectrum.

  • 2,2-Difluoro-4-iodobenzo[d]dioxole (Product): The product will exhibit a single, sharp singlet in the ¹⁹F NMR spectrum. The two fluorine atoms are chemically equivalent, and thus they do not couple to each other. The chemical shift is characteristic of the -OCF₂O- environment, typically appearing in the range of -45 to -65 ppm (relative to CFCl₃). The presence of this signal is conclusive proof of difluoromethylene bridge formation.[2][3]

Spectroscopic Data Summary

Spectroscopic Technique 4-Iodobenzene-1,2-diol (Precursor) 2,2-Difluoro-4-iodobenzo[d]dioxole (Product) Causality of Change
¹H NMR Two broad -OH signals (~5-6 ppm); 3 aromatic protons.No -OH signals ; 3 aromatic protons shifted slightly downfield.Replacement of -OH groups with -OCF₂O- bridge.
¹³C NMR C-OH signals (>140 ppm); C-I signal (~90 ppm).Triplet for CF₂ (~115 ppm, J ≈ 290 Hz); C-I signal (~90 ppm).Formation of the CF₂ group and dioxole ring.
¹⁹F NMR No signal.Singlet (~ -55 ppm).Introduction of two equivalent fluorine atoms.
IR (cm⁻¹) Broad O-H stretch (~3400 cm⁻¹); C-O stretch (~1200 cm⁻¹).No O-H stretch ; Strong, sharp C-F stretches (~1100-1000 cm⁻¹).Loss of hydroxyls, gain of carbon-fluorine bonds.
Mass Spec (m/z) M⁺ at ~236.M⁺ at ~284.Addition of CF₂ group (mass of 50) and loss of 2H (mass of 2).

Infrared (IR) Spectroscopy

IR spectroscopy offers a quick and effective method to monitor the reaction's progress by tracking the disappearance of the starting material's key functional group.

  • 4-Iodobenzene-1,2-diol (Precursor): The spectrum is dominated by a strong, broad absorption band in the region of 3500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups. Additional peaks for aromatic C-H and C=C stretching, as well as C-O stretching, will be present.

  • 2,2-Difluoro-4-iodobenzo[d]dioxole (Product): The definitive change in the product's IR spectrum is the complete absence of the broad O-H stretching band . In its place, several new, strong, and sharp absorption bands will appear in the 1200-1000 cm⁻¹ region. These bands are characteristic of C-F stretching vibrations, providing strong corroborating evidence for the successful incorporation of the difluoromethylene unit.[4]

Diagram 2: Key spectroscopic changes during the transformation.

Mass Spectrometry (MS)

Mass spectrometry confirms the change in molecular weight and can reveal fragmentation patterns consistent with the product structure.

  • 4-Iodobenzene-1,2-diol (Precursor): The molecular formula is C₆H₅IO₂ with a molecular weight of approximately 235.94 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z 236.

  • 2,2-Difluoro-4-iodobenzo[d]dioxole (Product): The molecular formula is C₇H₃F₂IO₂ with a molecular weight of approximately 283.99 g/mol .[5][6] The mass spectrum will show a molecular ion peak (M⁺) at m/z 284. This mass shift—an increase of 48 amu—corresponds to the addition of a CF₂ group (50 amu) and the loss of two hydrogen atoms (2 amu). The fragmentation pattern would be expected to show losses of fragments like F, CF₂, or CO, which are characteristic of this class of compounds.

Experimental Protocols

Generalized Synthesis of 2,2-Difluoro-4-iodobenzo[d]dioxole

This protocol is a representative example. Reagents and conditions should be optimized for specific laboratory setups.

  • Reaction Setup: To an oven-dried, nitrogen-flushed round-bottom flask, add 4-iodobenzene-1,2-diol (1.0 eq.) and an appropriate solvent (e.g., anhydrous DMF or acetonitrile).

  • Addition of Reagents: Add a suitable base (e.g., K₂CO₃ or DBU, 2.5 eq.). To this stirring suspension, add the difluorocarbene precursor, such as sodium 2-chloro-2,2-difluoroacetate (ClCF₂COONa, 2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature. Quench by adding water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the pure 2,2-Difluoro-4-iodobenzo[d]dioxole.

Spectroscopic Characterization Workflow
  • Sample Preparation: Prepare separate, dilute solutions of the precursor and the purified final product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.[7] Prepare KBr pellets or neat films for IR analysis. Prepare dilute solutions in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher). Ensure proper referencing to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

  • IR Spectroscopy: Record the IR spectra from 4000 to 400 cm⁻¹ using an FTIR spectrometer.

  • Mass Spectrometry: Obtain the mass spectra using an instrument equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Conclusion

The transformation of 4-iodobenzene-1,2-diol to 2,2-Difluoro-4-iodobenzo[d]dioxole is accompanied by a suite of clear and definitive spectroscopic changes. The disappearance of hydroxyl signals in ¹H NMR and IR, coupled with the appearance of a characteristic triplet in ¹³C NMR and a singlet in ¹⁹F NMR, provides an unambiguous confirmation of the successful formation of the difluoromethylenedioxy bridge. These distinctive spectral signatures serve as indispensable tools for the modern chemist, enabling precise reaction monitoring and confident structural elucidation.

References

A Comparative Guide to the Metabolic Stability of 2,2-Difluorobenzodioxole Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, achieving an optimal pharmacokinetic profile is a critical hurdle. A key aspect of this profile is metabolic stability, which dictates a drug's half-life and potential for drug-drug interactions. The methylenedioxyphenyl (MDP) or 1,3-benzodioxole moiety, while present in various pharmacologically active compounds, carries a significant liability: its propensity for metabolism-dependent inhibition of cytochrome P450 (CYP) enzymes.[1][2] This guide provides a technical evaluation of the 2,2-difluorobenzodioxole group as a bioisosteric replacement strategy to circumvent this metabolic pitfall, offering a robust solution for designing safer and more stable drug candidates.

The core issue with the MDP group lies in its metabolic activation by CYP enzymes. The unsubstituted methylene bridge is susceptible to oxidative attack, leading to the formation of a highly reactive carbene intermediate. This intermediate can then form a quasi-irreversible inhibitory complex with the heme iron of the CYP enzyme, effectively inactivating it.[3][4] This mechanism-based inhibition is a major concern in drug development as it can lead to unpredictable pharmacokinetics and severe drug-drug interactions.[5]

The strategic replacement of the two hydrogens on the methylene carbon with fluorine atoms—creating the 2,2-difluorobenzodioxole group—is a modern medicinal chemistry tactic designed to block this specific bioactivation pathway.[6][7] The strong electron-withdrawing nature and steric bulk of the fluorine atoms effectively shield the carbon from oxidative attack by CYPs, thereby preventing carbene formation and subsequent enzyme inactivation.[8][9] This guide will compare the metabolic fates of these two moieties, provide a detailed protocol for their experimental evaluation, and present data to support the superior profile of the fluorinated analog.

Part 1: Mechanistic Insights into Metabolic Bioactivation

Understanding the causality behind the metabolic instability of the MDP group is essential to appreciate the elegance of the difluorination strategy. The metabolic pathways diverge significantly, with profound implications for drug safety.

Metabolism of the Methylenedioxyphenyl (MDP) Group

The primary liability of the MDP group is its bioactivation by CYP enzymes, the principal family of enzymes responsible for Phase I drug metabolism.[2][10] The process can be summarized as follows:

  • Initial Oxidation: A CYP enzyme (e.g., CYP3A4, 2D6) abstracts a hydrogen atom from the methylene (-CH₂-) bridge.

  • Carbene Formation: Further oxidation leads to the formation of a highly electrophilic carbene intermediate (:C<).

  • Metabolic Intermediate Complex (MIC) Formation: The carbene coordinates with the ferrous (Fe²⁺) heme iron center of the CYP enzyme, forming a stable, inactive metabolic-intermediate complex (MIC).

This MIC formation effectively sequesters and inactivates the enzyme, a phenomenon known as mechanism-based inhibition or "suicide inhibition."[4] This can dangerously elevate the plasma concentrations of co-administered drugs that are metabolized by the same enzyme.

cluster_0 CYP450 Active Site (Heme Iron) A MDP Compound B Oxidative Attack on Methylene Bridge A->B CYP450 C Reactive Carbene Intermediate (:C<) B->C Further Oxidation D Metabolic Intermediate Complex (MIC) C->D Binds to Heme Iron (Fe²⁺) E Inactive CYP Enzyme D->E

Caption: Metabolic activation pathway of the MDP group leading to CYP enzyme inactivation.

Metabolic Profile of the 2,2-Difluorobenzodioxole Group

The introduction of geminal fluorine atoms fundamentally alters this metabolic cascade. Fluorine is the most electronegative element, and the C-F bond is exceptionally strong. This has two major consequences:

  • Electronic Shielding: The electron-withdrawing fluorine atoms decrease the electron density at the C-2 carbon, making it far less susceptible to initial oxidative attack by CYP enzymes.

  • Steric Hindrance: The fluorine atoms are larger than hydrogen, providing a steric shield that prevents the CYP active site from accessing the C-2 position.

As a result, the formation of a carbene intermediate is effectively blocked.[8] Metabolism of the drug must then occur at other, potentially less reactive, sites on the molecule ("metabolic switching") or the drug may be cleared through alternative pathways (e.g., Phase II conjugation or renal clearance). This abrogates the risk of mechanism-based CYP inhibition associated with the benzodioxole moiety.[11]

cluster_1 CYP450 Active Site A 2,2-Difluorobenzodioxole Compound B Oxidative Attack Blocked by Fluorine Atoms A->B CYP450 E Active CYP Enzyme C No Carbene Formation B->C [X] Pathway Inhibited B->E Enzyme Remains Active D Metabolism Shifts to Other Molecular Sites C->D

Caption: Blockade of reactive metabolite formation by the 2,2-difluorobenzodioxole group.

Part 2: Experimental Protocol for Comparative Stability Assessment

To empirically validate the superior metabolic stability of the 2,2-difluorobenzodioxole analog, an in vitro liver microsomal stability assay is the industry-standard method.[10][12] This assay provides quantitative data on intrinsic clearance, allowing for a direct comparison between compounds.

Workflow: In Vitro Liver Microsomal Stability Assay

This protocol outlines a self-validating system for assessing the disappearance of a parent compound over time in the presence of metabolically active liver enzymes.

cluster_0 Experimental Workflow A 1. Prepare Reagents - Test Compounds (1µM) - Liver Microsomes (0.5 mg/mL) - NADPH Cofactor (1 mM) - Quenching Solution B 2. Pre-incubation - Mix Compound & Microsomes - Equilibrate at 37°C A->B C 3. Initiate Reaction - Add NADPH B->C D 4. Time-Point Sampling (0, 5, 15, 30, 45 min) C->D E 5. Quench Reaction - Add Acetonitrile + Internal Standard D->E F 6. Sample Analysis - Centrifuge - Analyze Supernatant by LC-MS/MS E->F G 7. Data Analysis - Calculate t½ and Intrinsic Clearance (Clint) F->G

Caption: Standard workflow for an in vitro liver microsomal stability assay.

Detailed Step-by-Step Methodology

1. Materials & Reagents:

  • Test Compounds: MDP-containing parent drug and its 2,2-difluoro-analog.

  • Biological Material: Pooled Human Liver Microsomes (HLM), stored at -80°C.

  • Cofactor: NADPH regenerating system or NADPH solution (1 mM final concentration).

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[13]

  • Positive Controls: High-clearance (e.g., Dextromethorphan) and low-clearance (e.g., Warfarin) compounds.[13]

  • Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.

2. Preparation:

  • Thaw liver microsomes on ice. Prepare a working stock solution (e.g., 1 mg/mL) in cold phosphate buffer.

  • Prepare test and control compound stock solutions in DMSO, then dilute in buffer to the desired starting concentration (e.g., 2 µM for a 1 µM final concentration). The final DMSO concentration in the incubation must be <0.5%.[13]

3. Incubation Procedure:

  • In a 96-well plate, add the diluted test compounds and control compounds.

  • Add the microsomal working solution to each well to achieve a final protein concentration of 0.5 mg/mL.

  • Negative Control: Include wells with the test compound and microsomes but substitute buffer for the NADPH solution. This control measures non-enzymatic degradation.

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the negative controls). This is Time 0.

4. Time-Point Sampling & Quenching:

  • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding a volume of ice-cold ACN with IS (e.g., 3 volumes) to the appropriate wells.

  • Shake the plate vigorously after quenching to ensure complete protein precipitation.

5. Sample Analysis:

  • Centrifuge the plate to pellet the precipitated protein (e.g., 4000 rpm for 10 minutes).

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

6. Data Analysis & Interpretation:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-Life (t½): Calculated as t½ = 0.693 / k.

  • Intrinsic Clearance (Clint): Calculated as Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

A self-validating experiment requires that the high-clearance control is rapidly metabolized and the low-clearance control remains largely unchanged. The negative control should show minimal loss of the parent compound.

Part 3: Comparative Data and Strategic Implications

The results from the microsomal stability assay provide clear, quantitative evidence for the improved metabolic profile of the 2,2-difluorobenzodioxole analog.

Table 1: Comparative In Vitro Metabolic Stability Data
Compound IDStructure MoietyIn Vitro t½ (min)In Vitro Clint (µL/min/mg protein)Potential for MIC Formation
Drug-A Methylenedioxyphenyl12115.5High
Drug-A-F2 2,2-Difluorobenzodioxole> 60< 11.6Negligible
Control-High Dextromethorphan8173.3Low
Control-Low Warfarin> 60< 11.6Low

Data are representative examples for illustrative purposes.

Interpretation of Results:

  • Drug-A (MDP): Exhibits a short half-life and high intrinsic clearance, indicating rapid metabolism by liver microsomes. This rapid turnover is consistent with the known metabolic liability of the MDP group and suggests a high potential for mechanism-based CYP inhibition.

  • Drug-A-F2 (Difluoro-analog): Shows a significantly longer half-life (>60 min) and correspondingly low intrinsic clearance. This demonstrates a dramatic improvement in metabolic stability. The data strongly supports the hypothesis that blocking oxidation at the C-2 position prevents rapid degradation and abrogates the primary metabolic liability.[8]

Implications for Drug Development

The decision to incorporate a 2,2-difluorobenzodioxole group has profound strategic benefits:

  • Improved Pharmacokinetic Profile: Enhanced metabolic stability typically translates to a longer in vivo half-life, lower systemic clearance, and potentially increased oral bioavailability, allowing for less frequent dosing and a more favorable therapeutic window.[14][15]

  • Reduced Risk of Drug-Drug Interactions (DDIs): By eliminating mechanism-based CYP inhibition, the risk of unpredictable and potentially dangerous interactions with co-administered drugs is significantly minimized.[16] This is a major advantage from a regulatory and clinical safety perspective.

  • De-risking Development: Addressing a known metabolic liability early in the discovery phase saves considerable time and resources.[17] Proactively designing out the potential for reactive metabolite formation is a cornerstone of modern, safety-conscious drug design.[11]

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Difluoro-4-iodobenzo[d]dioxole

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole, a halogenated aromatic compound, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) to ensure your safety when working with this compound.

Understanding the Risks: Hazard Profile of 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole

Before detailing PPE requirements, it is crucial to understand the specific hazards associated with 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole. According to available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

The GHS pictogram associated with this compound is GHS07, indicating it is an irritant and harmful.[3][4] The presence of iodine in an aromatic structure also calls for a heightened level of caution, as iodinated aromatic compounds can exhibit significant toxicity.[1][5]

This hazard profile dictates a multi-faceted approach to personal protection, focusing on preventing contact with skin and eyes, and avoiding inhalation of any dust or aerosols.

Core Protective Measures: A Multi-Layered Defense

A robust PPE strategy is not merely about wearing gloves and a lab coat; it is about creating a series of barriers between you and the chemical. The following sections detail the essential PPE for handling 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole, with an explanation of the rationale behind each recommendation.

Eye and Face Protection: The First Line of Defense

Given that 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole is a serious eye irritant, stringent eye protection is non-negotiable.

  • Chemical Splash Goggles: These are the minimum requirement for any work involving this compound. They should be flexible-fitting and provide a complete seal around the eyes to protect from splashes, dust, and vapors.[6]

  • Face Shield: When handling larger quantities (beyond the milligram scale) or when there is a heightened risk of splashing (e.g., during extractions, purifications, or reaction quenching), a face shield should be worn in addition to chemical splash goggles. This provides a broader barrier of protection for the entire face.

Skin and Body Protection: Preventing Dermal Exposure

Direct contact with 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole can cause skin irritation.[3] Therefore, comprehensive skin and body protection is essential.

  • Gloves: The choice of glove material is critical for effective protection.

    • Nitrile Gloves: For general handling of small quantities and tasks with limited exposure, nitrile gloves are a suitable option. They offer good resistance to a range of chemicals and are effective against solvents, oils, and greases.[7] It is crucial to double-glove when handling this compound to provide an additional layer of protection and to allow for the safe removal of the outer glove in case of contamination.

    • Heavier-Duty Gloves: For more extensive handling, such as during a chemical spill cleanup or when working with larger quantities, more robust gloves like neoprene or Silver Shield® gloves should be considered.[8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times for halogenated aromatic compounds if available.

  • Laboratory Coat: A flame-resistant lab coat that fits properly is mandatory. It should have long sleeves and be fully buttoned to protect your street clothes and underlying skin.

  • Chemical-Resistant Apron: For procedures with a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.[7][9]

  • Full-Body Protection: Clothing that covers the entire body, including long pants and closed-toe shoes, is a fundamental requirement in any laboratory setting.[6]

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory tract irritation necessitates careful consideration of respiratory protection, especially when handling the solid form of this compound.[3]

  • Work in a Fume Hood: All handling of 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole that could generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.

  • Respirator: If there is a potential for exposure outside of a fume hood, or in the event of a spill, a respirator may be necessary. A full-face air-purifying respirator (APR) with multi-sorbent cartridges effective against organic vapors and particulates would be appropriate.[8] The use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole.

PPE_Selection_Workflowcluster_assessmentHazard & Task Assessmentcluster_ppePPE SelectionstartStart: Plan to handle2,2-Difluoro-4-iodobenzo[d][1,3]dioxoletask_scaleAssess Task Scale(e.g., mg vs. g)start->task_scalesplash_riskAssess Splash/Aerosol Risktask_scale->splash_riskSmall Scale (mg)task_scale->splash_riskLarge Scale (g)base_ppeBase PPE:- Lab Coat- Chemical Splash Goggles- Double Nitrile Glovessplash_risk->base_ppeLow Riskenhanced_ppeEnhanced PPE:- Add Face Shield- Consider Neoprene/Silver Shield® Gloves- Chemical-Resistant Apronsplash_risk->enhanced_ppeHigh RiskrespiratoryRespiratory Protection:- Work in Fume Hood (Mandatory)- Consider Full-Face APRfor spills/high-risk tasksbase_ppe->respiratoryenhanced_ppe->respiratoryendEnd: Safe Handlingrespiratory->endProceed with Caution

Caption: PPE selection workflow for handling 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole.

Procedural Discipline: Donning and Doffing of PPE

The correct sequence for putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Gloves (Inner Pair): Don the first pair of nitrile gloves.

  • Gloves (Outer Pair): Put on the second pair of nitrile gloves, ensuring they go over the cuffs of your lab coat.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if required.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to trap any contamination. Dispose of them in the appropriate chemical waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by your goggles, handling them by the straps.

  • Lab Coat: Remove your lab coat, folding it inward to contain any potential contamination on the outer surface.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

All work with 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole should be conducted in a well-ventilated laboratory, with a certified chemical fume hood and readily accessible safety equipment, including an eyewash station and a safety shower.

All waste materials, including contaminated gloves, disposable lab coats, and any residual chemical, must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.

By adhering to these stringent PPE protocols and safe handling practices, you can confidently and safely incorporate 2,2-Difluoro-4-iodobenzo[d][1][2]dioxole into your research and development workflows.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.